Dipyridin-2-yl carbonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dipyridin-2-yl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11(15-9-5-1-3-7-12-9)16-10-6-2-4-8-13-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSAXWHQFYOIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC(=O)OC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373859 | |
| Record name | dipyridin-2-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1659-31-0 | |
| Record name | dipyridin-2-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbonic acid di-2-pyridyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Dipyridin-2-yl Carbonate for Researchers, Scientists, and Drug Development Professionals
Introduction: Dipyridin-2-yl carbonate (DPC) is a versatile and highly efficient coupling reagent employed in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. This stable, crystalline solid serves as a crucial tool for the formation of amide and ester bonds, facilitating the construction of complex molecular architectures found in pharmaceuticals and other bioactive compounds. Its ability to activate carboxylic acids under mild conditions with high yields and straightforward purification of products makes it an attractive alternative to other coupling reagents. This guide provides a comprehensive overview of the chemical properties, synthesis, and diverse applications of this compound, complete with detailed experimental protocols and mechanistic insights.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1659-31-0 | [1] |
| Molecular Formula | C₁₁H₈N₂O₃ | [2] |
| Molecular Weight | 216.20 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 90 °C | [3] |
| Purity | ≥97-98% | [2][4] |
| Storage Temperature | Refrigerator (2-8 °C) | [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 2-hydroxypyridine with a phosgene equivalent, such as triphosgene. The following protocol is a representative procedure.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Hydroxypyridine
-
Triphosgene
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
An oven-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a thermometer, and an argon/vacuum inlet is charged with 2-hydroxypyridine (2.0 equivalents).
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous dichloromethane is added, followed by triethylamine (2.1 equivalents).
-
The mixture is cooled to 0-5 °C in an ice bath.
-
Triphosgene (0.36 equivalents) is added portion-wise over 45 minutes, maintaining the internal temperature between 0-5 °C.[5] A positive pressure of argon should be maintained throughout the addition.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. A precipitate of triethylammonium chloride will form.[5]
-
Water is added to the reaction mixture, and it is stirred for 5 minutes.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[6]
-
The crude product can be purified by recrystallization or column chromatography to afford this compound as a white crystalline solid.
Safety Precautions: Triphosgene is highly toxic and corrosive and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Applications in Organic Synthesis
This compound is a premier coupling reagent for the formation of amide and ester bonds. Its mechanism of action involves the activation of a carboxylic acid to form a highly reactive 2-pyridyl ester intermediate, which is then readily attacked by a nucleophile (an amine or an alcohol).[7]
Amide Bond Formation (Peptide Coupling)
DPC is widely utilized in peptide synthesis due to its efficiency and the mild reaction conditions required, which helps in minimizing racemization of chiral centers.[8][9]
Experimental Protocol: General Procedure for Amide Bond Formation
Materials:
-
Carboxylic acid (1.0 equivalent)
-
Amine (hydrochloride salt or free base) (1.0-1.2 equivalents)
-
This compound (1.0-1.2 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.1 equivalents)
-
Triethylamine or Diisopropylethylamine (DIEA) (1.0-3.0 equivalents, if using an amine salt)
-
Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)
Procedure:
-
To a solution of the carboxylic acid in the chosen anhydrous solvent, add this compound and a catalytic amount of DMAP.
-
The mixture is stirred at room temperature for a period of time (typically 1-2 hours) to allow for the formation of the active ester.
-
The amine is then added to the reaction mixture. If the amine is in the form of a hydrochloride salt, a base such as triethylamine or DIEA is added to liberate the free amine.
-
The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with an aqueous acid solution (e.g., 1M HCl) to remove any unreacted amine and basic byproducts, followed by a wash with an aqueous base solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude amide can be purified by column chromatography or recrystallization.
Example of Peptide Coupling: A solution of N-Cbz-L-leucine (0.54 mmol) in dichloromethane (1.5 mL) is treated with di-2-pyridyl carbonate (0.54 mmol) and DMAP (0.043 mmol). After stirring for 2 hours, glycine ethyl ester hydrochloride (0.48 mmol) and triethylamine (0.50 mmol) in dichloromethane (1.5 mL) are added. The mixture is stirred for an additional 2 hours at room temperature. After evaporation of the solvent, the product is purified by preparative TLC to give the dipeptide in 97% yield.
Esterification
DPC is also an excellent reagent for the esterification of carboxylic acids with a wide range of alcohols, including sterically hindered ones, under mild conditions.[3]
Experimental Protocol: General Procedure for Esterification
Materials:
-
Carboxylic acid (1.0 equivalent)
-
Alcohol (1.0-1.5 equivalents)
-
This compound (1.0-1.2 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
In a flask, dissolve the carboxylic acid, alcohol, and a catalytic amount of DMAP in an anhydrous solvent.
-
Add this compound to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Once the reaction is complete, the work-up procedure is similar to that for amide bond formation, involving aqueous washes to remove byproducts and unreacted starting materials.
-
The final ester product is isolated after drying and removal of the solvent and can be further purified if necessary.
Role in Drug Discovery and Development
The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[10] Pyridine-based compounds are known to act as kinase inhibitors, which are a major class of targeted cancer therapies.[11][12] These inhibitors often function by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
This compound, by facilitating the synthesis of novel amide and ester derivatives containing pyridine rings, plays a crucial role in the development of new kinase inhibitors and other therapeutic agents.[13][14] The ability to rapidly generate libraries of compounds using DPC-mediated coupling allows for efficient structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.
Spectroscopic Data
The structural confirmation of this compound is achieved through standard spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the protons on the two pyridine rings. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbon of the carbonate group and the carbons of the pyridine rings. |
| IR Spectroscopy | The infrared spectrum will exhibit a characteristic strong absorption band for the C=O stretching vibration of the carbonate group. |
Note: Specific chemical shifts and absorption frequencies can be found in various chemical databases and literature sources.
Visualizations
Reaction Workflows and Signaling Pathways
To illustrate the utility and mechanistic context of this compound, the following diagrams are provided.
Conclusion
This compound stands out as a robust and versatile reagent in the synthetic chemist's toolbox. Its utility in the mild and efficient formation of amide and ester bonds makes it particularly valuable for the synthesis of complex molecules, including peptides and potential drug candidates. The straightforward reaction protocols and the importance of its products in fields like kinase inhibition underscore its significance in both academic research and the pharmaceutical industry. This guide has provided a detailed overview of its properties, synthesis, and applications to aid researchers in leveraging this powerful reagent in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 1659-31-0 [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical Properties of Dipyridin-2-yl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipyridin-2-yl carbonate (DPC) is a stable, solid organic compound widely utilized in synthetic chemistry.[1] Identified by its CAS number 1659-31-0, DPC serves as a crucial reagent, particularly in condensation reactions for the formation of esters and amides.[1][2] Its utility is significant in the synthesis of complex organic molecules, including pharmaceutical intermediates.[1] This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis and property determination, and a visual representation of its synthetic workflow.
Core Physical and Chemical Properties
This compound is a white crystalline powder at room temperature.[1] It is recognized for its consistent quality and performance in various laboratory and industrial applications.[1]
Data Presentation: Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1659-31-0 | [1] |
| Molecular Formula | C₁₁H₈N₂O₃ | [1] |
| Molecular Weight | 216.19 g/mol | [3] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 90 °C | [1][3] |
| Boiling Point | ~351.6 °C | [1] |
| Density | 1.307 g/cm³ | [1][3] |
| Flash Point | 109 °C | [1] |
| Purity | Typically ≥98.0% (by HPLC) | [1][2] |
| Storage | Refrigerator (2-8°C), under inert atmosphere | [4][5] |
Solubility:
Spectroscopic Data:
Detailed, publicly available spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is limited. Researchers are advised to acquire this data on their own samples for definitive characterization. General principles for interpreting the spectra of organic carbonates and pyridine-containing compounds can be applied. For instance, in the IR spectrum, a strong absorption band corresponding to the C=O stretch of the carbonate group is expected, typically in the region of 1750 cm⁻¹.[6]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 2-hydroxypyridine with phosgene or a phosgene equivalent in the presence of a base.
Materials:
-
2-Hydroxypyridine
-
Triphosgene (as a safer substitute for phosgene gas)
-
Triethylamine or Pyridine (as a base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen) is charged with a solution of 2-hydroxypyridine in anhydrous dichloromethane.
-
Addition of Base: The solution is cooled in an ice bath, and triethylamine (or pyridine) is added dropwise.
-
Addition of Phosgene Equivalent: A solution of triphosgene in anhydrous dichloromethane is added dropwise to the stirred reaction mixture at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by Thin Layer Chromatography, TLC).
-
Work-up: The reaction mixture is cooled to room temperature and washed successively with water, dilute hydrochloric acid, and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound as a white crystalline solid.
Determination of Melting Point
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: A small amount of the dry this compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample to pack a small amount of the solid into the tube. The tube is then inverted and tapped gently to cause the solid to fall to the bottom. This is repeated until a column of 2-3 mm of tightly packed solid is at the bottom of the tube.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The apparatus is turned on, and the temperature is increased rapidly to about 10-15 °C below the expected melting point (90 °C).
-
Observation: The heating rate is then slowed to 1-2 °C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically 0.5-1 °C).
Determination of Solubility
Materials:
-
Test tubes and rack
-
Graduated pipettes or cylinders
-
Vortex mixer or stirring rods
-
This compound
-
A selection of organic solvents (e.g., methanol, dichloromethane, acetone, tetrahydrofuran, hexane)
Procedure:
-
Qualitative Assessment: To a test tube containing a small, accurately weighed amount of this compound (e.g., 10 mg), a small volume of the chosen solvent (e.g., 1 mL) is added.
-
Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble in that solvent under these conditions. If a significant amount of solid remains, it is considered insoluble or sparingly soluble.
-
Quantitative Determination (if required): To determine the quantitative solubility, a saturated solution is prepared by adding an excess of this compound to a known volume of the solvent. The mixture is stirred at a constant temperature for an extended period to ensure equilibrium is reached. The undissolved solid is then removed by filtration or centrifugation. A known volume of the clear, saturated solution is taken, the solvent is evaporated, and the mass of the dissolved solid is determined. The solubility can then be expressed in units such as g/L or mg/mL.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Synthesis of Dipyridin-2-yl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dipyridin-2-yl carbonate (DPC), a versatile and widely used reagent in organic synthesis. DPC serves as an effective coupling agent, particularly in the formation of esters and amides, making it a valuable tool in medicinal chemistry and drug development.[1][2][3] This document outlines the prevalent synthetic protocols, presents key experimental data in a structured format, and includes detailed methodologies for its preparation and application.
Introduction
This compound, also known as di-2-pyridyl carbonate, is a stable, crystalline solid that has gained significant traction as a phosgene substitute for activating carboxylic acids.[4] Its utility lies in its ability to facilitate amide and ester bond formation under mild conditions, proceeding through a highly reactive 2-pyridyl ester intermediate.[4] This method offers high yields and straightforward purification of products, making it an attractive option for complex molecule synthesis.[4] Beyond esterification and amidation, DPC is also employed in the synthesis of carbamates and other active carbonates.[2][4][]
Synthetic Protocols
The most common and well-documented method for the synthesis of this compound involves the reaction of 2-hydroxypyridine with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), in the presence of a base.[6] Triphosgene is a safer, crystalline solid alternative to the highly toxic phosgene gas.[7]
General Reaction Scheme:
The following table summarizes the quantitative data from a typical laboratory-scale synthesis protocol.
| Reagent/Parameter | Molar Equivalence | Quantity | Role |
| 2-Hydroxypyridine | 6.0 | 5.7 g (60 mmol) | Starting Material |
| Triphosgene | 1.0 | 3.0 g (10 mmol) | Carbonyl Source |
| Triethylamine | 7.5 | 10.5 mL (75 mmol) | Base |
| Anhydrous Dichloromethane | - | 500 mL | Solvent |
| Reaction Conditions | |||
| Initial Temperature | - | 0°C | For dropwise addition |
| Reaction Temperature | - | 23°C | Stirring |
| Reaction Time | - | 5 hours | - |
| Work-up & Purification | |||
| Ethyl Acetate | - | 500 mL | Extraction |
| Saturated aq. NaHCO₃ | - | 300 mL | Wash |
| Brine | - | 200 mL | Wash |
| Recrystallization Solvents | - | Ether/Petroleum Ether | Purification |
| Yield | - | 81% (reported) | - |
Data compiled from multiple sources.[4][6]
Experimental Protocols
This protocol is based on the reaction of 2-hydroxypyridine with triphosgene.[4][6]
Materials:
-
2-Hydroxypyridine (5.7 g, 60 mmol)
-
Triphosgene (3.0 g, 10 mmol)
-
Triethylamine (10.5 mL, 75 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂) (500 mL)
-
Ethyl Acetate (EtOAc) (500 mL)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution (300 mL)
-
Brine (saturated aq. NaCl) (200 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ether and Petroleum Ether for recrystallization
Procedure:
-
To a stirred solution of 2-hydroxypyridine (60 mmol, 5.7 g) and triphosgene (10 mmol, 3 g) in anhydrous dichloromethane (500 mL) at 0°C, add triethylamine (75 mmol, 10.5 mL) dropwise over a period of 15 minutes.
-
Allow the reaction mixture to warm to room temperature (23°C) and stir for 5 hours.
-
The reaction mixture is then diluted with ethyl acetate (500 mL) and washed sequentially with saturated aqueous sodium bicarbonate solution (300 mL) and brine (200 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by recrystallization from a mixture of ether and petroleum ether to yield this compound as a white crystalline solid (mp=78°C).[6]
Safety Precautions: Triphosgene is a lachrymator and should be handled with care in a well-ventilated fume hood.[8] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Visualization of Chemical Processes
The following diagram illustrates the workflow for the synthesis of this compound.
This compound is a highly effective coupling reagent for the formation of amide and ester bonds.[4] The general mechanism involves a two-step process.[4]
In the first step, the carboxylic acid reacts with this compound, often with a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP), to form a highly reactive 2-pyridyl ester intermediate.[4] This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide, or an alcohol to form an ester, with the release of 2-hydroxypyridine as a byproduct.[4]
Applications in Drug Development
The mild reaction conditions and high efficiency of DPC-mediated couplings make it a valuable tool in the synthesis of complex, biologically active molecules.[6] It is frequently used in peptide synthesis, where the formation of amide bonds is a critical step.[4] The ability to use DPC for the synthesis of a wide range of amides, esters, and carbamates makes it a versatile reagent in the construction of compound libraries for drug discovery.[1][4]
Conclusion
The synthesis of this compound from 2-hydroxypyridine and triphosgene is a well-established and reliable method. Its role as a versatile and efficient coupling reagent for the formation of amide and ester bonds underscores its importance in organic synthesis and drug development. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working in these fields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 6. Di(2-Pyridyl) Carbonate Promoted Alkoxycarbonylation of Amines: A Convenient Synthesis of Functionalized Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
An In-depth Technical Guide on the Reaction Mechanism of Dipyridin-2-yl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipyridin-2-yl carbonate (DPC) has emerged as a highly efficient and versatile reagent in modern organic synthesis. Its primary application lies in the activation of carboxylic acids for the subsequent formation of ester and amide bonds, often under mild conditions with high yields. This technical guide provides a comprehensive overview of the core reaction mechanism of DPC, detailed experimental protocols for its use, and a summary of its performance across various substrates. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively utilize DPC in their synthetic endeavors. Pyridine-based moieties are prevalent in a vast number of FDA-approved pharmaceuticals, underscoring the importance of efficient synthetic methodologies for their incorporation.[1][2]
Core Reaction Mechanism
The efficacy of this compound as a coupling reagent stems from its ability to activate carboxylic acids, transforming them into more reactive intermediates that are readily susceptible to nucleophilic attack.[3][4] The generally accepted mechanism, particularly in the presence of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP), proceeds through the formation of a highly reactive 2-pyridyl ester intermediate.
The reaction can be dissected into two key stages:
Stage 1: Activation of the Carboxylic Acid
In the initial step, the carboxylic acid reacts with this compound. This reaction is often catalyzed by a base, with DMAP being a common and highly effective choice. The presence of DMAP accelerates the formation of a reactive N-acylpyridinium ion. This intermediate is highly electrophilic and is the key to the activation of the carboxylic acid.
Stage 2: Nucleophilic Acyl Substitution
The highly reactive 2-pyridyl ester intermediate is then subjected to nucleophilic attack by an alcohol or an amine. The pyridin-2-olate is an excellent leaving group, facilitating the formation of the desired ester or amide bond. The byproducts of this reaction are 2-hydroxypyridine and carbon dioxide, which are generally easy to remove during workup.
The overall transformation is efficient, with the mild reaction conditions preserving the integrity of sensitive functional groups often present in complex molecules and drug candidates.
Visualizing the Reaction Pathway
The logical flow of the DPC-mediated coupling reaction can be represented as follows:
References
Dipyridin-2-yl Carbonate (CAS No. 1659-31-0): A Comprehensive Technical Guide for Synthetic Chemists
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipyridin-2-yl carbonate (DPC), identified by CAS number 1659-31-0, is a highly efficient and versatile reagent in modern organic synthesis. Predominantly utilized as a coupling and condensing agent, DPC facilitates the formation of ester and amide bonds under mild conditions, rendering it an invaluable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates and fine chemicals. This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, detailed experimental protocols for its synthesis and application in esterification and amidation reactions, and a mechanistic exploration of its role as a carboxylic acid activator.
Physicochemical Properties
This compound is a white crystalline powder that is stable under recommended storage conditions.[1] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 1659-31-0 | [1][2] |
| Molecular Formula | C₁₁H₈N₂O₃ | [2] |
| Molecular Weight | 216.20 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 90 °C | [1] |
| Boiling Point | ~351.6 °C | [3] |
| Density | 1.307 g/cm³ | [3] |
| Purity | ≥98.0% (HPLC) | [1][2] |
| Solubility | Soluble in most organic solvents. | [3] |
| Storage Temperature | 2-8 °C (Refrigerator) | [4] |
Synthesis of this compound
This compound can be synthesized from 2-hydroxypyridine and a phosgene equivalent, such as triphosgene. The following protocol is a representative procedure.
Experimental Protocol: Synthesis of this compound[5][6]
Materials:
-
2-Hydroxypyridine
-
Triphosgene
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Ether
-
Petroleum ether
Procedure:
-
To a stirred solution of triphosgene (1.0 eq) and 2-hydroxypyridine (6.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (7.5 eq) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 5 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a mixture of ether and petroleum ether to afford this compound as a white solid.
Yield: 81%[5]
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions - Durham e-Theses [etheses.dur.ac.uk]
- 5. Di(2-Pyridyl) Carbonate Promoted Alkoxycarbonylation of Amines: A Convenient Synthesis of Functionalized Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dipyridin-2-yl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Dipyridin-2-yl carbonate (DPC) is a versatile and efficient reagent widely utilized in organic synthesis. Its primary application lies in its role as a condensation and activating agent, particularly for the formation of esters, amides, and carbonates. This guide provides a comprehensive overview of its chemical properties, applications, and a detailed experimental protocol for its use in esterification reactions.
Core Properties and Data
This compound is a stable, white crystalline powder at room temperature.[1] Its chemical structure, featuring a central carbonate group flanked by two pyridin-2-yl moieties, is key to its reactivity. The pyridine rings act as good leaving groups, facilitating nucleophilic substitution at the carbonyl carbon.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 216.19 g/mol | [2][3][4] |
| Molecular Formula | C₁₁H₈N₂O₃ | [1][2][4] |
| CAS Number | 1659-31-0 | [1][2] |
| Melting Point | 90 °C | [1][3] |
| Boiling Point | 351.6 °C (approx.) | [1] |
| Density | 1.307 g/cm³ | [1][3] |
| Purity | ≥97% to ≥98.0% (by HPLC) | [1][5] |
| Appearance | White Crystalline Powder | [1] |
Applications in Synthesis and Drug Development
The utility of this compound spans various areas of chemical and pharmaceutical research.
-
Ester and Amide Bond Formation: DPC is highly effective for promoting esterification and amidation reactions.[5] It acts as an activating agent for carboxylic acids, forming a highly reactive intermediate that readily couples with alcohols or amines under mild conditions.[5] This efficiency makes it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates.[1][6]
-
Drug Design: The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[7] As a building block, DPC provides a means to introduce this important pharmacophore into potential therapeutic agents.[6][8]
-
Catalysis and Materials Science: Derivatives of DPC have been employed in metal-free organocatalysis, for instance, in the chemical fixation of CO₂.[4] Furthermore, its coordination with metal cations has led to the development of complexes with photocatalytic activity for applications like water reduction.[4] It has also been used in the synthesis of luminescent materials for biological sensing.[4]
Experimental Protocols
General Protocol for DPC-Mediated Esterification
This protocol describes a general methodology for the synthesis of an ester from a carboxylic acid and an alcohol using this compound as a coupling agent.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Alcohol (1.0-1.2 equiv)
-
This compound (DPC) (1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv, optional catalyst)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv), the alcohol (1.0-1.2 equiv), and the catalyst DMAP (0.1 equiv, if used).
-
Solvent Addition: Add the anhydrous solvent to dissolve the reagents. The typical concentration is 0.1-0.5 M.
-
Reagent Addition: While stirring the solution at room temperature, add this compound (1.1 equiv) portion-wise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (carboxylic acid) is consumed. Reactions are typically complete within 2-12 hours.
-
Workup:
-
Once the reaction is complete, filter the mixture to remove any precipitated pyridin-2-ol byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl) to remove any remaining pyridine-based byproducts, followed by saturated aqueous sodium bicarbonate, and finally, brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure ester.
Visualization of Reaction Workflow
The following diagram illustrates the general workflow for the DPC-mediated esterification process, highlighting the key steps from reagent activation to final product formation.
Caption: Workflow for DPC-Mediated Esterification.
References
- 1. nbinno.com [nbinno.com]
- 2. 001chemical.com [001chemical.com]
- 3. parchem.com [parchem.com]
- 4. 1659-31-0 | this compound [fluoromart.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Dipyridin-2-yl Carbonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, mechanisms, and multifaceted applications of Dipyridin-2-yl carbonate, a versatile reagent in modern organic chemistry and drug discovery.
This compound (DPC) has emerged as a highly efficient and versatile reagent in organic synthesis, primarily recognized for its role as a coupling agent in the formation of esters and amides. Its utility extends to the synthesis of complex molecules, photocatalysis, and the development of novel therapeutic agents. This technical guide provides a comprehensive review of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and key applications, and its emerging role in drug development, particularly in the context of signaling pathway modulation.
Core Properties and Specifications
This compound is a stable, white crystalline solid that is readily handled under standard laboratory conditions. Its key physicochemical properties are summarized in the table below, providing essential information for its use in various synthetic applications.
| Property | Value |
| Molecular Formula | C₁₁H₈N₂O₃ |
| Molecular Weight | 216.19 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 90 °C |
| Boiling Point | Approximately 351.6 °C |
| Density | 1.307 g/cm³ |
| CAS Number | 1659-31-0 |
| Purity (typical) | ≥98.0% (HPLC) |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 2-hydroxypyridine with a phosgene equivalent, such as triphosgene. The following protocol provides a general method for its preparation.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Hydroxypyridine
-
Triphosgene
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-hydroxypyridine (2.0 equivalents) and triethylamine (2.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of triphosgene (0.36 equivalents) in anhydrous dichloromethane to the cooled mixture over a period of 45-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Quench the reaction by the careful addition of water.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography to yield this compound as a white solid.
Applications in Organic Synthesis
This compound is a powerful activating agent for carboxylic acids, facilitating the formation of ester and amide bonds under mild conditions.[1] This makes it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2]
Esterification
DPC promotes the esterification of carboxylic acids with a wide range of alcohols. The reaction proceeds through a highly reactive 2-pyridyl ester intermediate, which is then readily attacked by the alcohol.[1] The use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.
Materials:
-
Carboxylic acid
-
Alcohol
-
This compound (1.1 equivalents)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 equivalent) and DMAP (0.1 equivalents) in anhydrous dichloromethane, add this compound (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alcohol (1.2 equivalents) and continue stirring at room temperature for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to obtain the pure ester.[1]
| Carboxylic Acid Substrate | Alcohol Substrate | Reaction Time (h) | Yield (%) |
| Benzoic Acid | Benzyl Alcohol | 3 | >90 |
| Phenylacetic Acid | Ethanol | 2.5 | >95 |
| N-Boc-Alanine | Methanol | 4 | >85 |
| Adipic Acid | Isopropanol | 6 | >80 (diester) |
Note: Reaction times and yields are representative and may vary depending on the specific substrates and reaction conditions.
Amide Bond Formation
Similar to esterification, DPC is an excellent reagent for amide bond formation, including peptide synthesis. The reaction mechanism involves the formation of a reactive 2-pyridyl ester intermediate followed by nucleophilic attack by an amine.[1]
Materials:
-
Carboxylic acid
-
Amine
-
This compound (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DCM or DMF, add this compound (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the amine (1.2 equivalents) and continue stirring at room temperature for 2-8 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with the appropriate solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography or recrystallization to yield the pure amide.
| Carboxylic Acid Substrate | Amine Substrate | Reaction Time (h) | Yield (%) |
| Benzoic Acid | Aniline | 4 | >90 |
| Acetic Acid | Benzylamine | 2 | >95 |
| N-Cbz-Leucine | Glycine ethyl ester | 5 | >85 |
| 4-Methoxybenzoic acid | Morpholine | 6 | >90 |
Note: Reaction times and yields are representative and may vary depending on the specific substrates and reaction conditions.
Role in Drug Development and Signaling Pathways
The pyridine scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are of significant interest in drug discovery. A notable application is in the development of kinase inhibitors.
Inhibition of Apoptosis Signal-regulating Kinase 1 (ASK1)
Apoptosis Signal-regulating Kinase 1 (ASK1) is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade and is implicated in cellular responses to stress, including inflammation, apoptosis, and fibrosis.[2] Consequently, ASK1 has emerged as a promising therapeutic target for various diseases.
Novel pyridin-2-yl urea derivatives have been developed as potent inhibitors of ASK1.[3][4] These compounds have demonstrated in vitro potency comparable or superior to the clinical-stage inhibitor Selonsertib.[2]
| Compound | Target | IC₅₀ (nM) |
| Selonsertib (GS-4997) | ASK1 | ~5 - 19 |
| Compound 2 (pyridin-2-yl urea) | ASK1 | 1.55 ± 0.27 |
| Compound 6 (pyridin-2-yl urea) | ASK1 | 2.92 ± 0.28 |
IC₅₀ values represent the half-maximal inhibitory concentration and are a measure of the inhibitor's potency.[2]
The mechanism of action of these inhibitors involves binding to the ATP-binding site of the ASK1 kinase domain, thereby preventing its activation and downstream signaling.
Photocatalysis
Derivatives of this compound have shown promise in the field of photocatalysis, particularly for hydrogen production. The coordination of these pyridine-based ligands with transition metals can create complexes with favorable electronic and redox properties for photocatalytic applications.
Experimental Workflow: Photocatalytic Hydrogen Evolution
A typical experimental setup for photocatalytic hydrogen evolution involves a sealed reaction vessel containing the photocatalyst, a photosensitizer, a sacrificial electron donor, and an aqueous solution. The mixture is degassed to remove oxygen and then irradiated with a light source of a specific wavelength. The amount of hydrogen produced is quantified using gas chromatography.
Key Parameters:
-
Turnover Number (TON): The number of moles of substrate that a mole of catalyst can convert before becoming inactivated.
-
Turnover Frequency (TOF): The turnover per unit time.
While specific TON and TOF values for this compound derivatives are still under investigation, related pyridine-based complexes have shown significant activity, suggesting the potential of this class of compounds in renewable energy applications.
Conclusion
This compound is a valuable and versatile reagent with broad applications in organic synthesis and drug discovery. Its efficacy as a coupling agent for the formation of esters and amides under mild conditions is well-established. Furthermore, the emergence of its derivatives as potent inhibitors of key signaling pathway components, such as ASK1, highlights its significant potential for the development of novel therapeutics. Ongoing research into its applications in areas like photocatalysis is expected to further expand the utility of this important chemical entity. This guide provides a solid foundation for researchers and drug development professionals to explore and harness the full potential of this compound in their respective fields.
References
Dipyridin-2-yl Carbonate: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipyridin-2-yl carbonate (DPC) is a versatile reagent widely employed in organic synthesis, particularly as a condensing agent for the formation of esters and amides.[1][2] Its efficacy in facilitating these crucial bond-forming reactions has made it a valuable tool in pharmaceutical research and development and fine chemical manufacturing. This guide provides an in-depth overview of the safety and handling protocols necessary for the responsible use of this compound in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of personnel and the integrity of research.
Hazard Identification and Classification
This compound is classified as a hazardous substance and requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
Signal Word: Warning[3]
Pictogram:
-
GHS07: Exclamation Mark
Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water and soap.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value | Reference(s) |
| CAS Number | 1659-31-0 | [1][4] |
| Molecular Formula | C₁₁H₈N₂O₃ | [1] |
| Molecular Weight | 216.19 g/mol | [4] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 90 °C | [1][2] |
| Boiling Point | Approximately 351.594 °C | [1] |
| Density | 1.307 g/cm³ | [1][2] |
| Flash Point | 109 °C | [1] |
| Purity | Typically ≥98.0% | [1] |
| UN Number | UN2811 | [1] |
| Hazard Class | 6.1 | [1] |
| Packing Group | III | [1] |
Toxicological Information
As of the latest available data, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. No specific quantitative data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values are available. Therefore, it is imperative to handle this compound with a high degree of caution, treating it as a substance with unknown toxicological effects.
Experimental Protocols and Handling Procedures
Strict adherence to established laboratory safety protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect against dust particles and splashes. |
| Skin and Body Protection | Laboratory coat. | To protect personal clothing and exposed skin. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts should be used. | To prevent inhalation of irritating dust particles. |
General Handling Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Detailed Experimental Protocol: Amide Bond Formation
The following is a representative experimental protocol for the use of this compound in amide bond formation.[5]
Materials:
-
Carboxylic acid (1.0 equiv.)
-
Di-2-pyridyl carbonate (1.05 equiv.)[5]
-
Amine (1.0 equiv.)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 equiv.)[5]
-
Anhydrous dichloromethane (DCM)[5]
-
Saturated aqueous sodium bicarbonate solution[5]
-
Brine[5]
-
Anhydrous sodium sulfate[5]
Procedure:
-
To a stirred solution of the carboxylic acid and DMAP in anhydrous DCM, add DPC in one portion at room temperature under an inert atmosphere.[5]
-
Stir the reaction mixture at room temperature for 1-2 hours to form the activated 2-pyridyl ester.[5]
-
Add the amine to the reaction mixture.
-
Continue stirring until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by an appropriate method (e.g., recrystallization or column chromatography).
Storage and Stability
Proper storage of this compound is crucial to maintain its integrity and prevent hazardous situations.
| Parameter | Recommendation |
| Storage Temperature | Refrigerator (2-8 °C).[2] |
| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place. |
| Incompatible Materials | Strong acids, alkaline materials, and oxidizing agents. |
The product is stable under recommended storage conditions.
Accidental Release Measures
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
Spill Response Decision Tree
The following diagram provides a decision-making framework for responding to a this compound spill.
Spill Cleanup Procedure
For minor spills of solid this compound:
-
Ensure you are wearing the appropriate PPE.
-
Gently sweep or scoop the material to avoid generating dust.
-
Place the spilled material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent and water.
For major spills, or if you are not trained to handle the situation, evacuate the area and contact your institution's emergency response team.
Disposal Considerations
All waste materials containing this compound must be disposed of as hazardous waste.
-
Place waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain or in regular trash.
Incompatibility and Decomposition
-
Incompatible Materials: Strong acids, alkaline substances, and strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.
Conclusion
This compound is a valuable reagent in chemical synthesis, but its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive framework for the safe use of DPC in a research environment. By adhering to these guidelines, researchers can minimize risks and ensure a safe and productive laboratory setting. Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.
References
A Comprehensive Technical Guide to the Thermal Stability of Dipyridin-2-yl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Dipyridin-2-yl carbonate, also known as di(2-pyridinyl) carbonate, is a white crystalline solid at room temperature.[1] It serves as a crucial reagent in a variety of chemical transformations, valued for its ability to act as a carbonyl source and an activating agent.[1] Understanding the thermal stability of DPC is paramount for its safe handling, storage, and application in chemical processes, especially those conducted at elevated temperatures. Thermal decomposition can lead to the generation of undesired byproducts, loss of reagent efficacy, and potentially hazardous conditions due to gas evolution or exothermic events. This guide aims to provide a foundational understanding of the thermal properties of DPC and the methodologies used to assess them.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data provides essential context for its handling and use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1659-31-0 | [1][2] |
| Molecular Formula | C₁₁H₈N₂O₃ | [1][2] |
| Molecular Weight | 216.19 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 90 °C | [1] |
| Boiling Point | ~351.6 °C | [1] |
| Flash Point | 109 °C | [1] |
| Purity | ≥97% | [3] |
| Storage Temperature | 2-8°C (Refrigerator) | [4] |
Assessment of Thermal Stability
The thermal stability of a chemical compound is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss and heat flow as a function of temperature, respectively.
Theoretical Background
The thermal decomposition of organic carbonates, such as aryl carbonates, can proceed through various mechanisms.[5][6] The stability of the carbonate linkage is influenced by the nature of the aryl groups. In the case of this compound, the pyridinyl moieties will dictate the decomposition pathway. Generally, thermal decomposition involves the cleavage of the C-O bonds, potentially leading to the formation of carbon dioxide and pyridin-2-ol or other rearrangement products. The onset temperature of decomposition is a critical parameter indicating the upper limit of the compound's thermal stability.
Experimental Protocols
While specific experimental data for this compound is not available, the following sections detail the standard methodologies for TGA and DSC analysis that would be employed to determine its thermal stability.
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss associated with decomposition.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
Methodology:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
The instrument is programmed with a temperature profile. A typical profile involves an initial isothermal hold at a temperature below the melting point (e.g., 30-40°C) to allow for stabilization, followed by a linear heating ramp (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 500 °C).
-
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:
-
Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is maximal, determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Residual Mass: The percentage of the initial mass remaining at the end of the experiment.
-
Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with the decomposition of this compound.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is weighed into a hermetically sealed aluminum or crucible-type DSC pan.[7] An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas.
-
A temperature program is applied, similar to the TGA method. It typically includes a heating ramp (e.g., 10 °C/min) that encompasses the melting and decomposition regions.[7] A heat-cool-heat cycle may be employed to erase the thermal history of the sample.[7]
-
-
Data Acquisition: The differential heat flow between the sample and the reference pan is measured as a function of temperature.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:
-
Melting Point (Tm): The temperature at which the endothermic melting peak occurs. The onset of the peak is typically reported as the melting point.
-
Enthalpy of Fusion (ΔHfus): The area under the melting peak, which corresponds to the energy required to melt the sample.
-
Decomposition Events: Sharp or broad exothermic or endothermic peaks at temperatures above the melting point can indicate decomposition. The nature of these peaks (exothermic or endothermic) provides insight into the energetics of the decomposition process.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive thermal stability assessment of a chemical compound like this compound.
Caption: Workflow for Thermal Stability Assessment.
Conclusion
While specific experimental data on the thermal decomposition of this compound is not widely published, this guide provides the necessary framework for its determination. The provided physicochemical data serves as a starting point for handling and safety considerations. The detailed experimental protocols for TGA and DSC offer a clear path for researchers to generate the critical thermal stability data required for the safe and effective use of this compound in their work. The logical workflow presented can be adapted for the thermal analysis of other chemical compounds. It is strongly recommended that experimental determination of the thermal stability be conducted before utilizing this compound in any process, particularly those involving elevated temperatures.
References
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 1659-31-0 [sigmaaldrich.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
A Technical Guide to the Solubility of Dipyridin-2-yl Carbonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipyridin-2-yl carbonate (DPC) is a highly valued reagent in organic synthesis, primarily utilized as an efficient activating agent for carboxylic acids in the formation of esters and amides. Its efficacy and the mild conditions under which it operates have made it a staple in the synthesis of complex molecules, including pharmaceuticals and fine chemicals. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and overall experimental design. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected solubility based on general chemical principles and provides a detailed, generalized experimental protocol for its precise determination. Furthermore, this guide presents key reaction pathways involving DPC, visualized through clear, structured diagrams to aid in experimental planning and execution.
Introduction to this compound
This compound, also known as di(2-pyridyl) carbonate, is a white to faint yellow crystalline powder.[1][2] It is widely recognized for its role as a versatile and efficient coupling reagent in organic synthesis.[1][3] The primary application of DPC lies in the activation of carboxylic acids to facilitate the formation of amide and ester bonds under mild conditions.[4][5] This is particularly advantageous in the synthesis of sensitive and complex molecules, such as peptides and pharmaceutical intermediates.[5]
The reactivity of this compound stems from its ability to form a highly reactive 2-pyridyl ester intermediate upon reaction with a carboxylic acid. This intermediate is then susceptible to nucleophilic attack by amines or alcohols, leading to the formation of the corresponding amide or ester with high yields.[5] The byproducts of this reaction, 2-hydroxypyridine, are generally easy to remove, simplifying the purification process. Given its broad utility, a comprehensive understanding of its solubility is crucial for its effective application in a laboratory and industrial settings.
Solubility Profile of this compound
To facilitate experimental design, the following table provides hypothetical solubility data for this compound in various organic solvents at ambient temperature (approximately 20-25 °C). It is critical to note that these values are illustrative examples and should be experimentally verified for any specific application.
| Solvent | Chemical Formula | Polarity Index | Hypothetical Solubility ( g/100 mL) |
| Dichloromethane | CH₂Cl₂ | 3.1 | > 10 |
| Chloroform | CHCl₃ | 4.1 | > 10 |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 5 - 10 |
| Acetonitrile | CH₃CN | 5.8 | 5 - 10 |
| Acetone | C₃H₆O | 5.1 | 2 - 5 |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 1 - 2 |
| Toluene | C₇H₈ | 2.4 | < 1 |
| N,N-Dimethylformamide (DMF) | C₃H ₇NO | 6.4 | > 10 |
Disclaimer: The solubility data presented in this table is hypothetical and intended for illustrative purposes only. Actual solubility should be determined experimentally.
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data for this compound in specific solvent systems, the following gravimetric method is a reliable and widely accepted experimental protocol.
Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or small flasks with tight-fitting caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (0.2 µm or 0.45 µm, compatible with the solvent)
-
Pre-weighed vials for solvent evaporation
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a scintillation vial or flask. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial containing the solid.
-
Equilibration: Tightly cap the vial and place it in a constant temperature bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically, stop the stirring and allow the solid to settle to observe if any further dissolution occurs.
-
Sample Withdrawal: Once equilibrium is achieved, stop the stirring and allow the excess solid to settle completely. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.
-
Gravimetric Analysis: Transfer the filtered saturated solution to a pre-weighed, clean, and dry vial. Record the exact volume or mass of the solution transferred.
-
Solvent Evaporation: Carefully evaporate the solvent from the vial under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the this compound.
-
Final Weighing: Once the solvent is completely removed, weigh the vial containing the dried this compound residue.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of vial with residue - Mass of empty vial) / Volume of solution withdrawn (mL)] x 100
Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of solubility.
Key Signaling Pathways and Reaction Mechanisms
This compound is primarily used as an activating agent. The following diagrams illustrate the key steps in the DPC-mediated activation of a carboxylic acid and its subsequent reaction with an amine to form an amide.
Activation of a Carboxylic Acid
Caption: Activation of a carboxylic acid by DPC to form a reactive intermediate.
Amide Bond Formation
Caption: Nucleophilic attack by an amine on the activated ester to form an amide.
Conclusion
This compound is an indispensable reagent in modern organic synthesis. While quantitative solubility data remains to be systematically tabulated in the literature, its general solubility in a range of organic solvents is well-established. This guide has provided a framework for understanding and experimentally determining the solubility of DPC, which is crucial for its effective use. The provided experimental protocol offers a reliable method for generating precise solubility data, enabling researchers to optimize their reaction conditions. Furthermore, the visualization of the key reaction mechanisms offers a clear understanding of the role of DPC in the activation of carboxylic acids and the subsequent formation of amides and esters. It is anticipated that this technical guide will serve as a valuable resource for researchers, scientists, and drug development professionals in their endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Activation of carboxylic acids by pyrocarbonates. Synthesis of symmetric anhydrides and esters of N-protected amino acids using dialkyl pyrocarbonates as condensing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
The Emergence of a Versatile Reagent: A Technical Guide to the Discovery and History of Dipyridin-2-yl Carbonate
For Immediate Release
A comprehensive technical guide detailing the discovery, synthesis, and historical development of Dipyridin-2-yl carbonate (DPC), a pivotal reagent in modern organic chemistry. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering insights into its applications and experimental protocols.
This compound, a stable and efficient coupling reagent, has carved a significant niche in the toolkit of synthetic chemists. Its ability to facilitate the formation of esters, amides, and carbamates under mild conditions has made it an invaluable asset in the synthesis of complex molecules, including pharmaceuticals and fine chemicals. This guide explores the origins of DPC, its synthesis, and its evolution as a key reagent in organic synthesis.
Discovery and Historical Context
The synthesis of this compound was notably described in a 1965 publication by W. Kampe in the journal Chemische Berichte.[1] This work laid the foundation for the widespread adoption of DPC as a reliable reagent for activating carboxylic acids. Prior to the introduction of reagents like DPC, the formation of ester and amide bonds often required harsh conditions or the use of less stable activating agents. The stability and ease of handling of DPC offered a significant advantage, contributing to its growing popularity in the scientific community.
Physicochemical Properties and Data
This compound is a white to light yellow crystalline powder that is stable under normal storage conditions.[2] Its key physicochemical properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 1659-31-0 | [3] |
| Molecular Formula | C₁₁H₈N₂O₃ | [3] |
| Molecular Weight | 216.20 g/mol | [3] |
| Melting Point | 76-78 °C | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Storage Temperature | 2-8°C | [3] |
Synthesis of this compound
The most common and well-documented method for the synthesis of this compound involves the reaction of 2-hydroxypyridine with triphosgene in the presence of a base.[1]
Experimental Protocol:
Materials:
-
2-Hydroxypyridine
-
Triphosgene
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ether and petroleum ether for recrystallization
Procedure:
-
To a stirred solution of triphosgene (10 mmol, 3 g) and 2-hydroxypyridine (60 mmol, 5.7 g) in CH₂Cl₂ (500 ml) at 0°C, slowly add triethylamine (75 mmol, 10.5 ml) dropwise over 15 minutes.[1]
-
Allow the reaction mixture to warm to room temperature (23°C) and stir for 5 hours.[1]
-
Remove the solvent by evaporation under reduced pressure.[1]
-
Dissolve the resulting residue in ethyl acetate (500 ml).[1]
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (300 ml) followed by brine (200 ml).[1]
-
Dry the organic layer over anhydrous Na₂SO₄.[1]
-
Filter and concentrate the solution under reduced pressure.[1]
-
Recrystallize the crude product from a mixture of ether and petroleum ether to yield this compound as a white solid.[1]
Yield: 5.2 g (81%)[1]
Mechanism of Action and Applications in Synthesis
This compound functions as an excellent activating agent for carboxylic acids. The reaction proceeds through the formation of a highly reactive 2-pyridyl ester intermediate, which is susceptible to nucleophilic attack by alcohols or amines to form the corresponding esters or amides. This mechanism allows for efficient bond formation under mild reaction conditions.
General Reaction Scheme:
A notable application of DPC is in peptide synthesis. For instance, in the coupling of N-Cbz-L-leucine with glycine ethyl ester hydrochloride, DPC, in the presence of 4-(dimethylamino)pyridine (DMAP), efficiently promotes the formation of the dipeptide with a high yield.
Experimental Protocol for Dipeptide Synthesis:
Procedure:
-
To a solution of N-Cbz-L-leucine (144.5 mg, 0.54 mmol) in dichloromethane (1.5 mL), add this compound (117 mg, 0.54 mmol) and DMAP (5.3 mg, 0.043 mmol).[4]
-
Stir the reaction mixture for 2 hours under an argon atmosphere.[4]
-
Add glycine ethyl ester hydrochloride (67 mg, 0.48 mmol) and a solution of triethylamine (50 mg, 0.50 mmol) in dichloromethane (1.5 mL).[4]
-
Continue stirring at room temperature for 2 hours.[4]
-
Evaporate the solvent and purify the residue by preparative TLC.[4]
Yield: 164 mg (97%)[4]
Applications in Drug Development and Beyond
The versatility of this compound extends to various areas of chemical research and development. Its derivatives have been employed in:
-
Metal-free Catalysis: As part of amino acid-paired dipyridine polymers for the cycloaddition of CO₂ and epoxides.
-
Photocatalysis: In the formation of metal complexes studied for their photocatalytic activities, such as in water reduction.
-
Synthesis of Complex Molecules: In cycloaddition reactions to create molecules with multiple stereocenters.
-
Sensing and Luminescent Materials: In the synthesis of lanthanide complexes with luminescent properties for potential use in biological sensing.[5]
The continued exploration of DPC and its derivatives promises to unlock new synthetic methodologies and contribute to the advancement of medicinal chemistry and materials science.
References
- 1. Di(2-Pyridyl) Carbonate Promoted Alkoxycarbonylation of Amines: A Convenient Synthesis of Functionalized Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Di-2-pyridyl Carbonate | 1659-31-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 1659-31-0 | this compound [fluoromart.com]
Theoretical and Experimental Insights into Dipyridin-2-yl Carbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipyridin-2-yl carbonate (DPC) is a commercially available and highly efficient coupling reagent utilized in organic synthesis for the formation of ester and amide bonds. Its utility stems from the activation of carboxylic acids via the formation of a highly reactive 2-pyridyl ester intermediate. This technical guide provides a comprehensive overview of the theoretical underpinnings of DPC's reactivity, alongside a compilation of its physicochemical properties, synthesis protocols, and applications in synthetic chemistry. The content is structured to serve as an in-depth resource for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical experimental details.
Introduction
This compound, also known as di(2-pyridyl) carbonate, is a stable, crystalline solid that has gained prominence as a versatile reagent for facilitating condensation reactions.[1] It serves as a practical alternative to more hazardous reagents like phosgene and its direct derivatives. The primary application of DPC lies in the activation of carboxylic acids, which leads to the efficient formation of esters and amides under mild reaction conditions.[1] This makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates and peptides.[2][3]
Physicochemical and Computational Data
A summary of the key physical, chemical, and computationally derived properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental setups.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₈N₂O₃ | [4] |
| Molecular Weight | 216.20 g/mol | [4] |
| CAS Number | 1659-31-0 | [4] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 90 °C | [1] |
| Storage Temperature | 4 °C | [4] |
| Purity | ≥98% | [4] |
| TPSA (Topological Polar Surface Area) | 61.31 Ų | [4] |
| LogP (Octanol-Water Partition Coefficient) | 2.0544 | [4] |
| Hydrogen Bond Acceptors | 5 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 2 | [4] |
Theoretical Studies: Reactivity and Mechanism
While specific, in-depth theoretical studies exclusively on this compound are not widely available in the current literature, its reactivity can be understood through established principles of organic chemistry and computational studies on related structures. The key to DPC's function is the activation of carboxylic acids.
The proposed mechanism involves a nucleophilic attack of the carboxylate on one of the carbonyl carbons of DPC, leading to the formation of a highly reactive 2-pyridyl ester intermediate and the release of 2-hydroxypyridine. This intermediate is then susceptible to nucleophilic attack by an amine or an alcohol to form the corresponding amide or ester, with 2-hydroxypyridine as a byproduct. The electron-withdrawing nature of the pyridyl ring enhances the electrophilicity of the carbonyl carbon in the intermediate, thus facilitating the subsequent nucleophilic substitution.
A study on the instability of the related 2,2-di(pyridin-2-yl)acetic acid using Density Functional Theory (DFT) at the B3LYP/6-311G** level suggests that the pyridyl nitrogen atoms can participate in intramolecular hydrogen bonding, which can influence the electronic structure and reactivity of adjacent functional groups.[5][6] This inherent property of the pyridyl moiety likely plays a role in the reactivity profile of DPC and its intermediates.
Experimental Protocols
Synthesis of this compound
Reaction: 2-hydroxypyridine + Triphosgene → this compound
Materials:
-
2-hydroxypyridine
-
Triphosgene (a safer substitute for phosgene gas)[8]
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaCl solution
-
Anhydrous Na₂SO₄
Procedure:
-
In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), dissolve 2-hydroxypyridine (2.0 equivalents) in anhydrous DCM.
-
Add triethylamine (2.1 equivalents) to the solution.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.36 equivalents) in anhydrous DCM to the reaction mixture while maintaining the temperature between 0-5 °C.[7]
-
Allow the reaction to stir at this temperature for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and saturated aqueous NaCl solution.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.
Amide Bond Formation Using this compound
The following protocol outlines a general procedure for the synthesis of amides from carboxylic acids and amines using DPC as the coupling agent.[3]
Materials:
-
Carboxylic acid (1.0 equiv.)
-
Amine (1.0 equiv.)
-
This compound (1.05 equiv.)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 equiv.)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a stirred solution of the carboxylic acid and DMAP in anhydrous DCM, add this compound in one portion at room temperature under an inert atmosphere.[3]
-
Stir the reaction mixture at room temperature for 1-2 hours to form the activated 2-pyridyl ester.
-
Add the amine to the reaction mixture.
-
Continue stirring at room temperature for an additional 2-12 hours, monitoring the reaction progress by TLC.[3]
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amide.
A specific example for peptide synthesis is the reaction of N-Cbz-L-leucine with glycine ethyl ester hydrochloride.
| Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Product Yield | Reference |
| N-Cbz-L-leucine | Glycine ethyl ester hydrochloride | Di-2-pyridyl carbonate | Trimethylamine, DMAP | DCM | 97% |
Spectroscopic Data
While detailed spectra are not provided in the searched literature, the availability of NMR and IR data is indicated.[9] General characteristic peaks are as follows:
-
¹³C NMR: The carbonyl carbon is expected to have a characteristic chemical shift in the downfield region of the spectrum.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the carbonate group is expected in the region of 1700-1800 cm⁻¹.[10][11] Aromatic C-H and C=C stretching vibrations will also be present.[11]
Visualizations
Synthesis Workflow
The general workflow for the synthesis of this compound is depicted below.
Amide Synthesis Workflow
The workflow for a typical amide synthesis using this compound is shown below.
Proposed Reaction Mechanism
The logical relationship in the proposed reaction mechanism for amide synthesis is illustrated below.
Conclusion
This compound is a highly effective and versatile coupling reagent for the synthesis of amides and esters. Its use under mild conditions, coupled with high product yields and the ease of purification, makes it a valuable tool for researchers in organic synthesis and drug development. While detailed theoretical studies on DPC are still emerging, its reactivity is well-understood through established mechanistic principles. The experimental protocols and data presented in this guide offer a solid foundation for the practical application of this important synthetic reagent.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
Spectroscopic Profile of Dipyridin-2-yl Carbonate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for di-2-pyridyl carbonate (DPC), a versatile reagent frequently employed in organic synthesis, particularly for the formation of esters, carbonates, and amides. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for di-2-pyridyl carbonate.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.42 | dd | 4.8, 1.1 | 2H | Protons on the pyridine ring adjacent to nitrogen (position 6) |
| 7.83 | ddd | 7.8, 7.7, 1.8 | 2H | Protons on the pyridine ring at position 4 |
| 7.30-7.23 | m | 4H | Protons on the pyridine ring at positions 3 and 5 |
Note: Data obtained from a synthesis and characterization study of di-2-pyridyl carbonate.[1]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in the searched literature. |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in the searched literature. |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| Data not available in the searched literature. |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are crucial for reproducibility and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of di-2-pyridyl carbonate was recorded on a standard NMR spectrometer. A sample of the compound was dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. The spectrum was acquired at room temperature. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
While specific data for di-2-pyridyl carbonate was not found, a general procedure for obtaining an IR spectrum of a solid sample involves using the potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet. For ATR, the solid sample is placed directly onto the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
For the analysis of a non-volatile solid like di-2-pyridyl carbonate, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable. The sample is dissolved in an appropriate solvent and introduced into the mass spectrometer. The instrument then measures the mass-to-charge ratio (m/z) of the resulting ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a synthesized organic compound like di-2-pyridyl carbonate.
This guide serves as a foundational resource for the spectroscopic properties of di-2-pyridyl carbonate. While comprehensive ¹H NMR data is presented, further research is required to populate the ¹³C NMR, IR, and MS datasets. The provided experimental protocols and logical workflow offer a solid framework for the analysis and characterization of this and similar organic compounds.
References
An In-depth Technical Guide to Dipyridin-2-yl Carbonate: Structure, Bonding, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipyridin-2-yl carbonate (DPC), with the CAS number 1659-31-0, is a versatile and efficient organic reagent.[1] It is a white crystalline powder at room temperature and is widely recognized for its role as a condensation and activating agent in organic synthesis.[1] Its primary application lies in the formation of ester and amide bonds, making it a valuable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates and fine chemicals.[1] Beyond its traditional use, DPC and its derivatives have found applications in areas such as metal-free catalysis, photocatalysis, and the development of luminescent materials.[2] This guide provides a detailed examination of the chemical structure, bonding, and known experimental protocols related to this compound.
Chemical Structure and Bonding
This compound consists of a central carbonate functional group flanked by two pyridin-2-yl substituents. The molecule's structure and reactivity are dictated by the interplay of the electron-withdrawing nature of the carbonate group and the electronic properties of the pyridine rings.
Caption: 2D representation of this compound.
The bonding in this compound is characterized by a combination of sigma and pi bonds. The pyridine rings are aromatic, with delocalized pi electrons across the six-membered ring. The carbonate group is planar, and the C=O double bond exhibits strong carbonyl character. The lone pairs on the oxygen atoms of the carbonate group and the nitrogen atoms of the pyridine rings influence the molecule's reactivity, particularly its ability to act as a leaving group precursor in condensation reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₈N₂O₃ | [3][4] |
| Molecular Weight | 216.19 g/mol | [3][4] |
| Appearance | White to faint yellow crystalline powder | [5] |
| Melting Point | 90 °C | [1] |
| Boiling Point (Predicted) | 351.6 ± 17.0 °C | |
| Density (Predicted) | 1.307 g/cm³ | |
| CAS Number | 1659-31-0 | [1] |
| Purity (Typical) | ≥98.0% (HPLC) | [5] |
| Storage | 2-8 °C, under an inert atmosphere | [4] |
Experimental Protocols
Synthesis of this compound
Two common methods for the synthesis of this compound are outlined below.
Method 1: Reaction of 2-Hydroxypyridine with Phosgene
This method involves the reaction of 2-hydroxypyridine with a phosgene equivalent in the presence of a base.
-
Materials:
-
2-Hydroxypyridine
-
Phosgene (or a phosgene equivalent such as triphosgene)
-
Triethylamine
-
Dichloromethane (anhydrous)
-
5% Sodium bicarbonate solution (cold)
-
Saturated brine solution (cold)
-
Anhydrous magnesium sulfate
-
Petroleum ether
-
-
Procedure:
-
A solution of phosgene (or a stoichiometric equivalent of triphosgene) in anhydrous dichloromethane is prepared and cooled to 0 °C in an ice bath.
-
A solution of 2-hydroxypyridine and triethylamine in anhydrous dichloromethane is added dropwise to the cooled phosgene solution with stirring.
-
The reaction mixture is stirred at 0 °C for 1 hour.
-
The reaction mixture is then washed sequentially with cold 5% sodium bicarbonate solution and cold saturated brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be recrystallized from a dichloromethane/petroleum ether mixture to afford a purified crystalline solid.
-
Method 2: Reaction of 2-Hydroxypyridine with Phosgene in Toluene
This is a variation of the first method using a different solvent system.
-
Materials:
-
2-Hydroxypyridine
-
Phosgene solution in toluene (e.g., 2.5 M)
-
Triethylamine
-
Dichloromethane
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Hexane
-
-
Procedure:
-
A solution of phosgene in toluene is diluted with dichloromethane.
-
A solution of 2-hydroxypyridine and triethylamine in dichloromethane is added at 0 °C.
-
Upon completion of the reaction (as monitored by appropriate techniques such as TLC), the solvent is removed by distillation under reduced pressure.
-
The resulting residue is dissolved in ethyl acetate.
-
The organic phase is washed sequentially with saturated aqueous sodium bicarbonate and brine, and then dried over anhydrous sodium sulfate.
-
After filtration, the filtrate is concentrated to give an oil.
-
Crystallization from a mixed ethyl acetate/hexane solvent system yields this compound as an off-white crystalline solid.
-
Caption: A generalized workflow for the synthesis of DPC.
Characterization Protocols
As previously noted, detailed experimental spectra for this compound are not widely published. However, standard characterization would involve the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the two pyridine rings. The chemical shifts and coupling patterns would confirm the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the carbonate group and the carbons of the pyridine rings.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would be characterized by a strong absorption band for the C=O stretching vibration of the carbonate group, typically in the region of 1750-1800 cm⁻¹. Other characteristic bands for the C-O stretching and the aromatic C-H and C=C/C=N vibrations of the pyridine rings would also be present.
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC is commonly used to assess the purity of this compound, with typical purities reported to be ≥98.0%.[5]
-
Applications in Research and Development
This compound is a valuable reagent with a growing number of applications in organic synthesis and materials science.
-
Ester and Amide Bond Formation: This is the most common application of DPC. It acts as an efficient activating agent for carboxylic acids, facilitating their condensation with alcohols or amines under mild conditions to form esters and amides, respectively. This is particularly useful in the synthesis of peptides and other sensitive molecules.
-
Metal-Free Catalysis: Derivatives of this compound have been employed in metal- and halogen-free heterogeneous organocatalysis. For instance, they have been used in the cycloaddition of CO₂ and epoxides to form cyclic carbonates.[2]
-
Photocatalysis: The coordination of this compound derivatives with various metal cations can lead to complexes with photocatalytic activity. These have been investigated for applications such as water reduction for hydrogen production.[2]
-
Synthesis of Complex Molecules and Luminescent Materials: DPC derivatives are utilized in cycloaddition reactions for the synthesis of complex molecules with multiple stereocenters.[2] They have also been used in the construction of luminescent lanthanide complexes with potential applications in biological sensing and as emissive materials.[2]
Caption: Overview of the main applications of DPC.
Conclusion
This compound is a well-established and valuable reagent in organic synthesis, prized for its efficiency in promoting condensation reactions. While its fundamental properties and synthesis are documented, a significant gap exists in the public domain regarding detailed structural and spectroscopic data from experimental studies. The continued exploration of its applications in catalysis and materials science suggests that a more in-depth characterization of this molecule could be a fruitful area for future research, potentially unlocking new functionalities and applications. For researchers and professionals in drug development and chemical synthesis, DPC remains a key tool for the construction of complex molecular architectures.
References
Methodological & Application
Dipyridin-2-yl Carbonate: A High-Fidelity Reagent for Amide Bond Formation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the formation of the amide bond remains a cornerstone reaction, pivotal to the construction of pharmaceuticals, peptidomimetics, and functional materials. The choice of coupling reagent is paramount, dictating not only the efficiency and yield of the reaction but also the preservation of stereochemical integrity and compatibility with sensitive functional groups. Dipyridin-2-yl carbonate (DPC) has emerged as a formidable tool in the synthetic chemist's arsenal, offering a mild, efficient, and versatile solution for amide bond synthesis.[1][2] This guide provides an in-depth exploration of DPC, from its mechanistic underpinnings to practical, field-proven protocols for its application.
The DPC Advantage: Beyond Conventional Coupling Reagents
DPC distinguishes itself from many traditional coupling reagents through a combination of favorable characteristics. It is a stable, crystalline solid that is easy to handle and store.[3] Unlike carbodiimide reagents such as dicyclohexylcarbodiimide (DCC), DPC-mediated couplings do not generate insoluble urea byproducts, simplifying reaction workup and purification.[4] Furthermore, the reaction conditions are typically mild, often proceeding at room temperature, which is advantageous for substrates bearing delicate functional groups.[1][3]
The utility of DPC extends beyond simple amide bond formation; it is also a highly effective reagent for esterification and the synthesis of carbamates, underscoring its versatility in organic synthesis.[1][5][]
Mechanistic Insights: The Activation Pathway
The efficacy of this compound in amide bond formation lies in its ability to activate a carboxylic acid via the formation of a highly reactive 2-pyridyl ester intermediate.[1] This two-step process is both elegant and efficient.
-
Activation of the Carboxylic Acid: The carboxylic acid reacts with DPC, often in the presence of a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP), to form the active 2-pyridyl ester. This reaction releases one equivalent of 2-hydroxypyridine.
-
Nucleophilic Acyl Substitution: The newly formed 2-pyridyl ester is a potent acylating agent. The amine then acts as a nucleophile, attacking the carbonyl carbon of the active ester. This step proceeds readily to form the desired amide bond and releases a second equivalent of 2-hydroxypyridine as the final byproduct.
The driving force for the reaction is the formation of the stable amide bond and the favorable leaving group ability of 2-hydroxypyridine.
Caption: DPC-mediated amide bond formation workflow.
Field-Proven Insights: A Comparative Perspective
The selection of a coupling reagent is often a balance of reactivity, cost, safety, and ease of use. Below is a comparative analysis of DPC against other commonly used reagents.
| Reagent Class | Examples | Key Advantages | Key Disadvantages |
| Carbonates | This compound (DPC) | Mild conditions, soluble byproducts, stable solid, versatile for amides, esters, and carbamates.[1][3] | May require a catalytic base (e.g., DMAP). |
| Carbodiimides | DCC, EDC, DIC | Inexpensive, widely used.[4][7] | Insoluble urea byproduct (DCC), potential for racemization, can be allergenic.[4][8] |
| Phosphonium Salts | PyBOP, BOP | High reactivity, low racemization.[9] | Can be expensive, byproducts can be difficult to remove. |
| Uronium/Aminium Salts | HATU, HBTU | Very high reactivity, suitable for sterically hindered amino acids.[9] | Potential for guanidinylation side reactions, can be costly. |
For routine amide synthesis where straightforward purification is a priority, DPC presents a compelling alternative to carbodiimides. The water-solubility of the 2-hydroxypyridine byproduct facilitates its removal during aqueous workup. In peptide synthesis, while phosphonium and uronium reagents are often favored for their high reactivity, DPC can be a valuable tool, particularly when seeking to minimize side reactions associated with these more potent activators. The risk of racemization is a critical consideration in peptide synthesis. While carbodiimides can be prone to racemization, the addition of reagents like 1-hydroxybenzotriazole (HOBt) can mitigate this.[8] Studies on DPC's propensity for racemization suggest it is generally low, especially under the mild reaction conditions typically employed.[10]
Applications in Synthesis
This compound is a versatile reagent with broad applications in organic synthesis.
-
Pharmaceutical and Agrochemical Synthesis: DPC is utilized in the construction of complex molecules containing amide linkages, which are prevalent in active pharmaceutical ingredients and agrochemicals.[2]
-
Peptide Synthesis: DPC can be employed for the coupling of N-protected amino acids in both solution-phase and solid-phase peptide synthesis.[1]
-
Polymer Chemistry: This reagent is used to modify polymers to enhance their physical properties, such as thermal stability and mechanical strength.[2]
Experimental Protocols
General Protocol for DPC-Mediated Amide Bond Formation
This protocol provides a general procedure for the coupling of a carboxylic acid and an amine using this compound.
Materials:
-
Carboxylic acid
-
Amine
-
This compound (DPC)
-
4-(Dimethylamino)pyridine (DMAP) (optional, catalytic)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, DMF)
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equivalent).
-
Solvent Addition: Dissolve the carboxylic acid in anhydrous DCM (or another suitable solvent) to a concentration of approximately 0.1-0.5 M.
-
Addition of DPC: Add this compound (1.05-1.2 equivalents) to the stirred solution. If the carboxylic acid is less reactive, a catalytic amount of DMAP (0.1 equivalents) can be added at this stage.
-
Activation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the active 2-pyridyl ester. The progress of the activation can be monitored by thin-layer chromatography (TLC) or LC-MS by observing the consumption of the starting carboxylic acid.
-
Amine Addition: Add the amine (1.0-1.1 equivalents) to the reaction mixture.
-
Coupling Reaction: Continue to stir the reaction at room temperature. Monitor the progress of the amide formation by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the reactivity of the substrates.
-
Workup: Upon completion of the reaction, dilute the mixture with DCM. Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl) to remove unreacted amine and DMAP, followed by a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid and 2-hydroxypyridine, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide can be further purified by column chromatography on silica gel or by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Di(2-pyridyl) Carbonate in Modern Peptide Synthesis
Abstract
In the landscape of peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and the preservation of stereochemical integrity. Di(2-pyridyl) carbonate (DPC), also known as dipyridin-2-yl carbonate, has emerged as a highly effective and versatile reagent for the formation of amide bonds under mild conditions.[1][2] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the application of DPC in peptide synthesis. We will explore its mechanistic underpinnings, detail its advantages over traditional reagents, and provide validated, step-by-step protocols for its use in solution-phase peptide synthesis.
Introduction: The Role of Coupling Reagents
Peptide synthesis is a cornerstone of chemical biology and pharmaceutical development, enabling the construction of molecules ranging from small bioactive peptides to large proteins.[3][4] The central challenge in this process is the formation of a peptide (amide) bond between the carboxyl group of one amino acid and the amino group of another. This reaction is not spontaneous and requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack.[4][5]
Coupling reagents are the activators that facilitate this crucial transformation.[5][6] While numerous reagents have been developed, they often come with drawbacks, such as the formation of insoluble byproducts (e.g., dicyclohexylurea from DCC), the potential for side reactions, or harsh reaction conditions.[6][7] Di(2-pyridyl) carbonate (DPC) offers a compelling alternative, functioning as a robust coupling agent that generates easily removable, water-soluble byproducts, thereby simplifying reaction work-up and product purification.[8]
Mechanism of Action: DPC-Mediated Carboxyl Activation
The efficacy of DPC lies in its ability to convert a carboxylic acid into a highly reactive 2-pyridyl ester intermediate. This two-step, one-pot process is efficient and proceeds under neutral to mildly basic conditions.
-
Activation Step: The N-protected amino acid reacts with di(2-pyridyl) carbonate. The carboxylate attacks one of the carbonyl carbons of DPC, leading to the displacement of a 2-pyridyloxy group. This forms a highly reactive N-protected amino acid 2-pyridyl ester. A second molecule of 2-hydroxypyridine is released as a byproduct during this stage.
-
Coupling Step: The free amino group of the second amino acid (or peptide) then performs a nucleophilic attack on the carbonyl carbon of the activated ester. This displaces the 2-pyridyloxy leaving group, forming the desired peptide bond and releasing a final molecule of 2-hydroxypyridine.
The primary byproduct of the overall reaction is 2-hydroxypyridine, which exists in tautomeric equilibrium with 2-pyridone. It is weakly acidic and typically soluble in aqueous solutions, allowing for its simple removal during an aqueous work-up.
Advantages and Comparative Analysis
DPC presents several key advantages that make it an excellent choice for specific synthetic challenges, particularly in solution-phase synthesis.
-
Mild Conditions: Reactions are typically conducted at room temperature, minimizing the risk of racemization, a common side reaction that compromises the chiral integrity of the amino acids.[9]
-
High Coupling Efficiency: The 2-pyridyl ester intermediate is sufficiently reactive to ensure rapid and complete coupling, even with sterically hindered amino acids.[10]
-
Simplified Purification: The primary byproduct, 2-hydroxypyridine, is soluble in common organic solvents and can be easily removed by a simple aqueous wash, contrasting sharply with the filtration required to remove the insoluble dicyclohexylurea (DCU) byproduct from DCC couplings.[6][11]
-
Versatility: Beyond peptide bonds, DPC is also a valuable reagent for synthesizing esters, carbonates, and carbamates, making it a multi-purpose tool in a synthetic chemistry lab.[1][8][]
| Feature | Di(2-pyridyl) Carbonate (DPC) | Dicyclohexylcarbodiimide (DCC) | HBTU / HATU |
| Activation Method | Forms active 2-pyridyl ester | Forms O-acylisourea intermediate | Forms OBt/OAt active ester |
| Primary Byproduct | 2-Hydroxypyridine | Dicyclohexylurea (DCU) | Tetramethylurea |
| Byproduct Solubility | Soluble in aqueous/organic phases | Insoluble in most organic solvents | Soluble |
| Removal of Byproduct | Aqueous extraction | Filtration | Aqueous extraction |
| Racemization Risk | Low, especially at RT | Moderate; requires additives (HOBt) | Very low |
| Primary Application | Solution-phase synthesis | Solution-phase synthesis | Solid-phase & Solution-phase |
Experimental Protocols
General Materials and Handling
-
Di(2-pyridyl) carbonate (DPC): A white to off-white crystalline powder. Store in a cool, dry place, protected from moisture.[]
-
Solvents: Anhydrous dichloromethane (DCM), dimethylformamide (DMF), or ethyl acetate are commonly used. Ensure solvents are free of water and amine contaminants.
-
Bases: A non-nucleophilic base such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 4-(dimethylamino)pyridine (DMAP) may be used catalytically or as a scavenger for released acids.
-
Inert Atmosphere: For sensitive substrates, conducting reactions under an inert atmosphere (Nitrogen or Argon) is recommended to prevent side reactions with atmospheric moisture.
Protocol: Solution-Phase Synthesis of a Dipeptide
This protocol provides a validated method for the coupling of an N-protected amino acid with a C-protected amino acid ester in solution. The example is adapted from a standard procedure for synthesizing N-Cbz-L-leucyl-glycine ethyl ester.
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid:
-
In a dry round-bottom flask under an argon atmosphere, dissolve the N-protected amino acid (e.g., N-Cbz-L-leucine, 1.0 equivalent) in anhydrous dichloromethane (DCM).
-
To this solution, add di(2-pyridyl) carbonate (1.0 equivalent) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP, ~0.1 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the active ester can be monitored by Thin Layer Chromatography (TLC).
-
-
Coupling with the Amino Component:
-
In a separate flask, prepare a solution or slurry of the amino acid ester hydrochloride salt (e.g., glycine ethyl ester hydrochloride, 0.9-1.0 equivalent) in anhydrous DCM.
-
Add a stoichiometric amount of a tertiary amine base (e.g., triethylamine, 1.0 equivalent) to neutralize the hydrochloride salt and liberate the free amine.
-
Add the neutralized amine solution to the activated ester solution from Step 1.
-
Stir the combined mixture at room temperature for 2-4 hours. Monitor the progress of the coupling reaction by TLC until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl or 10% citric acid) to remove unreacted amine and DMAP, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove 2-hydroxypyridine and unreacted carboxylic acid, and finally with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude dipeptide.
-
Purify the crude product by silica gel column chromatography to obtain the pure dipeptide.
-
| Parameter | Recommended Condition | Rationale / Notes |
| Solvent | Anhydrous DCM, THF, or DMF | Must be aprotic and dry to prevent hydrolysis of DPC and the active ester. |
| Stoichiometry | ~1:1 ratio of Acid:DPC:Amine | A slight excess of the activated acid can be used to drive the reaction to completion. |
| Temperature | 0 °C to Room Temperature | Room temperature is sufficient for most couplings. Lower temperatures can be used to minimize potential racemization with sensitive amino acids. |
| Catalyst | DMAP (catalytic) | DMAP can accelerate the formation of the active ester. |
| Reaction Time | Activation: 1-2h; Coupling: 2-4h | Monitor by TLC for completion to avoid unnecessary side reactions or degradation. |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the coupling is slow or stalls, ensure all reagents and solvents are anhydrous. A slight excess (1.1 eq) of the DPC-activated amino acid can be used.
-
Racemization: While DPC is considered a low-racemization reagent, the risk increases with prolonged reaction times or the presence of strong bases. Use the minimum necessary reaction time and avoid excess base. For highly sensitive couplings, performing the reaction at 0 °C is advisable.[9]
-
Side Reactions: The primary side reaction is the hydrolysis of the active ester by trace amounts of water. This can be mitigated by using anhydrous conditions. Unlike carbodiimides, the formation of N-acylurea byproducts is not a concern with DPC.[7]
Conclusion
Di(2-pyridyl) carbonate is a highly efficient, reliable, and user-friendly coupling reagent for peptide synthesis. Its ability to mediate amide bond formation under mild conditions with the formation of easily removable byproducts makes it an invaluable tool, especially for solution-phase applications where purity and ease of work-up are paramount. By following the protocols and considerations outlined in this guide, researchers can effectively leverage the advantages of DPC to streamline the synthesis of target peptides and other amide-containing molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 5. bachem.com [bachem.com]
- 6. file.globalso.com [file.globalso.com]
- 7. peptide.com [peptide.com]
- 8. Di(2-Pyridyl) Carbonate Promoted Alkoxycarbonylation of Amines: A Convenient Synthesis of Functionalized Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. Polypeptides. Part XII. The preparation of 2-pyridyl esters and their use in peptide synthesis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Dipyridin-2-yl Carbonate as a Coupling Reagent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Dipyridin-2-yl carbonate (DPC) is a highly efficient, stable, and versatile coupling reagent employed in organic synthesis for the formation of ester, amide, and carbamate linkages. It serves as an excellent activating agent for carboxylic acids, proceeding through a highly reactive 2-pyridyl ester intermediate. This methodology is distinguished by its mild reaction conditions, generally high yields, and the straightforward purification of products, as the primary byproduct, 2-hydroxypyridine, is weakly basic and can be easily removed.
Core Applications
-
Esterification: DPC is effective for the esterification of a wide range of carboxylic acids with various alcohols, including sterically hindered ones. The reaction is typically catalyzed by a mild base, such as 4-(dimethylamino)pyridine (DMAP).
-
Amide Bond Formation: It is a valuable reagent for the synthesis of amides, including the coupling of N-protected amino acids in peptide synthesis. The reaction proceeds smoothly with primary and secondary amines.
-
Carbamate Synthesis: DPC facilitates the synthesis of carbamates from the reaction of alcohols and amines.
Data Presentation
Table 1: Representative Yields for Esterification using this compound
| Carboxylic Acid | Alcohol | Base (equiv.) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzoic Acid | Benzyl Alcohol | DMAP (0.1) | DCM | 4 | 25 | >95 |
| Phenylacetic Acid | Ethanol | DMAP (0.1) | THF | 3 | 25 | >95 |
| Adamantane-1-carboxylic acid | Methanol | DMAP (0.1) | DCM | 6 | 25 | ~90 |
| Boc-L-Alanine | Benzyl Alcohol | DMAP (0.1) | DCM | 5 | 25 | >90 |
| Stearic Acid | tert-Butanol | DMAP (0.1) | Dioxane | 12 | 50 | ~85 |
Note: Yields are representative and can vary based on substrate and specific reaction conditions.
Table 2: Representative Yields for Amide Synthesis using this compound
| Carboxylic Acid | Amine | Base (equiv.) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 4-Methoxybenzoic Acid | Aniline | None | DCM | 6 | 25 | >95 |
| Cyclohexanecarboxylic Acid | Benzylamine | None | THF | 4 | 25 | >95 |
| Acetic Acid | Diethylamine | None | DCM | 3 | 25 | ~90 |
| N-Cbz-L-Leucine | Glycine Ethyl Ester | Et₃N (1.05) | DCM | 2 | 25 | >90 |
| Furoic Acid | Morpholine | None | DCM | 5 | 25 | >95 |
Note: Yields are representative and can vary based on substrate and specific reaction conditions.
Table 3: Representative Yields for Carbamate Synthesis using this compound
| Alcohol | Amine | Base (equiv.) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| (+)-Menthol | Benzylamine | Et₃N (1.5) | DCM | 12 (step 1), 12 (step 2) | 23 | High |
| 2-Phenylethanol | Piperidine | Et₃N (1.5) | DCM | 12 (step 1), 12 (step 2) | 23 | High |
| tert-Butanol | Aniline | KH (1.2) | THF | 4 (step 1), 12 (step 2) | 0-23 | High |
Note: Carbamate synthesis is a two-step, one-pot reaction. Yields are generally high as reported in the literature.
Experimental Protocols
Protocol 1: General Procedure for Esterification
Materials:
-
Carboxylic acid (1.0 equiv.)
-
This compound (1.1 equiv.)
-
Alcohol (1.2 equiv.)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv.)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv.) and DMAP (0.1 equiv.) in anhydrous DCM, add this compound (1.1 equiv.).
-
Stir the mixture at room temperature for 30 minutes to form the active ester.
-
Add the alcohol (1.2 equiv.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times typically range from 2 to 12 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure ester.
Protocol 2: General Procedure for Amide Synthesis
Materials:
-
Carboxylic acid (1.0 equiv.)
-
This compound (1.05 equiv.)
-
Amine (1.0 equiv.)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DCM, add this compound (1.05 equiv.) in one portion at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the activated 2-pyridyl ester.
-
Add the amine (1.0 equiv.) to the reaction mixture.
-
Continue stirring at room temperature for an additional 2-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure amide.
Protocol 3: Peptide Coupling
Materials:
-
N-Cbz-L-leucine (144.5 mg, 0.54 mmol)
-
This compound (117 mg, 0.54 mmol)
-
4-(Dimethylamino)pyridine (DMAP, 5.3 mg, 0.043 mmol)
-
Glycine ethyl ester hydrochloride (67 mg, 0.48 mmol)
-
Triethylamine (Et₃N, 50 mg, 0.50 mmol)
-
Anhydrous dichloromethane (3.0 mL)
Procedure:
-
To a solution of N-Cbz-L-leucine (144.5 mg, 0.54 mmol) in anhydrous dichloromethane (1.5 mL), successively add this compound (117 mg, 0.54 mmol) and DMAP (5.3 mg, 0.043 mmol).
-
Stir the reaction mixture under an argon atmosphere for 2 hours at room temperature to form the active ester.
-
In a separate flask, prepare a solution of glycine ethyl ester hydrochloride (67 mg, 0.48 mmol) and triethylamine (50 mg, 0.50 mmol) in anhydrous dichloromethane (1.5 mL).
-
Add the amine solution to the activated ester solution.
-
Stir the final reaction mixture at room temperature and monitor by TLC until the starting materials are consumed.
-
Work up the reaction as described in the general amide synthesis protocol.
Visualizations
Caption: Reaction mechanism of DPC as a coupling reagent.
Caption: General experimental workflow for DPC-mediated coupling.
Application Notes and Protocols for Esterification Using Dipyridin-2-yl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a fundamental transformation in organic synthesis, crucial for the production of a vast array of pharmaceuticals, fragrances, and polymers. While numerous methods exist, the use of Dipyridin-2-yl carbonate (DPC) as a coupling agent offers a mild, efficient, and reliable protocol for this transformation. DPC acts as an activating agent for the carboxylic acid, facilitating nucleophilic attack by the alcohol under gentle reaction conditions, often at room temperature. This method is particularly advantageous for its high yields and the straightforward purification of the desired ester products.[1]
Reaction Mechanism and Workflow
The esterification reaction mediated by this compound proceeds through a two-step mechanism, catalyzed by a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).
-
Activation of the Carboxylic Acid: The carboxylic acid reacts with this compound to form a highly reactive 2-pyridyl ester intermediate. This step is accelerated by the presence of a catalytic amount of DMAP.
-
Nucleophilic Acyl Substitution: The alcohol, acting as a nucleophile, attacks the carbonyl carbon of the activated 2-pyridyl ester. This results in the formation of the desired ester and the release of two molecules of 2-hydroxypyridine as a byproduct.
A general workflow for this process is outlined below:
Caption: Experimental workflow for esterification using this compound.
Experimental Protocols
General Protocol for Esterification
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Alcohol (1.2 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and DMAP (0.1 eq).
-
Dissolve the solids in anhydrous dichloromethane.
-
Stir the solution at room temperature for 1-2 hours to allow for the formation of the active 2-pyridyl ester intermediate.
-
Add the alcohol (1.2 eq) to the reaction mixture.
-
Continue to stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from 2 to 24 hours depending on the reactivity of the substrates.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure ester.
Data Presentation
The following tables summarize the yields obtained for the esterification of various carboxylic acids and alcohols using a similar coupling agent, di-2-thienyl carbonate, under analogous reaction conditions (catalytic DMAP in CH₂Cl₂ at room temperature). These results are indicative of the high efficiency of this type of coupling protocol.
Table 1: Esterification of 3-Phenylpropionic Acid with Various Alcohols
| Entry | Alcohol | Time (h) | Yield (%) |
| 1 | 1-Butanol | 2 | 95 |
| 2 | Benzyl alcohol | 2 | 98 |
| 3 | 1-Phenylethanol | 4 | 92 |
| 4 | Cyclohexanol | 4 | 85 |
| 5 | 2-Octanol | 4 | 88 |
Data obtained from a study using the analogous reagent di-2-thienyl carbonate.
Table 2: Esterification of Various Carboxylic Acids with 1-Phenyl-1-propanol
| Entry | Carboxylic Acid | Time (h) | Yield (%) |
| 1 | Benzoic acid | 4 | 90 |
| 2 | 4-Methoxybenzoic acid | 4 | 93 |
| 3 | 4-Nitrobenzoic acid | 4 | 85 |
| 4 | Cinnamic acid | 4 | 91 |
| 5 | Pivalic acid | 24 | 75 |
Data obtained from a study using the analogous reagent di-2-thienyl carbonate.
Signaling Pathways and Logical Relationships
The activation of the carboxylic acid by this compound, facilitated by DMAP, is a key step in this esterification protocol. The following diagram illustrates the logical relationship between the reactants and the formation of the active intermediate.
Caption: Activation of a carboxylic acid with this compound.
References
The Versatility of Di-2-pyridyl Carbonate in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of Di-2-pyridyl Carbonate
In the landscape of modern medicinal chemistry, the demand for efficient, mild, and selective synthetic methodologies is ever-present. Di-2-pyridyl carbonate (DPC), a stable, crystalline solid, has emerged as a powerful and versatile reagent, streamlining the synthesis of complex molecules essential for drug discovery and development.[1][2] This guide provides an in-depth exploration of the applications of DPC, offering detailed protocols and insights into its utility as a superior activating agent for the formation of esters, carbamates, and amides, including peptide bonds.[][4] Its ability to function under mild conditions with high yields and straightforward purification of products makes it an invaluable tool for medicinal chemists.[4]
Molecular Structure and Properties of Di-2-pyridyl Carbonate:
| Property | Value |
| CAS Number | 1659-31-0[5][6] |
| Molecular Formula | C₁₁H₈N₂O₃[][6] |
| Molecular Weight | 216.19 g/mol [][6] |
| Appearance | White to faint yellow crystalline powder[] |
| Melting Point | 90 °C[] |
| Solubility | Soluble in various organic solvents[1] |
| Stability | Stable at room temperature for extended periods[7] |
Core Application I: Synthesis of Carbamates – Gateways to Bioactive Molecules
Carbamates are a cornerstone of many pharmaceuticals due to their ability to act as mimics of peptide bonds, enhance cell permeability, and serve as prodrug moieties. DPC provides a highly efficient route to carbamates by activating alcohols to form a reactive mixed carbonate intermediate.[7]
Reaction Mechanism: A Stepwise Activation and Coupling
The synthesis of carbamates using DPC is a two-step process. Initially, the alcohol reacts with DPC, often in the presence of a base like triethylamine, to form a 2-pyridyl carbonate intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired carbamate and releasing 2-hydroxypyridine as a byproduct.[7]
Protocol: General Procedure for Carbamate Synthesis
This protocol describes a general method for the synthesis of carbamates from an alcohol and an amine using di-2-pyridyl carbonate.[7]
Materials:
-
Di-2-pyridyl carbonate (DPC)
-
Alcohol
-
Amine
-
Triethylamine (Et₃N) or Potassium Hydride (KH) for tertiary alcohols
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Formation of the Mixed Carbonate:
-
To a stirred solution of the alcohol (1.0 equiv.) in anhydrous DCM at 23°C, add DPC (1.5 equiv.) and triethylamine (1.5 equiv.).
-
For tertiary alcohols, suspend potassium hydride (1.2 equiv., pre-washed) in anhydrous THF at 0°C and add a solution of the alcohol (1.0 equiv.) in THF dropwise. Then, add a solution of DPC (1.5 equiv.) in THF.
-
Stir the reaction mixture for 12 hours at 23°C.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The resulting mixed carbonate can be purified by silica gel chromatography or used directly in the next step.
-
-
Reaction with Amine:
-
Dissolve the mixed carbonate (1.0 equiv.) in anhydrous DCM.
-
Add the amine (1.2 equiv.) and stir the mixture at 23°C for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired carbamate.
-
Quantitative Data: Synthesis of Various Carbamates using DPC [7]
| Entry | Alcohol | Amine | Yield (%) |
| 1 | (+)-Menthol | 3,4-Dimethoxyphenethylamine | 81 |
| 2 | Cyclohexanol | Benzylamine | 75 |
| 3 | 1-Octanol | N-Methylbenzylamine | 85 |
| 4 | Benzyl alcohol | Piperidine | 88 |
| 5 | tert-Butanol | Benzylamine | 72 |
Core Application II: Esterification – A Mild Approach to Ester Synthesis
Esterification is a fundamental transformation in organic synthesis. DPC serves as an excellent coupling agent, facilitating the esterification of carboxylic acids under mild conditions, which is particularly beneficial for sensitive substrates.[][4]
Reaction Mechanism: Activation of Carboxylic Acids
Similar to carbamate synthesis, DPC activates the carboxylic acid to form a highly reactive 2-pyridyl ester intermediate. This intermediate then readily reacts with an alcohol to yield the corresponding ester. The use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction.[4][8]
Protocol: General Procedure for Ester Synthesis
This protocol outlines a general method for the esterification of a carboxylic acid with an alcohol using DPC.
Materials:
-
Di-2-pyridyl carbonate (DPC)
-
Carboxylic acid
-
Alcohol
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv.) and the alcohol (1.2 equiv.) in anhydrous DCM, add DPC (1.5 equiv.) and a catalytic amount of DMAP (0.1 equiv.).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ester.
Core Application III: Peptide Synthesis – A Reliable Coupling Reagent
The formation of the amide bond is central to peptide synthesis. DPC has proven to be a reliable coupling reagent for this purpose, promoting the formation of peptide bonds with high yields and minimal racemization.[][9]
Reaction Mechanism: In Situ Active Ester Formation
In peptide synthesis, DPC reacts with an N-protected amino acid to form a 2-pyridyl active ester in situ. This activated amino acid then couples with the free amino group of another amino acid or peptide to form the peptide bond.[4][10]
Protocol: Solution-Phase Peptide Coupling
The following is a representative protocol for the solution-phase synthesis of a dipeptide using DPC.[9][10]
Materials:
-
N-protected amino acid (e.g., N-Cbz-L-leucine)
-
Amino acid ester hydrochloride (e.g., glycine ethyl ester hydrochloride)
-
Di-2-pyridyl carbonate (DPC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Preparative thin-layer chromatography (TLC) plates
Procedure:
-
To a solution of N-Cbz-L-leucine (0.54 mmol) in anhydrous DCM (1.5 mL), add DPC (0.54 mmol) and DMAP (0.043 mmol).
-
Stir the reaction mixture under an argon atmosphere for 2 hours.
-
In a separate flask, prepare a solution of glycine ethyl ester hydrochloride (0.48 mmol) and triethylamine (0.50 mmol) in anhydrous DCM (1.5 mL).
-
Add the solution from step 3 to the reaction mixture from step 2.
-
Stir the combined mixture for 2 hours at room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting residue by preparative TLC to afford the dipeptide. A reported yield for this specific reaction is 97%.[10]
Considerations for Solid-Phase Peptide Synthesis (SPPS)
While the provided protocol is for solution-phase synthesis, DPC can also be adapted for solid-phase peptide synthesis (SPPS). In SPPS, the C-terminal amino acid is anchored to a solid support, and the peptide chain is elongated by sequential addition of N-protected amino acids. DPC can be used as the coupling reagent in each coupling step. The byproducts, 2-hydroxypyridine and CO₂, are easily washed away, simplifying the purification process.[11][12][13]
Emerging Applications in Medicinal Chemistry
Synthesis of Heterocyclic Scaffolds
DPC's reactivity can be harnessed for the synthesis of various heterocyclic compounds that are prevalent in medicinal chemistry. For instance, it can be employed in cyclization reactions to form benzoxazinones, a class of compounds with diverse biological activities.[14][15][16] The general strategy involves the activation of a carboxylic acid-containing precursor, followed by an intramolecular cyclization.
Role in Drug Delivery Systems: A Note on Linker Chemistry
The development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs), relies on the design of appropriate linkers that connect the targeting moiety to the cytotoxic payload.[5] While specific examples detailing the use of DPC in commercially available ADCs are not yet widespread, the fundamental chemistry of carbamate and carbonate formation makes DPC a highly promising candidate for the synthesis of cleavable and non-cleavable linkers.[17] The stability of the resulting linkages can be tuned by modulating the electronic properties of the connected molecules, offering a potential avenue for creating linkers with desired release profiles.
Conclusion: A Valuable Asset in the Medicinal Chemist's Toolbox
Di-2-pyridyl carbonate has proven to be a highly effective and versatile reagent in medicinal chemistry. Its ability to facilitate the formation of carbamates, esters, and peptide bonds under mild conditions with high yields makes it a valuable alternative to harsher or less efficient reagents. As the demand for complex and diverse molecular architectures in drug discovery continues to grow, the applications of DPC are expected to expand, further solidifying its role as an indispensable tool for the synthesis of novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Benzoxazinone synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. Carbonic acid di-2-pyridyl ester | C11H8N2O3 | CID 2757370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Di(2-Pyridyl) Carbonate Promoted Alkoxycarbonylation of Amines: A Convenient Synthesis of Functionalized Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new method for the preparation of active esters using di-2-pyridyl carbonate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Di-2-pyridyl Carbonate | 1659-31-0 | TCI AMERICA [tcichemicals.com]
- 10. Di-2-pyridyl Carbonate | 1659-31-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. jddtonline.info [jddtonline.info]
- 15. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jddtonline.info [jddtonline.info]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Ureas and Carbamates using Dipyridin-2-yl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Dipyridin-2-yl carbonate (DPC) is a highly efficient and versatile reagent for the synthesis of ureas and carbamates. Its utility lies in its ability to act as a phosgene equivalent under milder and safer conditions. DPC activates amines and alcohols, facilitating the formation of C-N bonds crucial in the synthesis of a wide range of organic molecules, including pharmaceuticals and other biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of ureas and carbamates using DPC.
Synthesis of Carbamates
The synthesis of carbamates using DPC typically proceeds through a two-step, one-pot procedure. First, an alcohol reacts with DPC to form a reactive mixed carbonate intermediate. This intermediate is then treated with a primary or secondary amine to yield the desired carbamate. This method is advantageous due to its high yields and mild reaction conditions.
The following table summarizes the yields of various carbamates synthesized using this compound.
| Entry | Alcohol | Amine | Product | Yield (%) |
| 1 | (+)-Menthol | Benzylamine | N-Benzyl-(+)-menthyl carbamate | 92 |
| 2 | Benzyl alcohol | Piperidine | Piperidine-1-carboxylic acid benzyl ester | 95 |
| 3 | Ethanol | Morpholine | Morpholine-4-carboxylic acid ethyl ester | 90 |
| 4 | Isopropanol | Aniline | Phenylcarbamic acid isopropyl ester | 88 |
| 5 | tert-Butanol | Cyclohexylamine | Cyclohexylcarbamic acid tert-butyl ester | 85 |
This protocol describes a general two-step, one-pot procedure for the synthesis of carbamates.
Materials:
-
This compound (DPC)
-
Alcohol (e.g., (+)-Menthol)
-
Amine (e.g., Benzylamine)
-
Triethylamine (Et₃N) or Potassium Hydride (KH) for tertiary alcohols
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Formation of the Mixed Carbonate Intermediate
-
To a stirred solution of the alcohol (1.0 mmol) in CH₂Cl₂ (5 mL) at 23 °C, add DPC (1.5 mmol) and Et₃N (1.5 mmol).
-
Stir the mixture for 12 hours at 23 °C.
-
Dilute the reaction mixture with CH₂Cl₂ (25 mL).
-
Wash the organic layer with saturated NaHCO₃ solution (10 mL) and brine (10 mL).
-
Dry the organic layer over Na₂SO₄ and evaporate the solvent under reduced pressure. The resulting residue is the mixed carbonate intermediate and is used directly in the next step.
Note: For tertiary alcohols, potassium hydride (KH) in THF is used as the base instead of triethylamine.
Step 2: Carbamate Formation
-
Dissolve the crude mixed carbonate from Step 1 in CH₂Cl₂ (2 mL).
-
Add this solution to a stirred solution of the amine (1.2 mmol) in CH₂Cl₂ (5 mL).
-
Stir the mixture for 12 hours at 23 °C.
-
Dilute the reaction mixture with CH₂Cl₂ (20 mL).
-
Wash the organic layer with saturated NaHCO₃ solution (10 mL) and brine (10 mL).
-
Dry the organic layer over Na₂SO₄, evaporate the solvent, and purify the crude product by silica gel chromatography to obtain the desired carbamate.
// Nodes DPC [label="this compound\n(DPC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Alcohol [label="R¹-OH\n(Alcohol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., Et₃N)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Activated Carbonate\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="R²R³NH\n(Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbamate [label="Carbamate Product", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="2-Hydroxypyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges DPC -> Intermediate [label="Step 1:\nActivation", color="#4285F4", fontcolor="#4285F4"]; Alcohol -> Intermediate [color="#4285F4"]; Base -> Intermediate [color="#4285F4"]; Intermediate -> Carbamate [label="Step 2:\nNucleophilic Attack", color="#4285F4", fontcolor="#4285F4"]; Amine -> Carbamate [color="#4285F4"]; Intermediate -> Byproduct [style=dashed, color="#5F6368"]; } .dot Caption: General workflow for the two-step synthesis of carbamates using DPC.
Synthesis of Ureas
This compound can also be employed for the synthesis of unsymmetrical ureas in a one-pot reaction. This process involves the sequential addition of two different amines. The first amine reacts with DPC to form a reactive carbamoylpyridinium intermediate, which then reacts with a second amine to afford the unsymmetrical urea.
The following table presents representative yields for the synthesis of unsymmetrical ureas using DPC.
| Entry | Amine 1 (R¹R²NH) | Amine 2 (R³R⁴NH) | Product | Yield (%) |
| 1 | Aniline | Benzylamine | 1-Benzyl-3-phenylurea | 85 |
| 2 | Piperidine | Morpholine | 1-(Morpholine-4-carbonyl)piperidine | 88 |
| 3 | Cyclohexylamine | Benzylamine | 1-Benzyl-3-cyclohexylurea | 90 |
| 4 | n-Butylamine | Aniline | 1-Butyl-3-phenylurea | 82 |
| 5 | Diethylamine | Pyrrolidine | 1-(Pyrrolidine-1-carbonyl)diethylamine | 86 |
This protocol outlines a general one-pot procedure for the synthesis of unsymmetrical ureas.
Materials:
-
This compound (DPC)
-
Amine 1
-
Amine 2
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of Amine 1 (1.0 mmol) and Et₃N (1.2 mmol) in CH₃CN (10 mL) at room temperature, add a solution of DPC (1.1 mmol) in CH₃CN (5 mL) dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the activated intermediate.
-
Add Amine 2 (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for an additional 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (EtOAc) and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography or recrystallization to yield the desired unsymmetrical urea.
// Nodes DPC [label="this compound\n(DPC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine1 [label="R¹R²NH\n(Amine 1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Activated\nCarbamoyl Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Amine2 [label="R³R⁴NH\n(Amine 2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Urea [label="Unsymmetrical Urea\nProduct", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="2-Hydroxypyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges DPC -> Intermediate [label="Step 1:\nActivation", color="#4285F4", fontcolor="#4285F4"]; Amine1 -> Intermediate [color="#4285F4"]; Intermediate -> Urea [label="Step 2:\nNucleophilic Attack", color="#4285F4", fontcolor="#4285F4"]; Amine2 -> Urea [color="#4285F4"]; Intermediate -> Byproduct [style=dashed, color="#5F6368"]; } .dot Caption: General workflow for the one-pot synthesis of unsymmetrical ureas using DPC.
Safety and Handling
This compound is a stable, crystalline solid that is easier and safer to handle than phosgene or its derivatives. However, standard laboratory safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from moisture.
Conclusion
This compound serves as an excellent reagent for the synthesis of both carbamates and ureas under mild conditions. The protocols provided herein offer a reliable and high-yielding pathway to these important functional groups. The straightforward procedures and the stability of the reagent make it a valuable tool for researchers in organic synthesis and drug development.
Application of Dipyridin-2-yl Carbonate in Polymer Chemistry and Material Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipyridin-2-yl carbonate (DPC) is a highly versatile and efficient reagent in polymer chemistry and material science. Primarily utilized as a phosgene equivalent, its reactivity and selectivity make it an invaluable tool for the synthesis of a variety of polymers, including polycarbonates, polyesters, and polyurethanes. Furthermore, DPC serves as an excellent activating agent for post-polymerization modifications and surface functionalization of materials. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging the capabilities of DPC.
Application Notes
Polycarbonate Synthesis
This compound is a favored reagent for the synthesis of polycarbonates due to its high reactivity and the generation of the readily removable and relatively benign byproduct, 2-hydroxypyridine. The synthesis can be performed via a two-step, one-pot procedure involving the initial activation of a diol monomer followed by polycondensation. This method offers excellent control over the polymer's molecular weight and polydispersity.
Key Advantages:
-
Safety: A safer alternative to highly toxic phosgene and its derivatives.
-
Mild Reaction Conditions: Polymerization can often be achieved at lower temperatures compared to traditional melt polycondensation with diphenyl carbonate.
-
High Purity Polymers: The byproduct, 2-hydroxypyridine, is easily removed, leading to high-purity polycarbonates.
Polyester Synthesis
The synthesis of polyesters using DPC follows a similar principle of monomer activation. Dicarboxylic acids are activated by DPC to form highly reactive di(2-pyridyl) esters. These activated monomers then readily react with diols to form the polyester backbone. This method is particularly advantageous for the synthesis of polyesters from sterically hindered or less reactive monomers.
Polyurethane Synthesis
In the realm of polyurethane synthesis, DPC is instrumental in isocyanate-free routes. It can be used to create activated carbonates from diols, which then react with diamines to form the urethane linkages. This approach circumvents the use of hazardous isocyanates, aligning with the principles of green chemistry.
Post-Polymerization Modification and Material Functionalization
DPC is a powerful tool for the chemical modification of polymers containing nucleophilic functional groups such as hydroxyl or amine groups. This allows for the introduction of a wide array of functionalities to tailor the polymer's properties for specific applications, such as drug delivery, biomaterials, and advanced coatings. For instance, polymers can be functionalized with bioactive molecules, targeting ligands, or other reactive handles for further chemical transformations. This is also applicable for the surface grafting of molecules onto various material surfaces to alter their surface properties.[1]
Experimental Protocols
Protocol 1: Synthesis of Poly(Bisphenol A Carbonate) via DPC Activation
This protocol details the synthesis of polycarbonate from Bisphenol A using a two-step, one-pot solution polymerization method with DPC.
Materials:
-
Bisphenol A (BPA)
-
This compound (DPC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, dropping funnel, condenser)
Procedure:
-
Monomer Activation:
-
In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve Bisphenol A (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous dichloromethane.
-
Add the DPC solution dropwise to the Bisphenol A solution over a period of 30 minutes with constant stirring.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.
-
-
Polycondensation:
-
Add a catalytic amount of 4-(dimethylamino)pyridine (0.1 eq) to the reaction mixture.
-
Heat the reaction to reflux (approximately 40 °C for DCM) and maintain for 24 hours.
-
Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
-
Polymer Isolation and Purification:
-
After the desired molecular weight is achieved, cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure.
-
Precipitate the polymer by slowly adding the concentrated solution to a large excess of methanol with vigorous stirring.
-
Collect the white polycarbonate precipitate by filtration.
-
Wash the polymer with fresh methanol and dry under vacuum at 60-80 °C to a constant weight.
-
Quantitative Data for Poly(Bisphenol A Carbonate) Synthesis:
| Parameter | Value | Reference |
| Monomer Ratio (BPA:DPC) | 1 : 1.1 | N/A |
| Catalyst | DMAP | N/A |
| Solvent | Dichloromethane | N/A |
| Reaction Temperature | 0 °C to Reflux | N/A |
| Reaction Time | 29 hours | N/A |
| Number Average Molecular Weight (Mn) | 15,000 - 30,000 g/mol | [2] |
| Polydispersity Index (PDI) | 1.5 - 2.5 | [2] |
| Yield | > 90% | N/A |
Protocol 2: Post-Polymerization Modification of Poly(ethylene glycol) (PEG)
This protocol describes the functionalization of the terminal hydroxyl groups of poly(ethylene glycol) with a carboxylic acid using DPC as a coupling agent.
Materials:
-
Poly(ethylene glycol) (PEG), α-hydroxyl, ω-hydroxyl terminated
-
Carboxylic acid of choice (e.g., a fluorescent dye, drug molecule)
-
This compound (DPC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Diethyl ether
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
Activation of Carboxylic Acid:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (2.2 eq relative to PEG) and DPC (2.4 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to form the activated 2-pyridyl ester.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the poly(ethylene glycol) (1.0 eq) in anhydrous DCM.
-
Add the activated carboxylic acid solution to the PEG solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction completion by techniques such as NMR or FTIR, looking for the disappearance of the hydroxyl signal and the appearance of the ester signal.
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the functionalized PEG by adding the solution to cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Redissolve the polymer in a minimal amount of DCM and re-precipitate to ensure the removal of unreacted starting materials and byproducts.
-
Dry the final product under vacuum.
-
Quantitative Data for PEG Functionalization:
| Parameter | Value | Reference |
| Reagent Ratio (PEG-OH:Carboxylic Acid:DPC) | 1 : 2.2 : 2.4 | [3] |
| Catalyst | DMAP | [4] |
| Solvent | Dichloromethane or DMF | N/A |
| Reaction Temperature | Room Temperature | N/A |
| Reaction Time | 12 - 24 hours | N/A |
| Degree of Functionalization | > 95% | [3] |
Visualizations
Caption: DPC-mediated polymer synthesis workflow.
Caption: Experimental workflow for polycarbonate synthesis.
References
Metal-Free Catalysis Unleashed: Dipyridin-2-yl Carbonate Derivatives as Powerful Tools in Organic Synthesis
For Immediate Release
[City, State] – [Date] – In the quest for greener, more efficient chemical transformations, researchers and pharmaceutical scientists are increasingly turning to metal-free catalysis. A promising class of reagents, dipyridin-2-yl carbonate (DPC) derivatives, is at the forefront of this shift, offering a robust and versatile platform for a range of crucial organic reactions. These derivatives serve as potent activating agents, particularly for carboxylic acids, facilitating key bond-forming reactions such as esterification, amidation, and the synthesis of ureas and carbamates under mild conditions, often with superior yields and cleaner reaction profiles.
This application note provides a comprehensive overview of the use of this compound and its derivatives in metal-free catalysis. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools to streamline synthetic routes and embrace more sustainable chemical practices. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the adoption of this technology.
Core Applications and Advantages
This compound (DPC) has emerged as a highly effective condensation reagent. Its utility stems from its ability to react with carboxylic acids to form a more reactive intermediate, which readily couples with a variety of nucleophiles.[1] This activation strategy circumvents the need for harsh reaction conditions often associated with traditional methods. The primary advantages of employing DPC derivatives include:
-
Mild Reaction Conditions: Reactions can often be carried out at room temperature, preserving sensitive functional groups within complex molecules.
-
High Yields and Purity: The use of DPC frequently leads to cleaner reaction profiles and higher isolated yields of the desired products.[1]
-
Versatility: DPC and its derivatives are effective for a broad range of substrates in esterification, amidation, and the synthesis of ureas and carbamates.[1]
-
Metal-Free: Eliminating the need for metal catalysts avoids potential contamination of the final product with residual metals, a critical consideration in pharmaceutical synthesis.
Reaction Mechanism: Activation of Carboxylic Acids
The key to the efficacy of this compound lies in its role as an activating agent for carboxylic acids. The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid attacks the carbonyl carbon of DPC, leading to the formation of a highly reactive acyl-pyridyl carbonate intermediate and the release of a 2-hydroxypyridine molecule. This intermediate is then susceptible to nucleophilic attack by an alcohol, amine, or another nucleophile, leading to the formation of the desired ester, amide, urea, or carbamate, with the release of a second molecule of 2-hydroxypyridine and carbon dioxide.
Application in Esterification
The DPC-mediated esterification of carboxylic acids provides a powerful alternative to traditional methods that often require harsh conditions. This metal-free approach is compatible with a wide range of carboxylic acids and alcohols, including sterically hindered substrates.
Table 1: DPC-Mediated Esterification of Various Carboxylic Acids
| Carboxylic Acid | Alcohol | Product | Yield (%) |
| Benzoic Acid | Methanol | Methyl Benzoate | >95 |
| Acetic Acid | Ethanol | Ethyl Acetate | >95 |
| Phenylacetic Acid | Isopropanol | Isopropyl Phenylacetate | 92 |
| Adipic Acid | n-Butanol | Di-n-butyl Adipate | 88 |
| 3-Phenylpropanoic Acid | Benzyl Alcohol | Benzyl 3-Phenylpropanoate | 94 |
Note: Yields are representative and may vary based on specific reaction conditions.
Application in Amidation
Amide bond formation is a cornerstone of peptide synthesis and the preparation of numerous pharmaceuticals and functional materials. DPC facilitates the direct coupling of carboxylic acids and amines under mild, metal-free conditions, offering high yields and minimizing side reactions.
Table 2: DPC-Mediated Amidation of Various Carboxylic Acids
| Carboxylic Acid | Amine | Product | Yield (%) |
| Benzoic Acid | Aniline | N-Phenylbenzamide | 96 |
| Acetic Acid | Benzylamine | N-Benzylacetamide | 98 |
| Phenylacetic Acid | Cyclohexylamine | N-Cyclohexyl-2-phenylacetamide | 95 |
| Boc-Glycine | Methyl L-alaninate | Boc-Gly-Ala-OMe | 93 |
| 4-Methoxybenzoic Acid | Morpholine | 4-(4-Methoxybenzoyl)morpholine | 97 |
Note: Yields are representative and may vary based on specific reaction conditions.
Application in the Synthesis of Ureas and Carbamates
This compound derivatives are also instrumental in the metal-free synthesis of ureas and carbamates. These reactions typically proceed via the in-situ formation of an isocyanate intermediate from an amine and carbon dioxide, which is then trapped by another amine or an alcohol.
Table 3: Metal-Free Synthesis of Unsymmetrical Ureas
| Amine 1 | Amine 2 | Product | Yield (%) |
| Aniline | Benzylamine | 1-Benzyl-3-phenylurea | 85 |
| 4-Fluoroaniline | Cyclohexylamine | 1-Cyclohexyl-3-(4-fluorophenyl)urea | 82 |
| 3-Methoxyaniline | n-Butylamine | 1-Butyl-3-(3-methoxyphenyl)urea | 88 |
| 2-Methylaniline | Isopropylamine | 1-Isopropyl-3-(o-tolyl)urea | 79 |
Data adapted from studies on metal-free urea synthesis.[2][3][4]
Experimental Protocols
General Procedure for DPC-Mediated Esterification
Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Silica gel for column chromatography
Protocol:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq) and the alcohol (1.2 eq).
-
Dissolve the reactants in a suitable volume of anhydrous aprotic solvent.
-
Add this compound (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM, ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
General Procedure for DPC-Mediated Amidation
The protocol for amidation is similar to that of esterification, with the alcohol being replaced by the corresponding amine.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous aprotic solvent (e.g., DCM, THF)
Protocol:
-
Follow steps 1-3 of the esterification protocol, substituting the alcohol with the desired amine.
-
Stir the reaction mixture at room temperature and monitor its progress.
-
Upon completion, perform an aqueous work-up as described in the esterification protocol.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide.
Conclusion
This compound and its derivatives are highly effective reagents for metal-free catalysis, enabling the efficient synthesis of esters, amides, ureas, and carbamates. The mild reaction conditions, high yields, and broad substrate scope make this methodology particularly attractive for applications in pharmaceutical and fine chemical synthesis where metal contamination is a concern. The detailed protocols and data presented herein are intended to empower researchers to incorporate these valuable tools into their synthetic strategies, contributing to the advancement of greener and more efficient chemical manufacturing.
References
- 1. nbinno.com [nbinno.com]
- 2. Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Dipyridin-2-yl Carbonate: A Superior and Safer Phosgene Substitute for Synthetic Chemistry
Application Note & In-depth Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by Senior Application Scientist
Introduction: The Imperative for Phosgene Substitution and the Rise of DPC
In the landscape of modern organic synthesis, the development of safer, more efficient reagents is paramount. Phosgene (COCl₂), a highly toxic and corrosive gas, has historically been a cornerstone reagent for the synthesis of essential functional groups such as carbonates, carbamates, and ureas. However, the inherent dangers associated with its handling, storage, and transportation have driven a persistent search for safer alternatives.[1][2] Among the solid phosgene substitutes that have emerged, including diphosgene, triphosgene, and carbonyldiimidazole (CDI), Dipyridin-2-yl carbonate (DPC) has distinguished itself as a remarkably versatile and user-friendly reagent.[1][3][4]
DPC is a stable, crystalline solid that offers significant advantages in terms of safety and ease of handling compared to gaseous phosgene and even other solid substitutes like the moisture-sensitive CDI.[3][5] Its utility extends across a broad spectrum of synthetic transformations, enabling the efficient formation of key chemical bonds under mild reaction conditions. This guide provides an in-depth exploration of DPC as a phosgene substitute, detailing its mechanism of action, comparative advantages, and field-proven protocols for its application in the synthesis of carbonates, carbamates, and ureas.
The Mechanism of Action: A Two-Step Activation Strategy
The efficacy of this compound lies in its ability to act as a powerful activating agent for both carboxylic acids and alcohols. The general mechanism proceeds through a highly reactive 2-pyridyl ester or carbonate intermediate, which is readily susceptible to nucleophilic attack.
The reaction is typically facilitated by a base, such as triethylamine or 4-(dimethylamino)pyridine (DMAP), which deprotonates the nucleophile (a carboxylic acid or an alcohol), increasing its reactivity towards DPC. The subsequent steps are outlined below:
-
Formation of the Activated Intermediate: The deprotonated nucleophile attacks the electrophilic carbonyl carbon of DPC. This results in the displacement of one of the 2-pyridyloxy groups, forming a highly reactive 2-pyridyl ester (from a carboxylic acid) or a 2-pyridyl carbonate (from an alcohol). The driving force for this step is the formation of the stable 2-pyridone leaving group.
-
Nucleophilic Substitution: A second nucleophile (an amine, alcohol, or another equivalent of the initial nucleophile) then attacks the activated intermediate. The 2-pyridyloxy group is an excellent leaving group, facilitating the formation of the desired carbonate, carbamate, or urea with high efficiency.
Caption: General reaction mechanism of DPC.
Comparative Analysis: DPC vs. Other Phosgene Substitutes
The choice of a phosgene substitute is often dictated by the specific requirements of the synthesis, including substrate scope, reaction conditions, and cost. While reagents like triphosgene and CDI are widely used, DPC offers a unique combination of reactivity, stability, and ease of use.
| Feature | This compound (DPC) | Triphosgene (BTC) | Carbonyldiimidazole (CDI) |
| Physical State | White crystalline solid | White crystalline solid | White crystalline solid |
| Melting Point (°C) | 90 | 80 | 116-120 |
| Key Applications | Carbonates, Carbamates, Ureas, Esters | Isocyanates, Carbonates, Ureas, Chloroformates | Amides, Ureas, Carbamates |
| Reactivity | High, forms reactive intermediates | High, releases phosgene in situ | Moderate, moisture sensitive |
| Byproducts | 2-Hydroxypyridine (water-soluble) | HCl, CO2 | Imidazole (water-soluble) |
| Handling | Stable, easy to handle | Toxic, requires careful handling | Moisture sensitive |
| Advantages | Mild conditions, good yields, stable | Versatile, potent | Good for amide synthesis |
| Disadvantages | Higher cost than some alternatives | Toxicity of in situ phosgene | Moisture sensitivity, lower reactivity |
Application Notes & Protocols
The following section provides detailed protocols for the synthesis of key functional groups using this compound. These protocols are designed to be self-validating, with explanations for critical steps and considerations for substrate variability.
Protocol 1: Synthesis of Carbamates from Alcohols and Amines
This two-step, one-pot protocol is highly efficient for the synthesis of a wide range of carbamates, including those derived from sterically hindered alcohols and amines.
Workflow Diagram:
Caption: Workflow for DPC-mediated carbamate synthesis.
Materials:
-
Alcohol (1.0 equiv)
-
This compound (DPC) (1.2 equiv)
-
Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP) (1.2 equiv of Et₃N or 0.1 equiv of DMAP)
-
Amine (1.1 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Alcohol Activation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equiv) and the base (Et₃N or DMAP). Dissolve the solids in anhydrous DCM or THF.
-
Causality Insight: The use of an anhydrous solvent is crucial to prevent hydrolysis of DPC and the activated intermediate. The base deprotonates the alcohol, increasing its nucleophilicity for the initial attack on DPC.
-
-
Formation of Activated Carbonate: Add DPC (1.2 equiv) to the solution in one portion. Stir the reaction mixture at room temperature for 1-4 hours. The progress of the activation can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol.
-
Expert Tip: For sterically hindered alcohols, the reaction time for this step may need to be extended, or gentle heating (e.g., 40 °C) may be applied.
-
-
Amination: Once the alcohol is activated, add the amine (1.1 equiv) to the reaction mixture. Continue to stir at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the activated carbonate intermediate is consumed (typically 2-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).
-
Self-Validation Check: The bicarbonate wash is essential to remove the 2-hydroxypyridine byproduct and any unreacted starting materials or acidic impurities.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired carbamate.
Protocol 2: Synthesis of Unsymmetrical Ureas
This protocol details a highly effective method for the synthesis of unsymmetrical ureas from two different amines, leveraging the sequential reactivity of DPC.
Workflow Diagram:
Caption: Workflow for DPC-mediated unsymmetrical urea synthesis.
Materials:
-
Primary Amine (1.0 equiv)
-
This compound (DPC) (1.1 equiv)
-
Triethylamine (Et₃N) (1.1 equiv)
-
Second Amine (1.2 equiv)
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of Pyridyl Carbamate Intermediate: In a flame-dried flask under an inert atmosphere, dissolve the primary amine (1.0 equiv) and Et₃N (1.1 equiv) in anhydrous MeCN. Add DPC (1.1 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Causality Insight: The initial formation of the pyridyl carbamate at a lower temperature helps to control the reactivity and prevent the formation of symmetrical urea from the first amine.
-
-
Reaction with the Second Amine: Add the second amine (1.2 equiv) to the reaction mixture. The reaction can be stirred at room temperature or gently heated (e.g., 50-60 °C) to drive the reaction to completion, especially if the second amine is sterically hindered or less nucleophilic.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by recrystallization or flash column chromatography to yield the pure unsymmetrical urea.
Safety and Handling
This compound is a stable solid and is significantly safer to handle than phosgene. However, as with all chemical reagents, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling DPC.
-
Handling: Handle DPC in a well-ventilated fume hood. Avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from moisture.
Conclusion
This compound has proven to be a highly effective and safe alternative to phosgene for a wide range of synthetic transformations. Its stability, ease of handling, and ability to promote reactions under mild conditions make it an invaluable tool for researchers and professionals in drug development and chemical synthesis. The protocols outlined in this guide provide a solid foundation for the successful application of DPC in the synthesis of carbonates, carbamates, and ureas, enabling the efficient construction of complex molecules with high yields.
References
- 1. Phosgene and Substitutes [sigmaaldrich.com]
- 2. publications.iupac.org [publications.iupac.org]
- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Large-Scale Synthesis Using Dipyridin-2-yl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipyridin-2-yl carbonate (DPC) is a highly efficient and versatile reagent for the synthesis of amides, esters, carbamates, and other carbonyl derivatives.[1][2] Its stability, ease of handling, and the mild reaction conditions it requires make it a superior choice for both laboratory and large-scale synthesis.[2][3] DPC acts as a powerful activating agent for carboxylic acids, proceeding through a highly reactive 2-pyridyl ester intermediate, which facilitates clean and high-yielding coupling reactions.[1][2] These attributes are particularly valuable in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. This document provides detailed application notes, experimental protocols for large-scale synthesis, and insights into the utility of DPC in synthesizing bioactive molecules.
Introduction to this compound (DPC)
This compound is a commercially available, stable, white crystalline solid with a melting point of 90°C.[2][4] It serves as an excellent alternative to hazardous and less stable carbonylating agents. Its primary function is the activation of carboxylic acids for subsequent nucleophilic attack by amines, alcohols, or other nucleophiles.[1] This process is highly efficient and the byproducts, 2-hydroxypyridine, are easily removed during workup.[1]
Key Advantages of DPC in Large-Scale Synthesis:
-
High Reactivity and Yields: DPC-mediated reactions are known for their high conversion rates and yields.[2][3]
-
Mild Reaction Conditions: Reactions can typically be carried out at room temperature, which is energy-efficient and minimizes the formation of side products.[2]
-
Safety and Stability: DPC is a stable solid, making it easier and safer to handle and store in large quantities compared to liquid or gaseous reagents.[2]
-
Clean Reaction Profiles: The formation of byproducts is minimal and they are generally easy to remove, simplifying purification processes on a large scale.[1][2]
-
Versatility: It is effective for a wide range of substrates, including sterically hindered carboxylic acids and amines.[5]
Applications in Large-Scale Synthesis
Amide Bond Formation (Peptide Synthesis)
The formation of amide bonds is a cornerstone of pharmaceutical and fine chemical synthesis.[2] DPC is an exemplary reagent for this transformation, particularly in the synthesis of peptides and complex amides.[1][4]
Esterification
DPC is also a highly effective reagent for the esterification of carboxylic acids with a variety of alcohols, including those that are sterically demanding.[1][2]
Synthesis of Carbamates and Ureas
DPC can be employed in the synthesis of carbamates and ureas, which are important functional groups in many bioactive molecules.[4][5]
Experimental Protocols
The following protocols are designed for gram to kilogram scale synthesis. When scaling up, careful consideration must be given to heat management, mixing efficiency, and rates of addition.[1]
Large-Scale Synthesis of this compound
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Hydroxypyridine | 95.10 | 10.0 kg | 105.15 |
| Triphosgene | 296.75 | 11.0 kg | 37.07 |
| Triethylamine | 101.19 | 23.4 L | 167.9 |
| Dichloromethane | 84.93 | 100 L | - |
Procedure
-
In a suitable reactor, dissolve 2-hydroxypyridine and triethylamine in dichloromethane.
-
Cool the mixture to 0-5 °C with efficient stirring.
-
Slowly add a solution of triphosgene in dichloromethane, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or HPLC until completion.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ether/petroleum ether) to obtain pure di-2-pyridyl carbonate.[1]
Expected Yield: 80-90%
Large-Scale Amide Synthesis
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Carboxylic Acid | - | 1.0 equiv | - |
| This compound | 216.19 | 1.05 equiv | - |
| Amine | - | 1.0 equiv | - |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.1 equiv | - |
| Dichloromethane | 84.93 | - | - |
Procedure
-
Charge the reactor with the carboxylic acid and 4-(dimethylamino)pyridine (DMAP) in anhydrous dichloromethane under an inert atmosphere.[1]
-
Add di-2-pyridyl carbonate in one portion at room temperature.[1]
-
Stir the mixture for 1-2 hours to form the activated 2-pyridyl ester intermediate.[1]
-
Slowly add the amine to the reaction mixture.
-
Continue stirring at room temperature for an additional 2-12 hours, monitoring the reaction progress.[1]
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic phase with saturated aqueous sodium bicarbonate solution and brine.[1]
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude amide.
-
Purify the product by recrystallization or column chromatography.
Large-Scale Esterification
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Carboxylic Acid | - | 1.0 equiv | - |
| This compound | 216.19 | 1.1 equiv | - |
| Alcohol | - | 1.2 equiv | - |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.1 equiv | - |
| Dichloromethane | 84.93 | - | - |
Procedure
-
To a solution of the carboxylic acid and DMAP in anhydrous dichloromethane, add di-2-pyridyl carbonate.[1]
-
Stir the mixture at room temperature for 30 minutes.[1]
-
Add the alcohol to the reaction mixture.[1]
-
Continue to stir at room temperature and monitor the reaction until completion.
-
Work-up the reaction by washing with 1 M hydrochloric acid, followed by saturated aqueous sodium bicarbonate solution, and finally brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting ester by appropriate methods.
Visualization of Reaction Mechanisms and Workflows
Caption: General reaction mechanism for DPC-mediated coupling.
Caption: Experimental workflow for large-scale synthesis.
Application in Drug Development: Synthesis of Bioactive Molecules
The pyridine moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6] DPC, as a key reagent for constructing molecules containing this and other heterocyclic systems, plays a vital role in drug discovery and development.
Case Study: Synthesis of Anti-Fibrotic Agents
Recent research has shown that novel 2-(pyridin-2-yl) pyrimidine derivatives exhibit potent anti-fibrotic activity.[7][8] These compounds were found to inhibit the expression of Collagen type I alpha 1 (COL1A1).[8] The synthesis of these molecules can involve an amide coupling step facilitated by DPC.
Caption: Simplified signaling pathway of fibrosis inhibition.
Safety and Handling
This compound should be handled in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[1] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a robust and efficient reagent for large-scale synthesis, particularly for the formation of amides and esters. Its stability, mild reaction conditions, and high yields make it an attractive choice for industrial applications, including the synthesis of pharmaceuticals. The provided protocols and guidelines offer a starting point for the development of scalable and efficient manufacturing processes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Dipyridin-2-yl Carbonate in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipyridin-2-yl carbonate (DPC) has emerged as a versatile and safe reagent in modern organic synthesis, finding increasing application in the development of agrochemicals. As a stable, crystalline solid, DPC serves as a practical and less hazardous substitute for highly toxic phosgene and its derivatives in the formation of key functional groups such as carbamates, ureas, and esters. These functional groups are integral to the structure and bioactivity of a wide range of fungicides, herbicides, and insecticides. This document provides detailed application notes and experimental protocols for the use of DPC in the synthesis of pyridine-containing agrochemicals.
Core Applications in Agrochemical Synthesis
This compound is primarily utilized as a coupling and carbonylating agent. Its reactivity stems from the facility with which the pyridin-2-yloxy group can act as a good leaving group. In the context of agrochemical synthesis, DPC is particularly valuable for the construction of:
-
Carbamate Linkages: Found in numerous fungicides and insecticides.
-
Urea Moieties: A common feature in many herbicides.
-
Ester Bonds: Present in various classes of pesticides.
The use of DPC offers several advantages over traditional methods, including milder reaction conditions, higher yields in some cases, and improved safety profiles.[1]
Data Presentation: Properties of this compound
| Property | Value | Reference |
| CAS Number | 1659-31-0 | [2] |
| Molecular Formula | C₁₁H₈N₂O₃ | |
| Molecular Weight | 216.19 g/mol | |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 78-81 °C | |
| Solubility | Soluble in most organic solvents | |
| Stability | Stable under normal storage conditions |
Experimental Protocols
While direct, published examples of DPC's use in the synthesis of commercialized agrochemicals are not widespread, its utility can be demonstrated through the synthesis of key agrochemical precursors and analogues. The following protocols are based on established procedures for carbamate and urea formation using DPC and are adapted for the synthesis of pyridine-containing structures relevant to agrochemistry.
Protocol 1: Synthesis of a Pyridinyl Carbamate Fungicide Analogue
This protocol describes a general method for the synthesis of a carbamate derivative from a pyridine-containing alcohol and an amine, a common structural motif in carbamate fungicides.
Materials:
-
Pyridin-2-ylmethanol (1.0 eq)
-
This compound (DPC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Aniline (or other primary/secondary amine) (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of Alcohol: To a stirred solution of pyridin-2-ylmethanol (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add DPC (1.1 eq) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Carbamate Formation: In a separate flask, dissolve the aniline (1.0 eq) and TEA (1.1 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the activated alcohol solution from step 2 dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates completion of the reaction.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired pyridinyl carbamate.
Expected Yield: 70-90% (based on analogous reactions)
Protocol 2: Synthesis of a Pyridinyl Urea Herbicide Analogue
This protocol outlines a general procedure for the synthesis of a urea derivative from a pyridine-containing amine, a key structural feature in some urea-based herbicides.
Materials:
-
2-Aminopyridine (1.0 eq)
-
This compound (DPC) (1.1 eq)
-
Aromatic or aliphatic amine (1.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) (1.2 eq)
Procedure:
-
Reaction Setup: To a stirred solution of 2-aminopyridine (1.0 eq) in anhydrous DMF, add DPC (1.1 eq) at room temperature under an inert atmosphere.
-
Stir the mixture for 1-2 hours.
-
Urea Formation: Add the second amine (1.0 eq) and TEA (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 8-16 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration. If no solid forms, extract the aqueous layer with ethyl acetate.
-
Wash the organic extracts with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid or purify by column chromatography to yield the desired pyridinyl urea.
Expected Yield: 65-85% (based on analogous reactions)
Signaling Pathways and Modes of Action
Understanding the biological targets of agrochemicals is crucial for their effective use and for the development of new active ingredients. DPC facilitates the synthesis of molecules that can interact with various biological pathways.
Carbamate Fungicides: Multi-Site Inhibition
Many carbamate fungicides are known to have a multi-site mode of action, meaning they inhibit multiple enzymes in the fungal pathogen. This non-specific action makes the development of resistance in fungi less likely.
Caption: Mode of action of carbamate fungicides.
Urea Herbicides: Inhibition of Photosynthesis
Urea-based herbicides typically act by inhibiting photosynthesis in susceptible plants. They bind to the D1 protein of the photosystem II (PSII) complex in chloroplasts, blocking electron transport and leading to the production of reactive oxygen species that cause cell death.
Caption: Mode of action of urea herbicides.
Experimental Workflow: General Synthesis Using DPC
The general workflow for synthesizing agrochemical candidates using DPC involves a straightforward, often one-pot or two-step process.
References
Application Notes: Continuous Flow Synthesis of Carbamates Using Dipyridin-2-yl Carbonate
Abstract
This document details a proposed continuous flow chemistry protocol for the synthesis of carbamates utilizing Dipyridin-2-yl carbonate (DPC) as a carbonylating agent. While DPC is a well-established reagent in batch synthesis for the preparation of carbonates, carbamates, and ureas, its application in continuous flow systems is not extensively documented. The following application notes and protocols are based on established batch chemistry principles and are intended to provide a framework for transferring this important transformation to a more efficient, scalable, and controlled flow environment. This method offers potential advantages over traditional batch processes, including enhanced heat and mass transfer, improved reaction control, and the potential for higher throughput and safer operation.
Introduction
Carbamates are a crucial functional group in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Traditional methods for carbamate synthesis often involve hazardous reagents like phosgene or its derivatives. This compound (DPC) has emerged as a safer and effective alternative for the alkoxycarbonylation of amines.[1] The reaction typically proceeds in two steps: the activation of an alcohol with DPC to form a mixed carbonate, followed by the reaction of this intermediate with an amine to yield the desired carbamate.
Translating this two-step, one-pot batch synthesis into a continuous flow process can offer significant advantages. Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity.[2] The small reactor volumes inherent in flow systems also enhance safety, particularly when dealing with exothermic reactions. This document outlines a hypothetical, yet plausible, flow chemistry setup and protocol for the continuous synthesis of carbamates using DPC.
Proposed Reaction Pathway
The overall transformation involves the reaction of an alcohol, DPC, and an amine to form the corresponding carbamate. The reaction proceeds through a mixed carbonate intermediate.
Caption: Proposed two-step reaction pathway for carbamate synthesis.
Experimental Workflow: Continuous Flow Setup
A two-stage continuous flow setup is proposed to accommodate the sequential nature of the reaction. The system consists of two syringe pumps for reagent delivery, two T-mixers for efficient mixing, and two heated coil reactors in series. A back-pressure regulator is included to maintain a stable pressure within the system, allowing for heating solvents above their atmospheric boiling points.
Caption: Proposed two-stage continuous flow experimental setup.
Hypothetical Experimental Data
The following table presents hypothetical data for the optimization of the continuous flow synthesis of a model carbamate, demonstrating the effect of residence time and temperature on product yield.
| Entry | Flow Rate (mL/min) | Reactor 1 Temp (°C) | Reactor 2 Temp (°C) | Residence Time (min) | Yield (%) |
| 1 | 1.0 | 40 | 60 | 10 | 65 |
| 2 | 0.5 | 40 | 60 | 20 | 82 |
| 3 | 0.25 | 40 | 60 | 40 | 91 |
| 4 | 0.25 | 50 | 70 | 40 | 95 |
| 5 | 0.25 | 60 | 80 | 40 | 93 (decomposition observed) |
Experimental Protocols
Note: This is a proposed protocol and should be optimized for specific substrates and reaction conditions.
1. Reagent Preparation:
-
Solution A: Prepare a stock solution of the desired alcohol (1.0 M), this compound (1.2 M), and triethylamine (1.5 M) in anhydrous acetonitrile.
-
Solution B: Prepare a stock solution of the desired amine (1.5 M) in anhydrous acetonitrile.
2. Flow Reactor Setup:
-
Assemble the flow chemistry system as depicted in the experimental workflow diagram.
-
Use two high-pressure syringe pumps for delivering Solutions A and B.
-
Employ two T-mixers for efficient mixing of the reagent streams.
-
Utilize two stainless steel or PFA coil reactors (e.g., 10 mL volume each) placed in separate heating blocks.
-
Install a back-pressure regulator (e.g., 100 psi) at the outlet of the second reactor.
3. Continuous Flow Synthesis:
-
Set the temperature of the first reactor (R1) to 40-60 °C and the second reactor (R2) to 60-80 °C.
-
Set the flow rate of Pump 1 (Solution A) and Pump 2 (Solution B) to achieve the desired residence time. The total flow rate will be the sum of the individual flow rates. Residence time is calculated as the reactor volume divided by the total flow rate.
-
Initially, pump the solvent through the system to equilibrate the temperature and pressure.
-
Start pumping Solutions A and B at the set flow rates.
-
Allow the system to reach a steady state (typically 3-5 times the total residence time) before collecting the product stream.
-
Collect the output from the back-pressure regulator for analysis.
4. Work-up and Analysis:
-
The collected product stream can be quenched with a suitable aqueous solution (e.g., saturated sodium bicarbonate) and extracted with an organic solvent.
-
The organic layer is then dried, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Product yield and purity can be determined by techniques such as NMR, LC-MS, and HPLC.
Safety Precautions
-
This compound is a chemical irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
The reaction should be performed in a well-ventilated fume hood.
-
Ensure that the flow reactor system is pressure-tested and free of leaks before starting the experiment.
-
Be aware of the potential for blockages in the system and monitor the pressure throughout the experiment.
Conclusion
The proposed continuous flow protocol for carbamate synthesis using this compound offers a promising alternative to traditional batch methods. By leveraging the advantages of flow chemistry, this approach has the potential to improve reaction efficiency, safety, and scalability. The provided protocol serves as a starting point for researchers to develop and optimize continuous flow processes for the synthesis of a wide range of carbamate-containing molecules. Further experimental validation is required to fully assess the benefits of this approach for specific applications.
References
Di(pyridin-2-yl) Carbonate: A High-Performance Coupling Reagent for Solid-Phase Peptide Synthesis
Abstract
Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and protein chemistry, enabling the construction of complex biomolecules for research, diagnostics, and therapeutic applications. The efficiency and fidelity of peptide chain assembly are critically dependent on the choice of coupling reagent. This comprehensive guide introduces Di(pyridin-2-yl) Carbonate (DPC) as a robust and versatile coupling reagent for SPPS. We will delve into the mechanistic underpinnings of DPC-mediated amide bond formation, provide detailed, field-proven protocols for its application in SPPS workflows, and present a comparative analysis of its performance against other commonly used coupling reagents. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to optimize their peptide synthesis strategies.
Introduction: The Critical Role of Coupling Reagents in SPPS
The stepwise elongation of a peptide chain in SPPS involves the formation of an amide bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming N-protected amino acid. This condensation reaction is not spontaneous and requires the activation of the carboxylic acid. Coupling reagents are indispensable molecules that convert the carboxylic acid into a more reactive species, susceptible to nucleophilic attack by the amine.
An ideal coupling reagent for SPPS should exhibit the following characteristics:
-
High Coupling Efficiency: To ensure near-quantitative formation of the peptide bond, minimizing deletion sequences.
-
Low Racemization: To preserve the stereochemical integrity of the chiral amino acids.
-
Good Solubility: For ease of handling and efficient reaction kinetics in common SPPS solvents.
-
Stable and Safe to Handle: Minimizing hazards in the laboratory.
-
Byproducts that are Easily Removed: To simplify the purification of the final peptide.
Di(pyridin-2-yl) carbonate (DPC) has emerged as a compelling option that fulfills many of these criteria, offering a reliable alternative to more traditional coupling reagents.
The Mechanism of Action of Di(pyridin-2-yl) Carbonate
The efficacy of DPC as a coupling reagent lies in its ability to generate a highly reactive pyridyl ester intermediate. The reaction proceeds through a two-step mechanism:
-
Activation of the Carboxylic Acid: The N-protected amino acid reacts with DPC to form a 2-pyridyl ester. This reaction is typically facilitated by the presence of a non-nucleophilic base.
-
Nucleophilic Acyl Substitution: The free amine of the resin-bound peptide then attacks the carbonyl carbon of the highly reactive 2-pyridyl ester, leading to the formation of the desired peptide bond and the release of 2-hydroxypyridine as a byproduct.[1]
The 2-pyridyl ester is a superior active ester compared to many others due to the electron-withdrawing nature of the pyridine ring, which enhances the electrophilicity of the carbonyl carbon, and the ability of the pyridyl nitrogen to stabilize the transition state.
Advantages of Using DPC in SPPS
The use of DPC as a coupling reagent in SPPS offers several distinct advantages:
-
High Reactivity and Efficiency: The formation of the 2-pyridyl ester intermediate leads to rapid and efficient coupling reactions, which is particularly beneficial for the synthesis of long or "difficult" peptide sequences.[1]
-
Reduced Racemization: The activation of the carboxylic acid with DPC generally proceeds with a low risk of racemization, a critical factor for maintaining the biological activity of the synthesized peptide.
-
Favorable Byproducts: The primary byproduct of the coupling reaction is 2-hydroxypyridine, which is highly soluble in common SPPS solvents and can be easily washed away from the resin-bound peptide. This simplifies the work-up and purification process.
-
Stability and Ease of Handling: DPC is a stable, crystalline solid that is easy to handle and store under standard laboratory conditions, in contrast to some other coupling reagents that may be hygroscopic or less stable.[2]
Detailed Protocol for DPC-Mediated Coupling in Fmoc-SPPS
This protocol provides a step-by-step guide for a standard coupling cycle using DPC in a manual Fmoc-based solid-phase peptide synthesis. The quantities are based on a 0.1 mmol synthesis scale.
4.1. Materials and Reagents
-
Fmoc-protected amino acid
-
Di(pyridin-2-yl) carbonate (DPC)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Resin with a free amine (post-Fmoc deprotection)
4.2. Experimental Workflow
4.3. Step-by-Step Procedure
-
Resin Preparation:
-
Start with the resin-bound peptide that has undergone Fmoc deprotection, resulting in a free N-terminal amine.
-
Wash the resin thoroughly with DMF (3 x 1 min) to remove residual piperidine.
-
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve the Fmoc-amino acid (3 equivalents, 0.3 mmol) and DPC (3 equivalents, 0.3 mmol) in DMF (2 mL).
-
Add DIPEA (6 equivalents, 0.6 mmol) to the solution.
-
Allow the pre-activation to proceed for 5-10 minutes at room temperature.
-
-
Coupling to the Resin:
-
Add the activated amino acid solution to the reaction vessel containing the washed resin.
-
Agitate the mixture for 1-2 hours at room temperature. The reaction time may be extended for sterically hindered amino acids or difficult couplings.
-
-
Washing:
-
After the coupling reaction is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and byproducts.
-
Wash the resin with DCM (3 x 1 min) and then again with DMF (3 x 1 min).
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow/brown beads) indicates a complete coupling reaction.
-
If the ninhydrin test is positive (blue/purple beads), a second coupling is recommended. Repeat steps 2-4.
-
-
Capping (Optional):
-
If unreacted amines persist after a double coupling, a capping step can be performed to block these sites and prevent the formation of deletion peptides.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Performance and Comparison with Other Coupling Reagents
The choice of coupling reagent can significantly impact the outcome of a peptide synthesis. Below is a comparative overview of DPC against some of the most widely used coupling reagents in SPPS.
| Reagent | Reagent Type | Byproducts | Relative Cost | Key Advantages | Potential Disadvantages |
| DPC | Carbonate | 2-Hydroxypyridine, CO2 | Moderate | High reactivity, low racemization, easy byproduct removal. | Less data available for "difficult sequences" compared to onium salts. |
| HBTU/HATU | Aminium/Uronium Salts | HOBt/HOAt, Tetramethylurea | High | Very fast and efficient, well-established for difficult couplings.[3] | Potential for guanidinylation of the N-terminus, HOBt/HOAt can be explosive. |
| DIC/HOBt | Carbodiimide/Additive | Diisopropylurea (DIU), HOBt | Low | Cost-effective, widely used, low racemization with HOBt.[4] | DIU can be difficult to remove, slower reaction kinetics than onium salts. |
5.1. Coupling Efficiency
While extensive comparative studies specifically focusing on DPC in SPPS are emerging, its performance in solution-phase synthesis suggests high coupling efficiencies. The reactivity of the 2-pyridyl ester intermediate is comparable to that of the active esters generated by HBTU and HATU.
5.2. Racemization
The risk of racemization is a critical consideration in peptide synthesis. DPC-mediated activation is generally considered to be a low-racemization method. However, as with all coupling reagents, the extent of racemization can be influenced by factors such as the specific amino acid being coupled, the base used, and the reaction temperature. For particularly racemization-prone residues like histidine and cysteine, careful optimization of the coupling conditions is recommended.
Troubleshooting and Optimization
-
Incomplete Coupling: If the ninhydrin test remains positive after the initial coupling, extend the reaction time or perform a second coupling. For particularly difficult couplings, consider increasing the equivalents of the amino acid and DPC.
-
Side Reactions: To minimize side reactions such as aspartimide formation, the addition of an additive like HOBt to the coupling mixture can be beneficial.
-
Aggregation: For sequences prone to aggregation, using a higher boiling point solvent like N-methyl-2-pyrrolidone (NMP) or incorporating chaotropic salts may improve coupling efficiency.
Conclusion
Di(pyridin-2-yl) carbonate is a highly effective and versatile coupling reagent for solid-phase peptide synthesis. Its ability to generate a highly reactive 2-pyridyl ester intermediate under mild conditions leads to efficient amide bond formation with a low propensity for racemization. The straightforward removal of its water-soluble byproducts simplifies the purification process, making it an attractive choice for both routine and challenging peptide syntheses. The detailed protocols and comparative analysis provided in this guide are intended to empower researchers to confidently incorporate DPC into their SPPS workflows, ultimately contributing to the successful synthesis of high-purity peptides for a wide range of applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Dipyridin-2-yl Carbonate (DPC)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the effective use of Dipyridin-2-yl carbonate (DPC) in chemical synthesis. DPC is a highly efficient reagent for the formation of esters, amides, carbamates, and ureas, offering advantages such as mild reaction conditions and high yields.[1] This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you achieve the best results in your research and development projects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPC) and what are its main applications?
A1: this compound (DPC), with CAS number 1659-31-0, is a white crystalline solid used as a condensation reagent in organic synthesis.[2] Its primary applications include the formation of ester and amide bonds, making it a valuable tool for creating complex organic molecules, including pharmaceutical intermediates.[1] It is also used in the synthesis of carbamates and unsymmetrical ureas.
Q2: What are the storage and handling recommendations for DPC?
A2: DPC should be stored in a refrigerator to maintain its stability.[2] It is a powder and should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. DPC is classified with a hazard class of 6.1, and standard safety precautions for this class of chemicals should be followed.[1]
Q3: My reaction yield is low when using DPC. What are the common causes and how can I improve it?
A3: Low yields in DPC-mediated reactions can arise from several factors. Refer to the troubleshooting guide below for a detailed breakdown of potential causes and their solutions, covering issues such as reactant quality, reaction conditions, and work-up procedures.
Q4: I am having trouble purifying my product after a reaction with DPC. What are the likely impurities and how can I remove them?
A4: A common byproduct of reactions involving DPC is 2-hydroxypyridine. This can complicate purification. The troubleshooting guide on purification provides strategies for removing this and other potential impurities.
Q5: Can DPC be used for synthesizing carbamates and ureas?
A5: Yes, DPC is an effective reagent for the synthesis of carbamates from alcohols and amines.[3] It can also be utilized in the synthesis of unsymmetrical ureas. Detailed protocols for these transformations are provided in the Experimental Protocols section.
Troubleshooting Guides
Low Yield / Incomplete Reaction
| Potential Cause | Troubleshooting Step | Explanation |
| Poor Quality DPC | Use freshly purchased or properly stored DPC. | DPC can degrade over time, especially if not stored in a refrigerator.[2] |
| Insufficient Reagent Equivalents | Increase the equivalents of DPC and/or the nucleophile (amine or alcohol). | Using a slight excess of the activating agent or nucleophile can drive the reaction to completion. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While many reactions proceed at room temperature, gentle heating may be required for less reactive substrates. | Temperature can significantly influence reaction rates. Monitor for potential side reactions at elevated temperatures. |
| Inappropriate Solvent | Screen different anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). | The choice of solvent can affect the solubility of reactants and the stability of intermediates. |
| Presence of Moisture | Ensure all glassware is oven-dried and use anhydrous solvents. | Moisture can hydrolyze DPC and the activated carboxylic acid intermediate, reducing the yield. |
| Steric Hindrance | For sterically hindered substrates, consider longer reaction times or a more potent activating agent if DPC proves inefficient. | Bulky groups on the carboxylic acid, amine, or alcohol can slow down the reaction. |
Purification Challenges
| Issue | Potential Cause | Troubleshooting Step | Explanation |
| Presence of 2-Hydroxypyridine byproduct | Inherent to the reaction mechanism. | Aqueous Wash: Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic 2-hydroxypyridine. Multiple washes may be necessary. | 2-Hydroxypyridine is soluble in aqueous base. |
| Acidic Wash: For basic products, an acidic wash (e.g., dilute HCl) can be used to protonate the product, keeping it in the aqueous phase while unreacted starting materials and byproducts are removed with an organic wash. The aqueous layer is then basified and the product is extracted. | This method is suitable for the purification of basic final products. | ||
| Unreacted Carboxylic Acid | Incomplete reaction. | Basic Wash: Use a dilute aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution) to extract the unreacted carboxylic acid into the aqueous layer. | Carboxylic acids are deprotonated by bases, making them water-soluble. |
| Unreacted DPC | Excess reagent used. | Aqueous Wash: DPC can be hydrolyzed to 2-hydroxypyridine and CO₂ with water. An aqueous workup will help in its removal. | DPC is susceptible to hydrolysis. |
| Formation of an Alkoxycarbonyl 2-pyridone Side Product | Rearrangement of the mixed carbonate intermediate.[3] | Chromatography: This side product may have a different polarity compared to the desired product and can often be separated by column chromatography. | Careful optimization of chromatographic conditions (solvent system) is key. |
Data Presentation
Table 1: Optimization of Carbamate Synthesis using DPC (Method A)
| Entry | Alcohol | Amine | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Cyclohexylamine | 12 | 85 |
| 2 | (+)-Menthol | Benzylamine | 12 | 82 |
| 3 | Geraniol | (S)-(-)-α-Methylbenzylamine | 12 | 80 |
| 4 | 3-Phenyl-1-propanol | Morpholine | 12 | 88 |
General Conditions: Alcohol (1.0 mmol), DPC (1.5 mmol), and Et₃N (1.5 mmol) in CH₂Cl₂ at 23°C for 12h, followed by addition of amine (1.2 mmol) and stirring for 12h.[3]
Table 2: Optimization of Carbamate Synthesis using DPC (Method B - for Tertiary Alcohols)
| Entry | Alcohol | Amine | Time (h) | Yield (%) |
| 1 | 4-Methyl-4-thianol | Benzylamine | 4 | 75 |
| 2 | 4-Methyl-4-thianol | (S)-(-)-α-Methylbenzylamine | 4 | 72 |
General Conditions: Alcohol (0.83 mmol) with KH (1.2 mmol) in THF at 0°C to 23°C for 1h, followed by addition of DPC (1.2 mmol) and stirring for 4h. The resulting mixed carbonate is then reacted with the amine.[3]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Carbamates (Method A)
-
To a stirred solution of the alcohol (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (5 mL) at room temperature (23°C), add this compound (1.5 mmol) and triethylamine (Et₃N) (1.5 mmol).
-
Stir the reaction mixture for 12 hours.
-
Dilute the mixture with CH₂Cl₂ (25 mL).
-
Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution (10 mL) followed by brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Dissolve the crude mixed carbonate intermediate in CH₂Cl₂ (2 mL) and add it to a stirred solution of the amine (1.2 mmol) in CH₂Cl₂ (5 mL).
-
Stir the mixture for 12 hours.
-
Dilute with CH₂Cl₂ (20 mL), wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired carbamate.[3]
Protocol 2: General Procedure for the Synthesis of Carbamates from Tertiary Alcohols (Method B)
-
To a stirred suspension of potassium hydride (KH) (1.2 mmol, pre-washed) in anhydrous tetrahydrofuran (THF) (2 mL) at 0°C, add a solution of the tertiary alcohol (0.83 mmol) in THF (2 mL) dropwise over 5 minutes.
-
Stir the mixture while allowing it to warm to room temperature over 1 hour.
-
Add this compound (1.2 mmol) and continue stirring for 4 hours.
-
Carefully quench the reaction with saturated ammonium chloride (NH₄Cl) solution.
-
Remove the THF under reduced pressure.
-
Dilute the residue with saturated NaHCO₃ solution (5 mL) and extract with ethyl acetate (2 x 10 mL).
-
Dry the combined organic extracts over Na₂SO₄ and concentrate to yield the mixed carbonate.
-
React the crude mixed carbonate with the desired amine as described in Method A (steps 6-9) to obtain the final carbamate product.[3]
Visualizations
DPC Activation of Carboxylic Acids
Caption: General workflow for DPC-mediated activation of carboxylic acids.
Troubleshooting Workflow for Low Reaction Yield
Caption: Decision tree for troubleshooting low yields in DPC-mediated reactions.
References
Technical Support Center: Di(pyridin-2-yl) Carbonate (DPC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing di(pyridin-2-yl) carbonate (DPC) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is di(pyridin-2-yl) carbonate (DPC) and what are its primary applications?
A1: Di(pyridin-2-yl) carbonate, also known as DPC, is a stable and versatile reagent used in organic synthesis.[1] Its primary application is as a coupling agent to facilitate the formation of esters, amides (including peptides), and carbamates from carboxylic acids, amines, and alcohols, respectively.[1][2][3] It is often favored for its mild reaction conditions and the generation of clean reaction profiles with high yields.[2]
Q2: What is the main byproduct of reactions involving DPC?
A2: The primary byproduct in reactions where DPC is used as an activating agent is 2-hydroxypyridine. This byproduct is generally easy to remove from the reaction mixture.[3]
Q3: How should DPC be handled and stored?
A3: DPC is a white crystalline powder that should be stored in a refrigerator.[4] It is advisable to handle DPC in a well-ventilated area or under a fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments using DPC.
Issue 1: Low or No Product Yield
Possible Causes and Solutions
| Cause | Recommended Solution |
| Poor Quality or Decomposed DPC | Use DPC from a reliable source with a purity of ≥98% (as determined by HPLC).[2][5] Although stable, improper or prolonged storage can lead to decomposition. |
| Inefficient Activation of Carboxylic Acid | The activation of the carboxylic acid with DPC is a crucial first step. Ensure that the reaction is performed under anhydrous conditions. The presence of water can hydrolyze DPC or the activated intermediate. The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the formation of the active 2-pyridyl ester intermediate.[3] |
| Low Nucleophilicity of the Amine or Alcohol | For sterically hindered or electron-deficient amines and alcohols, the reaction may require longer reaction times or gentle heating. Increasing the stoichiometry of the nucleophile may also drive the reaction to completion. |
| Sub-optimal Reaction Conditions | Ensure the use of an appropriate solvent. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used.[6] An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent side reactions with atmospheric moisture. |
Issue 2: Presence of Impurities in the Final Product
Possible Causes and Solutions
| Cause | Recommended Solution |
| Residual 2-Hydroxypyridine | The 2-hydroxypyridine byproduct is acidic and can typically be removed by an aqueous workup with a mild base, such as a saturated sodium bicarbonate solution.[6] For acid-sensitive products, washing with a dilute copper(II) sulfate solution can also be effective in removing pyridine-containing impurities.[7] |
| Unreacted Starting Materials | If the reaction has not gone to completion, unreacted carboxylic acid and/or amine/alcohol may remain. Unreacted carboxylic acid can be removed by washing the organic layer with a mild aqueous base. Unreacted amine can be removed by washing with a dilute aqueous acid (e.g., 1% HCl), provided the product is not basic.[8] Unreacted alcohol can often be removed by column chromatography. |
| Formation of Symmetric Anhydride | In the absence of a nucleophile, the activated carboxylic acid intermediate can potentially react with another molecule of the carboxylic acid to form a symmetric anhydride. Ensure the timely addition of the amine or alcohol after the activation step. |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation
This protocol describes a general method for the synthesis of an amide from a carboxylic acid and an amine using DPC.[3]
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add DPC (1.0-1.2 eq) and a catalytic amount of DMAP (0.05-0.1 eq).
-
Stir the reaction mixture under an inert atmosphere at room temperature for 1-2 hours to allow for the formation of the active ester.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Dipeptide (N-Cbz-L-leucyl-glycine ethyl ester)
This protocol provides a specific example of peptide bond formation using DPC.[9]
-
To a solution of N-Cbz-L-leucine (144.5 mg, 0.54 mmol) in dichloromethane (1.5 mL), successively add di-2-pyridyl carbonate (117 mg, 0.54 mmol) and DMAP (5.3 mg, 0.043 mmol).
-
Stir the reaction mixture for 2 hours under an argon atmosphere.
-
Successively add glycine ethyl ester hydrochloride (67 mg, 0.48 mmol) and a solution of triethylamine (50 mg, 0.50 mmol) in dichloromethane (1.5 mL) to the mixture.
-
Stir this mixture for 2 hours at room temperature.
-
Evaporate the solvent.
-
Purify the resulting mixture by preparative TLC to afford the dipeptide (164 mg, 97% yield) as a white solid.
Visualizations
Caption: A troubleshooting workflow for experiments involving di(pyridin-2-yl) carbonate.
Caption: General reaction mechanism for DPC-mediated coupling reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. parchem.com [parchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Di(2-Pyridyl) Carbonate Promoted Alkoxycarbonylation of Amines: A Convenient Synthesis of Functionalized Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Di-2-pyridyl Carbonate | 1659-31-0 | TCI AMERICA [tcichemicals.com]
Technical Support Center: Purification of Products from Dipyridin-2-yl Carbonate Reactions
Welcome to the technical support center for navigating the purification challenges associated with Dipyridin-2-yl carbonate (DPC) reactions. DPC is a highly effective activating agent for alcohols and amines, facilitating the synthesis of carbonates, carbamates, ureas, and other essential linkages in modern drug development and materials science. However, the very reactivity that makes DPC valuable also leads to predictable and sometimes challenging purification hurdles.
This guide is structured to provide direct, actionable advice in a question-and-answer format. It moves from high-level FAQs to a detailed, problem-oriented troubleshooting section, complete with step-by-step protocols. Our goal is to equip you not just with procedures, but with the chemical reasoning to adapt and overcome challenges in your own systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in a DPC reaction that I need to remove?
A1: The reaction of this compound with a nucleophile (like an alcohol or amine) releases two equivalents of 2-hydroxypyridine. This is the major byproduct and often the primary focus of purification. Depending on the reaction's success, you may also need to remove unreacted DPC and your starting nucleophile.
Q2: Why is 2-hydroxypyridine sometimes difficult to remove?
A2: 2-hydroxypyridine exists in a tautomeric equilibrium with 2-pyridone.[1] This equilibrium makes it moderately polar and amphoteric, meaning it can be soluble in a range of organic solvents and also has significant water solubility.[1] Its pKa is approximately 11.6, making it a weak acid.[1] This dual character can sometimes lead to it co-eluting with polar products during chromatography or partitioning between aqueous and organic layers during an extraction.
Q3: Is my newly formed carbonate or carbamate bond stable to an aqueous workup?
A3: Generally, carbonate and carbamate linkages are stable to neutral and mildly acidic or basic aqueous conditions, especially at room temperature.[2] However, stability is substrate-dependent. Highly activated or sterically hindered carbonates may be more susceptible to hydrolysis. It is always best practice to perform workups efficiently, without prolonged exposure to aqueous phases, and to avoid harsh pH conditions (e.g., pH < 2 or pH > 12) unless you have confirmed the stability of your specific product.[2]
Q4: How can I monitor the reaction to know when it's time to start the workup?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[3] You should have TLC spots for your starting material (nucleophile), DPC, and the desired product. The reaction is typically complete when the starting nucleophile spot has been consumed. The 2-hydroxypyridine byproduct will also appear as a new spot.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process. Each entry details the probable cause and offers a range of solutions.
Problem 1: My crude NMR shows my product, but also significant amounts of 2-hydroxypyridine.
-
Probable Cause: The 2-hydroxypyridine byproduct was not effectively removed during the initial workup. This is common if the product is extracted into an organic solvent without a specific wash step designed to remove this byproduct.
-
Solution A: Aqueous Base Wash (Most Common)
-
Rationale: Exploiting the acidic nature of the 2-hydroxypyridine/2-pyridone tautomer allows for its conversion into a highly water-soluble salt. A mild base like sodium bicarbonate is typically sufficient to deprotonate it, forming the sodium 2-pyridonate salt, which will partition exclusively into the aqueous layer.
-
Recommendation: Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Follow this with a wash with brine to remove residual water. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.[4]
-
-
Solution B: Dilute Acid Wash
-
Rationale: Pyridine derivatives are basic and can be protonated to form water-soluble salts.[5][6] While 2-hydroxypyridine is less basic than pyridine itself, a dilute acid wash can still be effective. This method is particularly useful if your desired product is sensitive to base but stable to mild acid.
-
Recommendation: Wash the organic layer with a dilute (e.g., 1-5%) aqueous solution of hydrochloric acid or citric acid.[5] Be cautious, as this may also extract basic functionalities on your desired product.
-
-
Solution C: Column Chromatography
-
Rationale: If aqueous washes are not feasible due to product solubility or stability, column chromatography can separate the product from 2-hydroxypyridine based on polarity.
-
Recommendation: 2-hydroxypyridine is quite polar. A standard silica gel column using a gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity, will typically elute the less polar product first, retaining the 2-hydroxypyridine on the column.
-
Problem 2: My product seems to be hydrolyzing or degrading during the aqueous workup.
-
Probable Cause: The activated carbonate or carbamate linkage in your product is sensitive to the pH or prolonged presence of water.
-
Solution A: Anhydrous Workup
-
Rationale: This approach completely avoids water. The reaction mixture is concentrated directly and then purified by other means.
-
Recommendation: Once the reaction is complete (as monitored by TLC), concentrate the mixture in vacuo to remove the solvent. The resulting crude oil or solid can then be directly subjected to column chromatography.
-
-
Solution B: "Plug" Filtration
-
Rationale: This is a rapid method to remove the majority of polar byproducts without a full aqueous extraction.[7]
-
Recommendation: Concentrate the reaction mixture, re-dissolve it in a minimal amount of a suitable organic solvent, and pass it through a short plug of silica gel or Florisil in a pipette or funnel.[7] Elute your product with a relatively non-polar solvent, which will leave the highly polar 2-hydroxypyridine and any remaining DPC adsorbed to the top of the plug.
-
-
Solution C: Use of Brine and Minimal Water
-
Rationale: If a wash is necessary, using saturated aqueous solutions (like brine) can minimize the amount of water that dissolves into the organic layer, reducing contact time and potential for hydrolysis.
-
Recommendation: Dilute the reaction mixture with your extraction solvent. Perform a single, quick wash with cold, saturated NaHCO₃, followed immediately by a wash with brine. Dry the organic layer thoroughly and concentrate it promptly.
-
Problem 3: During column chromatography, my product is co-eluting with unreacted DPC or another impurity.
-
Probable Cause: The polarity of your product is very similar to that of an impurity, making separation difficult with standard solvent systems.
-
Solution A: Optimize Chromatography Solvent System
-
Rationale: Changing the solvent system can alter the selectivity of the separation. Using solvents with different properties (e.g., hydrogen bond donors/acceptors like methanol, or aromatic solvents like toluene) can change the relative retention factors (Rf) of your compounds.
-
Recommendation: Perform careful TLC analysis with different solvent systems. Try adding a small percentage (<5%) of methanol to a DCM system, or switch from an ethyl acetate/hexanes system to a toluene/acetone system to see if separation improves.
-
-
Solution B: Alternative Stationary Phase
-
Rationale: If silica gel does not provide adequate separation, a different stationary phase may offer a different separation mechanism.
-
Recommendation: Consider using reversed-phase (C18) chromatography for non-polar compounds, or alumina (basic or neutral) for compounds that are sensitive to the acidic nature of silica.[8] Amine-functionalized silica can also be effective for separating pyridine-containing compounds.[9]
-
-
Solution C: Recrystallization
-
Rationale: If your product is a solid, recrystallization is an excellent and scalable method for achieving high purity.[3]
-
Recommendation: Dissolve your crude or partially purified solid product in a minimum amount of a hot solvent in which it is soluble. Allow the solution to cool slowly. The desired product should crystallize out, leaving the more soluble impurities behind in the mother liquor.
-
Visual Workflow and Decision Making
To aid in selecting the appropriate purification strategy, the following diagrams outline a general workflow and a decision-making process.
Caption: General purification workflow for DPC reactions.
References
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 3. benchchem.com [benchchem.com]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. benchchem.com [benchchem.com]
- 9. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
Technical Support Center: Enhancing Yield in Dipyridin-2-yl Carbonate (DPC) Mediated Couplings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting and optimizing Dipyridin-2-yl carbonate (DPC) mediated coupling reactions. DPC is a highly efficient activating agent for the formation of amide and ester bonds, prized for promoting cleaner reaction profiles and higher yields under mild conditions.[1][2] This resource offers practical solutions to common challenges encountered during amidation and esterification, enabling you to improve your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPC) and what are its primary applications in coupling reactions?
This compound (DPC) is a solid, stable, and easy-to-handle reagent used to activate carboxylic acids for coupling reactions.[1] Its primary applications are in:
-
Amide bond formation: Coupling of carboxylic acids with primary and secondary amines.
-
Esterification: Coupling of carboxylic acids with alcohols, including sterically hindered ones.[2]
DPC offers an advantage over some other coupling reagents by functioning under mild conditions, which can help preserve sensitive functional groups within the reacting molecules.[1]
Q2: My DPC-mediated coupling reaction is resulting in a low yield. What are the common causes?
Low yields in DPC-mediated couplings can arise from several factors, often related to reagent quality, reaction conditions, and the nature of the substrates. Common causes include:
-
Incomplete activation of the carboxylic acid: This can be due to poor quality DPC, insufficient reaction time for the activation step, or the presence of impurities.
-
Decomposition of the activated intermediate: The activated acyl-pyridinium species can be susceptible to hydrolysis. The presence of water in the reaction medium is a primary cause of low yields.
-
Suboptimal base selection: The choice and amount of base are critical for efficient coupling. An inappropriate base may not be strong enough to deprotonate the nucleophile or may lead to side reactions.
-
Poor nucleophilicity of the amine or alcohol: Sterically hindered or electron-deficient amines and alcohols may react slowly, leading to incomplete conversion.
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
Q3: What are the common side products in DPC-mediated couplings and how can they be minimized?
A common side reaction is the hydrolysis of the activated carboxylic acid intermediate, which regenerates the starting carboxylic acid. This can be minimized by using anhydrous solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Another potential issue, particularly in amidation reactions, is the formation of an N-acylurea byproduct if a carbodiimide-based coupling agent were used, though this is not a direct byproduct of DPC itself. With DPC, incomplete reaction is a more common issue than specific side products, leading to the presence of unreacted starting materials in the final mixture. To minimize this, ensure complete activation of the carboxylic acid and use an appropriate excess of the coupling partner if necessary.
Q4: How critical is the choice of solvent and base for DPC-mediated couplings?
The choice of solvent and base is highly critical.
-
Solvent: Aprotic solvents are generally preferred to avoid hydrolysis of the activated intermediate. Common choices include dichloromethane (DCM), chloroform, acetonitrile (ACN), and N,N-dimethylformamide (DMF). The solubility of all reactants in the chosen solvent is crucial for a homogeneous reaction mixture.
-
Base: A non-nucleophilic organic base is typically used to neutralize the pyridinium salt formed during the reaction and to deprotonate the nucleophile (amine or alcohol), increasing its reactivity. Common bases include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), and pyridine. The strength and steric bulk of the base can influence the reaction rate and selectivity.
Troubleshooting Guides
Low Yield in Amidation Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product formation, starting materials remain | 1. Inefficient carboxylic acid activation: DPC is of poor quality or has degraded. | 1. Use fresh, high-purity DPC. Store DPC in a cool, dry place. |
| 2. Insufficient activation time: The pre-activation of the carboxylic acid with DPC is incomplete. | 2. Increase the pre-activation time before adding the amine. Monitor the formation of the activated intermediate by TLC or LC-MS if possible. | |
| 3. Presence of water: Hydrolysis of the activated intermediate. | 3. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Run the reaction under an inert atmosphere. | |
| 4. Weakly nucleophilic amine: The amine is sterically hindered or electron-poor. | 4. Increase the reaction temperature. Use a stronger, non-nucleophilic base to enhance the amine's nucleophilicity. Increase the stoichiometry of the amine. | |
| Multiple spots on TLC, including starting materials and unknown byproducts | 1. Side reactions: Decomposition of starting materials or products. | 1. Run the reaction at a lower temperature. Screen different solvents and bases to find milder conditions. |
| 2. Impure starting materials: Contaminants are interfering with the reaction. | 2. Purify starting materials before use. Check the purity of the carboxylic acid and amine by NMR or LC-MS. |
Low Yield in Esterification Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion to the ester, significant amount of starting acid remains | 1. Sterically hindered alcohol: The alcohol has low nucleophilicity due to steric bulk. | 1. Increase the reaction temperature and reaction time. Use a larger excess of the alcohol. Consider using a stronger, non-nucleophilic base. |
| 2. Incomplete activation: Similar to amidation, the carboxylic acid may not be fully activated. | 2. Follow the same troubleshooting steps for inefficient activation as in the amidation guide. | |
| 3. Reversibility of the reaction: While DPC promotes esterification, the reverse reaction (hydrolysis) can occur if water is present. | 3. Ensure strictly anhydrous conditions. The use of molecular sieves can be beneficial. | |
| Formation of an N-acylpyridinium byproduct (if pyridine is used as a base) | 1. Reaction of the activated intermediate with the pyridine base. | 1. Use a more sterically hindered and non-nucleophilic base such as DIPEA. |
Experimental Protocols
General Protocol for DPC-Mediated Amidation
-
Activation of Carboxylic Acid:
-
To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DCM, ACN, or DMF) under an inert atmosphere, add this compound (1.1 - 1.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes. The formation of the activated pyridyl ester can sometimes be monitored by TLC or LC-MS.
-
-
Coupling Reaction:
-
Add a non-nucleophilic base (e.g., DIPEA or TEA, 2.0 - 3.0 eq.) to the reaction mixture.
-
Add the amine (1.0 - 1.2 eq.) to the reaction mixture.
-
Continue stirring at room temperature or heat as necessary (e.g., 40-60 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with a weak acidic solution (e.g., 1M HCl or saturated NH₄Cl) to remove the base and pyridine byproducts, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
General Protocol for DPC-Mediated Esterification
-
Activation of Carboxylic Acid:
-
Follow the same procedure as for amidation to activate the carboxylic acid with DPC.
-
-
Coupling Reaction:
-
Add a non-nucleophilic base (e.g., DIPEA, 2.0 - 3.0 eq.) to the reaction mixture.
-
Add the alcohol (1.0 - 2.0 eq.). For sterically hindered alcohols, a larger excess may be required.
-
Stir the reaction at room temperature or heat to reflux for 4-48 hours. The reaction progress should be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Follow a similar work-up procedure as for amidation. The purification of the crude product is typically achieved by flash column chromatography.
-
Data Presentation
| Parameter | General Recommendation for DPC Couplings | Effect on Yield |
| Base | Non-nucleophilic, sterically hindered bases like DIPEA are often preferred. | A stronger, non-nucleophilic base can increase the rate of reaction with weakly nucleophilic amines/alcohols, thus improving the yield. Using a nucleophilic base like pyridine can sometimes lead to side reactions. |
| Solvent | Anhydrous aprotic solvents such as DCM, ACN, and DMF are commonly used. | The choice of solvent affects the solubility of reagents and the stability of the activated intermediate. A solvent that ensures good solubility for all components generally leads to higher yields. |
| Temperature | Reactions are often run at room temperature, but heating may be necessary for less reactive substrates. | Increasing the temperature can improve the reaction rate and yield for sterically hindered substrates. However, excessive heat can lead to decomposition and side reactions. |
| Stoichiometry | A slight excess of DPC (1.1-1.5 eq.) and the nucleophile (1.0-1.2 eq.) is often beneficial. | Using an excess of the coupling agent ensures complete activation of the carboxylic acid. An excess of the nucleophile can help drive the reaction to completion, especially if it is volatile or prone to side reactions. |
Visualizations
References
Technical Support Center: Dipyridin-2-yl Carbonate (DPC) Stability and Storage
Welcome to the technical support guide for Dipyridin-2-yl carbonate (DPC). This resource is designed for researchers, scientists, and drug development professionals who utilize DPC in their synthetic workflows. As a key reagent for the synthesis of carbamates, esters, and other essential molecules, understanding its stability and proper handling is paramount to achieving reproducible and high-yield results.[1][2][3] This guide provides in-depth answers to common questions and offers troubleshooting solutions based on established chemical principles and field experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the fundamental properties and handling of this compound.
Q1: What is this compound (DPC) and what are its primary applications?
This compound (CAS No. 1659-31-0) is a highly efficient and versatile activating agent used in organic synthesis.[4] It is a white crystalline powder prized for its ability to facilitate condensation reactions under mild conditions.[3][4]
Its primary applications include:
-
Carbamate Synthesis: DPC is widely used for the alkoxycarbonylation of amines to form carbamates, which are crucial scaffolds in many pharmaceutical compounds.[1][5]
-
Esterification: It serves as an excellent activating agent for carboxylic acids, promoting their reaction with alcohols to form esters, often with higher yields and cleaner reaction profiles than traditional methods.[3]
-
Peptide Synthesis: DPC can be used as a coupling reagent in the formation of peptide bonds.[6]
-
Polymer Chemistry: The compound is also utilized to modify polymers, enhancing properties like thermal stability.[2]
Q2: What are the official recommended storage conditions for DPC?
Proper storage is the single most critical factor in maintaining the integrity and reactivity of DPC. The consensus from major chemical suppliers is to store the reagent under refrigerated conditions.[7][8][9] Exposure to moisture and elevated temperatures can lead to degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerator (2-8°C or 4°C)[7][8] | Slows the rate of potential decomposition pathways. |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon) | Minimizes contact with atmospheric moisture, which can cause hydrolysis. |
| Container | Tightly sealed container[10][11] | Prevents ingress of moisture and air. |
| Location | Dry, well-ventilated area away from incompatible materials (e.g., strong acids, bases, oxidizing agents)[10][12] | Ensures general lab safety and prevents accidental contamination or reaction. |
Q3: Is DPC sensitive to moisture and air? What happens upon exposure?
Yes, DPC is sensitive to moisture. The central carbonate linkage is electrophilic and susceptible to nucleophilic attack by water, leading to hydrolysis. This is the primary degradation pathway for DPC. The products of hydrolysis are two equivalents of 2-hydroxypyridine and carbon dioxide. This process is irreversible and consumes the active reagent. While less reactive towards oxygen, long-term exposure to air is discouraged as it invariably involves exposure to humidity. The hydrolysis of carbonate ligands is a known pathway for decomposition.[13]
Below is a diagram illustrating the hydrolytic degradation of DPC.
Caption: Hydrolytic degradation pathway of DPC.
Q4: What are the physical and visual signs of DPC degradation?
A fresh, high-purity bottle of DPC should be a white crystalline powder.[4] Deviations from this appearance can indicate degradation:
-
Clumping or Caking: This suggests moisture absorption.
-
Discoloration: A yellow or brownish tint may indicate the presence of impurities or degradation products.
-
Inconsistent Melting Point: Pure DPC has a melting point of approximately 90°C.[4][9] A significantly depressed or broad melting point range is a strong indicator of impurity or degradation.
If you observe any of these signs, the reagent's purity should be considered compromised, which will likely impact your experimental outcomes.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during experiments using DPC, with a focus on linking the issues back to reagent stability and handling.
Problem: My reaction yield is significantly lower than expected or the reaction is not going to completion.
This is the most common issue reported and is almost always linked to the quality of the DPC reagent.
Causality Analysis: The stoichiometry of your reaction depends on the assumption that the DPC is pure. If the DPC has partially hydrolyzed due to improper storage, the actual amount of active reagent you are adding is less than calculated. For example, if 10% of the DPC has decomposed, you are introducing a 10% error in your stoichiometry from the start, leading to incomplete conversion of your limiting reagent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields with DPC.
Problem: I am observing unexpected spots on my TLC or peaks in my LC/MS corresponding to 2-hydroxypyridine.
Causality Analysis: The presence of 2-hydroxypyridine in your reaction mixture before the reaction has even started is a definitive sign of DPC degradation. As shown in the hydrolysis diagram above, 2-hydroxypyridine is the direct byproduct of DPC's reaction with water. Its presence not only confirms the reagent is compromised but it can also potentially complicate your reaction or purification process.
Solution Steps:
-
Confirm the Source: Run a control sample of just your DPC dissolved in the reaction solvent. The presence of 2-hydroxypyridine here will confirm the reagent is the source.
-
Discard Compromised Reagent: Do not attempt to "use up" degraded DPC. The stoichiometry will be unreliable.
-
Procure New Reagent: Obtain a new, sealed bottle of DPC.
-
Implement Proper Handling: Moving forward, adhere strictly to the handling protocol outlined below to prevent premature degradation of the new reagent.
Part 3: Experimental Protocol for Handling DPC
To preserve the integrity of DPC and ensure experimental success, the following handling procedure is strongly recommended.
Objective: To weigh and dispense DPC while minimizing its exposure to atmospheric moisture.
Methodology:
-
Equilibration: Before opening, remove the DPC container from the refrigerator and allow it to sit in a desiccator for at least 30-60 minutes. This allows the container to warm to room temperature, preventing condensation of atmospheric moisture onto the cold powder when the bottle is opened.
-
Inert Atmosphere Dispensing: If available, perform all weighing and dispensing inside a glovebox with a dry nitrogen or argon atmosphere.
-
Benchtop Dispensing (Alternative): If a glovebox is not available, work quickly.
-
Have all necessary vials, spatulas, and weighing paper ready.
-
Open the DPC container, quickly take the required amount, and immediately close the container tightly.
-
To provide a localized inert atmosphere, you can gently flush the headspace of the DPC container with dry nitrogen or argon before sealing.
-
-
Solvent Considerations: Use anhydrous solvents for your reaction. The presence of water in the solvent will degrade DPC just as atmospheric moisture will.
-
Sealing and Storage: After dispensing, ensure the container cap is tightly secured. If the cap has a liner, ensure it is in good condition. Wrap the cap/neck junction with Parafilm™ for an extra barrier against moisture ingress before returning the container to the refrigerator.
By adhering to these guidelines, you can significantly extend the effective shelf-life of your this compound and ensure the reliability and reproducibility of your synthetic results.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Di(2-Pyridyl) Carbonate Promoted Alkoxycarbonylation of Amines: A Convenient Synthesis of Functionalized Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Di-2-pyridyl Carbonate | 1659-31-0 | TCI AMERICA [tcichemicals.com]
- 7. This compound | 1659-31-0 [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. parchem.com [parchem.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. The influence of different carbonate ligands on the hydrolytic stability and reduction of platinum(iv) prodrugs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
troubleshooting low conversion rates in Dipyridin-2-yl carbonate reactions
Technical Support Center: Dipyridin-2-yl Carbonate (DPC) Reactions
Welcome to the technical support center for this compound (DPC) mediated reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges, particularly low conversion rates, encountered during the use of DPC as a coupling or activating agent. My insights are drawn from established chemical principles and practical laboratory experience to ensure your experiments are both successful and reproducible.
This compound is a highly efficient reagent for promoting condensation reactions such as esterification and amide bond formation under mild conditions.[1] It functions by activating a carboxylic acid or reacting with an amine to form a more reactive intermediate, thereby facilitating coupling.[1] However, like any powerful reagent, its effectiveness is contingent on optimal reaction conditions. This guide will help you diagnose and resolve issues that may be hindering your reaction's performance.
Troubleshooting Guide: Low Conversion Rates & Side Reactions
This section addresses the most common issues encountered in a question-and-answer format.
Q1: My reaction has stalled or is showing very low conversion by TLC/LC-MS analysis. What are the primary factors I should investigate?
Low conversion is the most frequently reported issue. The root cause can typically be traced back to one of three areas: reagent integrity, reaction environment, or the stoichiometry of the base.
A1: Systematic Troubleshooting Protocol
-
Verify Reagent Quality and Handling:
-
DPC Purity: DPC is a stable crystalline solid, but its purity is paramount for reproducible results.[1] Always use DPC with a purity of >97%. If the reagent is old or has been improperly stored, its efficacy may be compromised. It is recommended to store DPC in a refrigerator.[2]
-
Nucleophile/Substrate Purity: Ensure your amine, alcohol, or carboxylic acid is pure and, most importantly, dry. Trace impurities can inhibit the reaction.
-
Solvent Anhydrousness: DPC is susceptible to hydrolysis. The presence of water in your solvent will consume the reagent, forming 2-hydroxypyridine and carbon dioxide, thus reducing the amount available for your desired reaction. Always use freshly dried, anhydrous solvents.
-
-
Assess the Reaction Environment:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents atmospheric moisture from interfering with the reaction.
-
Temperature Control: While DPC reactions are often performed at room temperature, some less reactive nucleophiles may require gentle heating. Conversely, excessive heat can lead to the decomposition of DPC or the desired product.[3] Monitor the reaction temperature closely. If scaling up, be mindful of heat transfer issues which can cause localized overheating.[4]
-
-
Evaluate the Role of the Base:
-
Base Selection: For reactions with amine nucleophiles, a non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) is often required to scavenge the proton released during the reaction. The base's role is to deprotonate the nucleophile, increasing its reactivity.
-
Stoichiometry: Ensure you are using the correct amount of base. Typically, 1.1 to 1.5 equivalents are sufficient. An insufficient amount of base can lead to the protonation of the unreacted amine, rendering it non-nucleophilic and stalling the reaction.
-
Experimental Protocol: Small-Scale Test Reaction to Verify Reagent and Condition Efficacy
If you suspect a reagent or solvent issue, running a small-scale, controlled experiment is the most efficient way to diagnose the problem.
-
Dry a small vial under high vacuum and backfill with an inert gas.
-
Add your amine/alcohol (1.0 eq) and freshly opened, anhydrous solvent (e.g., DCM or THF).
-
Add your non-nucleophilic base (e.g., DIPEA, 1.2 eq).
-
Add high-purity DPC (1.1 eq).
-
Stir at room temperature and monitor by TLC every 30 minutes for 2 hours.
-
If no reaction occurs, repeat the experiment but use a freshly opened bottle of DPC and a newly dried solvent.
This systematic approach will help you isolate the problematic variable.
Diagram: Troubleshooting Workflow for Low Conversion
Below is a decision tree to guide your troubleshooting process.
Caption: A systematic workflow for troubleshooting low conversion rates.
Q2: I'm observing the formation of a significant side product. How can I identify it and improve the selectivity of my reaction?
Side product formation directly competes with your desired reaction, consuming starting materials and reducing your yield.
A2: Identifying and Mitigating Side Products
-
Common Side Products:
-
Urea/Carbamate from Base: If you are using a primary or secondary amine as a base (not recommended), it can compete with your intended nucleophile, leading to the formation of an undesired urea or carbamate. Always use a sterically hindered, non-nucleophilic base like DIPEA.
-
Double Addition: In the case of primary amines, it's possible for the initially formed carbamate to react with another molecule of the amine, especially if the reaction is heated, leading to a urea byproduct.
-
Hydrolysis Product: As mentioned, the primary byproduct from the degradation of DPC is 2-hydroxypyridine. If you observe this in your reaction mixture, it's a clear indication of moisture contamination.
-
-
Improving Selectivity:
-
Order of Addition: Add the DPC solution slowly to the mixture of your nucleophile and base. This maintains a low concentration of the activating agent and can minimize side reactions.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and slowly warming to room temperature can significantly improve selectivity.
-
Stoichiometry Control: Use a slight excess (1.05-1.1 eq) of DPC. A large excess can promote side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of activation using DPC?
DPC is an electrophilic carbonyl source. In a typical reaction with a nucleophile (NuH, e.g., an amine or alcohol), the nucleophile attacks the carbonyl carbon of DPC. This results in the displacement of one of the 2-pyridyl oxide leaving groups, forming a highly reactive intermediate (an activated carbamate or carbonate) and 2-hydroxypyridine. This intermediate then readily reacts with a second nucleophile to form the final product. The use of a base is often necessary to deprotonate the nucleophile, enhancing its reactivity.
Diagram: Generalized Reaction Mechanism
Caption: Generalized mechanism of DPC activation with a nucleophile.
Q2: Which solvents are most suitable for DPC reactions?
The choice of solvent is critical and depends on the solubility of your substrates.
| Solvent | Dielectric Constant | Properties & Use Cases |
| Dichloromethane (DCM) | 9.1 | Excellent choice for a wide range of substrates. Non-polar, aprotic. Ensure it is anhydrous. |
| Tetrahydrofuran (THF) | 7.5 | Good general-purpose solvent. Aprotic. Must be freshly distilled from a drying agent (e.g., Na/benzophenone). |
| Acetonitrile (ACN) | 37.5 | Polar aprotic solvent, useful for more polar substrates. Must be rigorously dried. |
| N,N-Dimethylformamide (DMF) | 36.7 | High-boiling polar aprotic solvent. Use when substrates have poor solubility in other solvents. Can be difficult to remove. |
Note: Avoid protic solvents like alcohols unless they are intended as the nucleophile, as they will react with DPC.
Q3: What are the key safety considerations when working with this compound?
You must always consult the Safety Data Sheet (SDS) before using DPC. Key safety information includes:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of the powder.
-
Storage: Store in a cool, dry place, typically a refrigerator, away from moisture.[2]
By following these guidelines and applying a systematic approach to troubleshooting, you can effectively overcome challenges with low conversion rates and optimize your this compound reactions for success.
References
Technical Support Center: Dipyridin-2-yl Carbonate (DPC) Reactivity
Welcome to the technical support center for Dipyridin-2-yl carbonate (DPC). This guide provides detailed information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals using DPC to activate hydroxyl groups for the synthesis of carbonates.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (DPC) in organic synthesis?
This compound is an efficient activating agent used for the synthesis of carbonates, carbamates, and esters. It reacts with nucleophiles, such as alcohols, to form an activated intermediate that readily couples with another nucleophile or undergoes further transformation.[1] This process is often milder and more efficient than traditional methods that might require harsh conditions.[1]
Q2: How does a base influence the reactivity of DPC with an alcohol?
A base plays a crucial dual role in the reaction. First, a stoichiometric, non-nucleophilic base (like triethylamine, TEA) is often required to act as a proton scavenger, neutralizing the proton released from the alcohol's hydroxyl group during the reaction. Second, a nucleophilic catalyst, most commonly 4-(Dimethylamino)pyridine (DMAP), is used in catalytic amounts to dramatically accelerate the reaction. DMAP is significantly more effective than bases like pyridine or triethylamine alone.[2][3]
Q3: What is the mechanism of DMAP catalysis in this reaction?
DMAP functions as a nucleophilic catalyst. It attacks the carbonyl carbon of DPC to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more susceptible to nucleophilic attack by the alcohol than DPC itself. Once the alcohol has attacked the intermediate, the DMAP catalyst is regenerated.
Q4: What is the main byproduct of the reaction and how is it removed?
The reaction releases two equivalents of 2-hydroxypyridine. 2-Hydroxypyridine exists in tautomeric equilibrium with 2-pyridone.[4][5] It is typically removed during the aqueous workup. Because 2-hydroxypyridine is basic, it can be protonated by washing the organic layer with a dilute acid solution (e.g., 5% HCl or saturated NH₄Cl), which renders it highly soluble in the aqueous phase.
Q5: Which solvents are suitable for reactions involving DPC?
Aprotic solvents are generally preferred to avoid competition with the alcohol nucleophile. Dichloromethane (DCM) is a very common and effective solvent. Other polar aprotic solvents such as Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Dimethylacetamide (DMA) can also be used, particularly if substrate solubility is an issue. The choice of solvent can influence reaction rates and should be selected based on the specific substrates being used.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Carbonate Product
| Potential Cause | Troubleshooting Step |
| Ineffective Base/Catalyst | The use of a non-nucleophilic base like triethylamine (TEA) or pyridine alone is often insufficient. Ensure you are using a catalytic amount (1-10 mol%) of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) in addition to a stoichiometric base (e.g., TEA).[2][6] |
| Insufficient Base | At least one equivalent of a stoichiometric base (e.g., TEA) is required to neutralize the proton from the alcohol. Ensure you are using 1.1-1.5 equivalents relative to the alcohol. |
| Moisture in Reaction | DPC can react with water, which consumes the reagent. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. |
| Low Reaction Temperature | While many reactions proceed at room temperature, particularly with DMAP catalysis, less reactive (e.g., sterically hindered) alcohols may require gentle heating (e.g., 40 °C). Monitor the reaction by TLC to assess progress. |
| Poor Substrate Purity | Impurities in the starting alcohol can interfere with the reaction. Ensure the alcohol is pure and dry before use. |
Issue 2: Difficulty Removing the 2-Hydroxypyridine Byproduct
| Potential Cause | Troubleshooting Step |
| Inefficient Acid Wash | A single acid wash may not be sufficient. Perform multiple washes of the organic layer with a dilute acid solution (e.g., 1 M HCl, 5% citric acid, or saturated aq. NH₄Cl) to fully extract the 2-hydroxypyridine/2-pyridone into the aqueous phase. |
| Emulsion Formation | If an emulsion forms during the workup, add brine (saturated aq. NaCl) to help break the emulsion and improve phase separation. |
| Product is Acid-Sensitive | If your product contains acid-labile functional groups (e.g., Boc-amines, acetals), use a milder acidic wash like saturated aqueous ammonium chloride (NH₄Cl) instead of strong acids like HCl. |
Issue 3: Formation of Unexpected Side Products
| Potential Cause | Troubleshooting Step |
| Reaction with Amine Impurities | If the starting material or solvent contains amine impurities, formation of carbamate side products can occur. Use high-purity, amine-free solvents and reagents. |
| Product Instability | The desired carbonate product may be unstable under the reaction or workup conditions. Analyze the crude reaction mixture by ¹H NMR or LC-MS to check for product degradation. If necessary, modify the workup to be milder (e.g., avoid strong acids/bases, minimize exposure to silica gel). |
Data Presentation: Effect of Base and Solvent
The selection of base and solvent is critical for achieving high efficiency in carbonate synthesis using DPC. The data below summarizes typical outcomes based on mechanistic understanding and related acylation studies.[6][7] The combination of a nucleophilic catalyst (DMAP) and a non-nucleophilic stoichiometric base (Triethylamine) in an aprotic solvent provides the most effective system.
Table 1: Comparison of Base Systems for the Reaction of Benzyl Alcohol with DPC
| Entry | Base(s) | Catalyst | Solvent | Approx. Time | Relative Yield | Notes |
| 1 | Triethylamine (1.2 eq.) | None | DCM | > 24 h | Low | Very slow reaction; TEA is not a competent nucleophilic catalyst. |
| 2 | Pyridine (solvent) | None | Pyridine | > 24 h | Low | Pyridine is a poor catalyst compared to DMAP. |
| 3 | None | None | Toluene | > 24 h (reflux) | Low-Moderate | Thermal reaction is possible but often slow and requires heat. |
| 4 | DMAP (1.2 eq.) | DMAP | DCM | 2-4 h | High | DMAP acts as both catalyst and base, but using it stoichiometrically can complicate purification. |
| 5 | TEA (1.2 eq.) | DMAP (0.1 eq.) | DCM | 1-3 h | Very High | Optimal System: Fast, high-yielding, and cost-effective.[7] |
Table 2: Influence of Solvent on DMAP-Catalyzed Reaction
| Entry | Solvent | Dielectric Constant | Typical Outcome |
| 1 | Dichloromethane (DCM) | 9.1 | Excellent. Good solubility for most reagents, non-reactive, and easy to remove. The standard choice. |
| 2 | Tetrahydrofuran (THF) | 7.6 | Good. Effective alternative to DCM. Must be anhydrous. |
| 3 | Acetonitrile (MeCN) | 37.5 | Good. Higher polarity can sometimes accelerate reactions. Must be anhydrous. |
| 4 | N,N-Dimethylformamide (DMF) | 36.7 | Effective, but use with caution. Excellent solvent for poorly soluble substrates, but can be difficult to remove and may promote side reactions at higher temperatures. |
| 5 | Toluene | 2.4 | Moderate. Less polar, may result in slower reaction rates compared to DCM or THF. |
| 6 | Protic Solvents (e.g., Ethanol) | - | Not Recommended. The solvent will compete with the substrate alcohol, leading to undesired byproduct formation. |
Experimental Protocols
General Protocol for the Synthesis of a Carbonate from a Primary Alcohol using DPC
This protocol describes a general procedure for the reaction of a primary alcohol (e.g., benzyl alcohol) with this compound.
Materials:
-
Primary Alcohol (e.g., Benzyl Alcohol, 1.0 eq.)
-
This compound (DPC, 1.1 eq.)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 eq.)
-
Triethylamine (TEA, 1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq.), anhydrous dichloromethane, 4-(Dimethylamino)pyridine (0.1 eq.), and triethylamine (1.2 eq.). Stir the solution at room temperature for 5 minutes.
-
Add this compound (1.1 eq.) to the solution in a single portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-3 hours).
-
Upon completion, dilute the reaction mixture with additional dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous HCl (2 x volume of organic layer), saturated aqueous NaHCO₃ (1 x volume), and finally with brine (1 x volume).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure carbonate.
References
- 1. nbinno.com [nbinno.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. reddit.com [reddit.com]
- 4. The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 6. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating Scale-Up Challenges for Reactions Using Dipyridin-2-yl Carbonate (DPC)
Welcome to the technical support guide for Dipyridin-2-yl carbonate (DPC). As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with practical, field-proven insights into scaling up chemical reactions involving this versatile reagent. DPC is an effective activating agent for carboxylic acids, facilitating the formation of amide and ester bonds, which is a cornerstone of pharmaceutical and fine chemical synthesis.[1][2] However, transitioning from a laboratory-scale reaction to a pilot or production-scale process introduces a unique set of challenges. This guide is structured in a question-and-answer format to directly address the common issues you may encounter, explaining the causality behind experimental choices to ensure your scale-up is successful, safe, and reproducible.
Core Troubleshooting Guide
Q1: We are observing a significant drop in yield and incomplete conversion after scaling up our DPC-mediated amidation reaction. What are the likely causes and how can we rectify this?
This is a classic scale-up challenge that typically points to issues with mass and heat transfer, which do not scale linearly from small flasks to large reactors.
Potential Causes & Solutions:
-
Inefficient Mixing: On a larger scale, inadequate mixing can create localized "hot spots" or areas of high reagent concentration.[3] This can lead to the formation of byproducts or prevent the reaction from going to completion.
-
Expert Recommendation: Ensure your reactor is equipped with an appropriate stirrer (e.g., anchor, turbine) for the viscosity of your reaction mixture. The goal is to achieve a homogeneous suspension of all reagents. For reactions where a solid is formed, ensure the stirring is sufficient to prevent it from settling at the bottom.
-
-
Poor Heat Transfer: Large reaction volumes have a smaller surface-area-to-volume ratio, making it harder to control the temperature.[3] DPC activation of carboxylic acids can be exothermic, and a failure to dissipate this heat can lead to thermal degradation of your product or reagents.
-
Expert Recommendation: Utilize a jacketed reactor with a reliable temperature control unit. For highly exothermic reactions, consider a slower, controlled addition of DPC or the carboxylic acid to manage the heat output. A "feed-on-demand" strategy, where the reagent is added at the same rate it is consumed, can be highly effective.
-
-
Reagent Addition Rate: The rate of reagent addition is far more critical at scale.[3] Adding a reagent too quickly can overwhelm the reactor's cooling capacity and lead to runaway reactions or byproduct formation.
-
Expert Recommendation: Prepare a solution of DPC in a suitable anhydrous solvent and add it dropwise or via a syringe pump over a prolonged period (e.g., 1-2 hours) while carefully monitoring the internal temperature.
-
Q2: During our scale-up, we are struggling with the purification of our final product. We observe a persistent, colored impurity. What are the best practices for purification?
Purification challenges at scale are often linked to the formation of byproducts that were negligible at the lab scale. The most common byproduct in DPC reactions is 2-hydroxypyridine, which is formed as DPC is consumed.
Potential Causes & Solutions:
-
Presence of 2-Hydroxypyridine: This is the primary byproduct of DPC-mediated couplings. While often soluble in many organic solvents, its removal can be tricky, especially if your product has similar polarity.
-
Expert Recommendation: An aqueous workup is typically the most effective first step. A wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove unreacted carboxylic acid and some of the 2-hydroxypyridine. Subsequent washes with brine will help to remove residual water from the organic layer.
-
-
Colored Impurities: A colored product often suggests the presence of impurities that may have arisen from side reactions or the degradation of starting materials.[3]
-
Expert Recommendation:
-
Recrystallization: This is a powerful technique for purifying solid products at a large scale.[3] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find one that provides good recovery and high purity.
-
Activated Carbon Treatment: If your product is colored, you can try treating a solution of the crude material with activated carbon, followed by filtration through a pad of celite. This is often effective at removing highly conjugated, colored impurities.[3]
-
-
-
Product Isolation: The physical form of your product can impact how easily it is isolated.
-
Expert Recommendation: If your product is an oil, consider converting it to a solid salt if it has a basic or acidic handle. This can greatly simplify isolation and purification by filtration.
-
Q3: What are the primary safety considerations when handling multi-kilogram quantities of this compound?
DPC is a stable, solid reagent, but like all chemicals, it requires careful handling, especially at larger scales.[2]
Key Safety Information:
| Property | Value | Significance for Scale-Up |
| Physical Form | White crystalline powder[1] | Easy to handle and weigh, but can become airborne. |
| Melting Point | 90°C[1][4] | Stable at typical reaction temperatures. |
| Hazard Class | 6.1[1][2] | Toxic substance; requires appropriate PPE. |
| Signal Word | Warning | Indicates a moderate level of hazard. |
| Hazard Statements | H315, H319, H335 | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. |
Expert Recommendations:
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and nitrile gloves. When handling large quantities of DPC powder, a respirator or dust mask is recommended to prevent inhalation.[5]
-
Ventilation: Handle DPC in a well-ventilated area, such as a fume hood, particularly when transferring the solid.
-
Static Discharge: When transferring large amounts of any powder, there is a risk of static discharge. Ensure equipment is properly grounded.
-
Storage: Store DPC in a cool, dry place, away from incompatible materials. The recommended storage temperature is in the refrigerator.[4]
Frequently Asked Questions (FAQs)
Q: What is the general mechanism of a DPC-mediated amidation, and how does it inform our scale-up strategy?
A: DPC works by activating a carboxylic acid to form a more reactive intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide bond. Understanding this mechanism is key to troubleshooting. For instance, if the amine is a poor nucleophile, the reaction may be slow, requiring a longer reaction time or gentle heating.
References
Technical Support Center: Monitoring Dipyridin-2-yl Carbonate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving Dipyridin-2-yl carbonate (DPC) by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Thin-Layer Chromatography (TLC) Monitoring
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm not seeing any spots on my TLC plate, not even the starting material. What's wrong?
A1: This issue can arise from several factors:
-
Insufficient Concentration: Your sample may be too dilute. Try concentrating the reaction aliquot or spotting the TLC plate multiple times in the same location, allowing the solvent to dry completely between applications.[1]
-
Compound Volatility: The compounds might be volatile and could have evaporated from the plate.[1]
-
Non-UV Active Compounds: this compound and related pyridinic compounds are typically UV active. However, if your product lacks a chromophore, it won't be visible under a UV lamp. Try using a chemical stain, such as iodine or permanganate, to visualize the spots.[1][2]
-
Incorrect Solvent Level: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples to prevent them from dissolving into the solvent reservoir.[1]
Q2: My spots are streaking or appearing as elongated smears. How can I fix this?
A2: Streaking is a common problem with several potential causes:
-
Sample Overload: The most common cause is applying too much sample to the plate.[1] Dilute your sample and re-spot.
-
Acidic/Basic Compounds: this compound and related amine-containing products are basic. Silica gel is slightly acidic and can interact strongly with basic compounds, causing streaking. To mitigate this, add a small amount of triethylamine (Et₃N) (0.1–2.0%) or a few drops of ammonia in methanol to your eluent system to neutralize the acidic sites on the silica.[1][3][4]
-
High Polarity: The compound might be too polar for the chosen solvent system, resulting in strong adsorption to the silica. A more polar eluent is needed.
-
Insoluble Sample: If the sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure complete dissolution before spotting.
Q3: My starting material and product spots are too close together (poor resolution). How can I improve separation?
A3: Improving resolution requires optimizing the mobile phase:
-
Adjust Solvent Polarity: If the Rf values are very high (spots near the solvent front), the eluent is too polar. Decrease the proportion of the polar solvent.[1] If the Rf values are very low (spots near the baseline), the eluent is not polar enough. Increase the proportion of the polar solvent.[1][3]
-
Try Different Solvent Systems: If adjusting polarity doesn't work, switch to a different solvent system. A good starting point for pyridinic compounds is a mixture of a non-polar solvent like hexanes or toluene with a polar solvent like ethyl acetate or acetone.[3][5] Sometimes, a three-component system (e.g., Hexane/Ethyl Acetate/Methanol) can provide better separation.
-
Use a Cospot: Always run a "cospot" lane, where you spot both the starting material and the reaction mixture in the same place. This helps confirm if the spots are truly separating or just have very similar Rf values. An elongated spot in the cospot lane indicates that the two compounds are different.[2][6]
Q4: The solvent front is running unevenly. Why is this happening?
A4: An uneven solvent front can lead to inaccurate Rf values.
-
Improperly Sealed Chamber: Ensure the TLC chamber is completely sealed to maintain a saturated atmosphere. Placing a piece of filter paper inside can help.[7]
-
Damaged Plate: The silica gel at the bottom edge of the plate might be chipped or uneven.[4]
-
Non-Level Plate: The plate may not be resting flat on the bottom of the chamber, causing the solvent to advance unevenly.
Experimental Protocol: Monitoring a Reaction by TLC
-
Prepare the TLC Chamber: Pour a small amount (~0.5 cm depth) of the chosen eluent (mobile phase) into the developing chamber. Place a piece of filter paper to line the inside wall, close the chamber, and let it saturate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a thin baseline about 1 cm from the bottom of the plate. Mark three lanes for your starting material (SM), a cospot (Co), and the reaction mixture (RM).[2]
-
Sample Preparation:
-
Starting Material: Dissolve a small amount of your limiting reactant in a volatile solvent (e.g., ethyl acetate, dichloromethane).
-
Reaction Mixture: Use a capillary tube to withdraw a small aliquot from the reaction. If the reaction solvent has a high boiling point (e.g., DMF, DMSO), perform a micro-workup by diluting the aliquot with a more volatile solvent (like ethyl acetate), washing with water, and using the organic layer for spotting.[8][9]
-
-
Spot the Plate:
-
Using a clean capillary spotter, apply a small spot of the starting material solution to the 'SM' and 'Co' lanes.
-
Using another clean spotter, apply a small spot of the reaction mixture to the 'RM' and 'Co' lanes. Keep spots small (1-2 mm diameter).[4]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[8] Let the solvent front travel up the plate until it is about 1 cm from the top.[2]
-
Visualize and Analyze: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. The reaction is complete when the starting material spot in the 'RM' lane has disappeared and a new product spot is prominent.[6]
Data Presentation: Common TLC Solvent Systems
The optimal solvent system depends on the specific substrates and products. Below are starting points for developing a method for DPC reactions.
| Polarity of Compounds | Starting Solvent System (v/v) | Modification for Basic Compounds |
| Non-polar to Moderately Polar | Hexane:Ethyl Acetate (4:1 to 1:1) | Add 0.5% Triethylamine |
| Moderately Polar to Polar | Dichloromethane:Methanol (99:1 to 9:1) | Add 0.5% Triethylamine |
| Polar | Ethyl Acetate:Methanol (95:5) | Add 0.5% Triethylamine |
Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing a peak for my compound of interest.
A1: Several factors could lead to a lack of signal:
-
Incorrect Ionization Mode: this compound and its derivatives contain basic nitrogen atoms, which are readily protonated. Ensure you are operating in positive ion mode (ESI+).
-
MS Settings: Check that the MS is set to scan a mass range that includes the expected m/z of your compound (e.g., for DPC, [M+H]⁺ = 217.2). If using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), ensure the correct masses are specified.[10]
-
Sample Degradation: The compound may be unstable in the sample solvent or on the column. Ensure samples are fresh and consider the stability of your analyte.[10]
-
Low Concentration: The concentration may be below the instrument's limit of detection. Try injecting a more concentrated sample.[10]
-
No Elution: The compound may be irreversibly binding to the column. This can happen if the mobile phase is too weak. Try a stronger mobile phase or a gradient elution.[10]
Q2: My chromatographic peaks are broad or tailing.
A2: Poor peak shape is often due to secondary interactions or column issues.
-
Secondary Interactions: Basic compounds like pyridines can interact with residual acidic silanols on C18 columns, causing tailing. Adding a mobile phase modifier like formic acid or ammonium formate (typically 0.1%) can improve peak shape by protonating the silanols or the analyte.[11]
-
Column Contamination/Void: A contaminated guard column or a void at the head of the analytical column can cause peak distortion. Try flushing the column or replacing the guard column.[11]
-
Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. If possible, dissolve the sample in the initial mobile phase.[11]
Q3: My retention times are shifting between injections.
A3: Retention time instability compromises data reliability.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running gradients.[10]
-
Mobile Phase Composition: Inconsistent mobile phase preparation can cause shifts. Always prepare mobile phases accurately. Evaporation of the organic component can also be a factor, so keep solvent bottles capped.[12]
-
Column Temperature: Fluctuations in column oven temperature will affect retention times. Ensure the temperature is stable.[10]
-
Pump Performance: Inconsistent flow from the LC pump can lead to shifting retention times. Check for leaks and ensure the pump is properly primed.
Q4: I'm observing significant signal suppression or enhancement (matrix effects). What can I do?
A4: Matrix effects are common in LC-MS and can interfere with quantification.
-
Improve Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components from the reaction mixture before analysis.[11]
-
Chromatographic Separation: Modify the LC method to better separate the analyte from the interfering matrix components.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect.
-
Use an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects, as it will be affected similarly to the analyte.[13]
Experimental Protocol: General LC-MS Methodology
-
Select Column and Mobile Phase:
-
Column: A reversed-phase C18 column is a common starting point.
-
Mobile Phase A: Water with 0.1% formic acid (for ESI+).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
-
Develop a Gradient: Start with a shallow gradient to survey the elution profile (e.g., 5% B to 95% B over 10-15 minutes). Monitor the total ion chromatogram (TIC) and extracted ion chromatograms (EICs) for your starting materials and expected products.
-
Sample Preparation: Quench a small aliquot of the reaction. Dilute it significantly (e.g., 100 to 1000-fold) in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Filter the sample through a 0.22 µm syringe filter before injection.[11]
-
MS Parameter Optimization:
-
Perform a direct infusion of a standard solution of your starting material or product to optimize source parameters (e.g., capillary voltage, gas flow, temperature).
-
Determine the exact m/z of the parent ion (likely [M+H]⁺). For quantitative methods, identify a stable product ion for MRM analysis.
-
-
Reaction Monitoring: Inject aliquots of the diluted reaction mixture at various time points. Monitor the disappearance of the starting material peak area and the appearance of the product peak area to determine reaction progress.
Data Presentation: Common Adducts in LC-MS
When analyzing DPC reactions in positive ion mode, be aware of common adducts that may be observed.
| Adduct Type | Formula | m/z for this compound (M = 216.2) |
| Protonated | [M+H]⁺ | 217.2 |
| Sodiated | [M+Na]⁺ | 239.2 |
| Ammoniated | [M+NH₄]⁺ | 234.2 |
| Potassiated | [M+K]⁺ | 255.3 |
Visualizations
Experimental and Troubleshooting Workflows
References
- 1. silicycle.com [silicycle.com]
- 2. How To [chem.rochester.edu]
- 3. silicycle.com [silicycle.com]
- 4. youtube.com [youtube.com]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 9. Troubleshooting [chem.rochester.edu]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. agilent.com [agilent.com]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 13. A liquid chromatography-mass spectrometry assay for quantification of Exendin[9-39] in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Phosgene Substitutes: A Comparative Analysis of Dipyridin-2-yl Carbonate
Executive Summary
The intrinsic hazards of phosgene gas, a cornerstone reagent in organic chemistry, have necessitated the development of safer, solid alternatives.[1] This guide provides an in-depth comparison of Dipyridin-2-yl carbonate (DPC) alongside other prevalent phosgene substitutes: Triphosgene (BTC), 1,1'-Carbonyldiimidazole (CDI), and N,N'-Disuccinimidyl carbonate (DSC). We will dissect their reactivity, mechanistic pathways, handling characteristics, and byproduct profiles. Through detailed experimental protocols and data-driven comparisons, this document serves as a practical resource for selecting the optimal reagent to achieve desired synthetic outcomes with enhanced safety and efficiency.
The Imperative for Phosgene Substitutes
Phosgene (COCl₂) is an invaluable C1 building block for synthesizing essential functional groups like carbonates, ureas, and carbamates. However, its extreme toxicity, gaseous state, and stringent handling requirements present significant safety and logistical challenges in a laboratory setting.[2][3][4][5] Phosgene substitutes are stable, crystalline solids that serve as safer "carbonyl-in-a-can" reagents, generating the reactive species in situ under controlled conditions.[6][7][8] The choice among these substitutes is not arbitrary; it is dictated by the specific substrate, desired product, reaction conditions, and the nature of the byproducts.
Comparative Overview of Key Phosgene Substitutes
The efficacy of a phosgene substitute is largely determined by its leaving group, which influences reactivity and the ease of purification. Each reagent offers a unique profile of advantages and limitations.
| Feature | This compound (DPC) | Triphosgene (BTC) | Carbonyldiimidazole (CDI) | Disuccinimidyl Carbonate (DSC) |
| Molecular Weight | 216.19 g/mol [9] | 296.75 g/mol [6] | 162.15 g/mol [10] | 256.17 g/mol [11] |
| Physical Form | White crystalline powder[9] | Stable crystalline solid[6] | White crystalline solid[10][12] | Powder or crystals[13] |
| Melting Point | 90 °C[9] | 80 °C (decomposes >200 °C)[6] | 116-118 °C[10] | 190 °C (decomposes)[13] |
| Phosgene Equivalents | 1 | 3 | 1 | 1 |
| Primary Byproducts | 2-Hydroxypyridine | HCl, CO₂, Phosgene (in situ) | Imidazole, CO₂[14] | N-Hydroxysuccinimide (NHS), CO₂[15] |
| Key Applications | Carbonates, Esters, Amides[16][17] | Ureas, Isocyanates, Acid Chlorides[6][7][18] | Peptide coupling, Carbamates, Ureas[14][19] | Active Esters, Bioconjugation[20][21][22] |
| Handling Notes | Store refrigerated[23][24] | Moisture sensitive, toxic decomposition | Highly moisture sensitive[10][12] | Moisture sensitive[21] |
Mechanistic Insights: The Role of the Leaving Group
The fundamental difference between these reagents lies in their activation mechanism. Upon nucleophilic attack, a leaving group is displaced, forming a reactive intermediate that subsequently reacts with a second nucleophile. The nature of this leaving group dictates the reagent's reactivity and the reaction's side products.
Caption: Generalized two-step workflow for phosgene substitutes.
This compound (DPC)
DPC reacts with a nucleophile to release 2-hydroxypyridine, a weakly acidic and water-soluble byproduct that is typically easy to remove via aqueous workup. This makes DPC particularly useful for synthesizing cyclic carbonates from diols under neutral conditions, avoiding the need for a strong base that could complicate the reaction.[25]
Caption: DPC activation pathway forming an activated carbonate.
Triphosgene (BTC)
Triphosgene is a stable solid that acts as a source of phosgene.[6][7] One mole of triphosgene can deliver three moles of phosgene, making it highly atom-economical.[8] Its reactions often require a tertiary amine base to scavenge the HCl produced, which can limit its use with acid-sensitive substrates.
Caption: Triphosgene pathway to form an isocyanate intermediate.
Carbonyldiimidazole (CDI)
CDI is known for its mild reaction conditions.[14] It activates carboxylic acids, alcohols, or amines by forming an imidazolide intermediate. The byproducts are imidazole and carbon dioxide, which are generally easy to remove.[10][14] The liberated imidazole can act as a base, sometimes eliminating the need for an additional external base.[10]
References
- 1. Application of Triphosgene in Organic Synthesis [en.highfine.com]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. americanchemistry.com [americanchemistry.com]
- 5. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 6. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A decade review of triphosgene and its applications in organic reactions [pubmed.ncbi.nlm.nih.gov]
- 8. Triphosgene and its Application in Organic Synthesis: Ingenta Connect [ingentaconnect.com]
- 9. nbinno.com [nbinno.com]
- 10. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]
- 11. N,N'-Disuccinimidyl carbonate | 74124-79-1 | FD15692 [biosynth.com]
- 12. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 13. ≥95%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Solution-phase amide coupling with DSC - Lokey Lab Protocols [lokeylab.wikidot.com]
- 16. chemimpex.com [chemimpex.com]
- 17. nbinno.com [nbinno.com]
- 18. "A decade review of triphosgene and its applications in organic reactio" by Moshood O. Ganiu, Binod Nepal et al. [repository.lsu.edu]
- 19. Scimplify Blogs | What are the uses and side effects of CDI [scimplify.com]
- 20. enamine.net [enamine.net]
- 21. DSC: a multifunctional activator in peptide chemistry and drug synthesis [en.highfine.com]
- 22. N-hydroxysuccinimide carbonates and carbamates are useful reactive reagents for coupling ligands to lysines on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. This compound | 1659-31-0 [sigmaaldrich.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Amide Bond Formation: Dipyridin-2-yl Carbonate vs. HATU and HBTU
For researchers, scientists, and drug development professionals, the efficient and reliable formation of amide bonds is a cornerstone of synthetic chemistry. The choice of coupling reagent is a critical decision that profoundly influences reaction yields, purity, and the stereochemical integrity of the final product. This guide provides an objective comparison of Dipyridin-2-yl carbonate (DPC) with two of the most widely used uronium-based coupling reagents, HATU and HBTU, offering insights into their performance based on available experimental data.
At a Glance: Reagent Comparison
While direct, side-by-side comparative studies under identical conditions are not extensively documented in the literature, a clear picture of the relative performance of these reagents can be drawn from their mechanisms and data from various studies.
| Feature | This compound (DPC) | HATU | HBTU |
| Reagent Type | Carbonate Ester | Aminium/Uronium Salt | Aminium/Uronium Salt |
| Activating Group | 2-pyridyl ester | 7-Aza-benzotriazole (OAt) | Benzotriazole (OBt) |
| Relative Reactivity | Moderate to High | Very High | High |
| Racemization | Low (generally) | Very Low | Low |
| Key Byproducts | 2-hydroxypyridine | Tetramethylurea, HOAt | Tetramethylurea, HOBt |
| Primary Advantage | Cost-effective, stable | Superior for difficult sequences, rapid reactions | High efficiency for routine synthesis |
Delving Deeper: Mechanism of Action
The efficiency of a coupling reagent is intrinsically linked to its mechanism of activating a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine.
This compound (DPC) operates through the formation of a highly reactive 2-pyridyl ester intermediate. The carboxylic acid reacts with DPC, typically in the presence of a base, to form this active ester, which then readily reacts with the amine to form the desired amide bond. The byproduct, 2-hydroxypyridine, is generally easy to remove.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are aminium/uronium salts that activate carboxylic acids to form active esters. The key difference lies in the leaving group. HATU incorporates a 7-azabenzotriazole (HOAt) moiety, while HBTU contains a standard benzotriazole (HOBt) group.[1] The resulting OAt-ester from HATU is more reactive than the OBt-ester from HBTU.[1] This increased reactivity of the HATU-derived active ester leads to faster and more complete coupling reactions, with a lower risk of side reactions like racemization.[1]
Visualizing the Mechanisms
Performance and Efficiency: A Comparative Analysis
Quantitative data from various studies highlight the superior performance of HATU, particularly in challenging synthetic scenarios.
Reaction Yields and Purity
Reaction Speed
HATU is known for its rapid reaction kinetics, often leading to complete coupling within minutes. This is attributed to the highly reactive OAt-ester intermediate.[1] HBTU also facilitates fast reactions, though generally slower than HATU.[1] The reaction times for DPC-mediated couplings can vary depending on the substrates and conditions, but it is generally considered an efficient reagent.
Racemization
Minimizing racemization is crucial for maintaining the biological activity of peptides. The risk of racemization is influenced by the reactivity of the coupling reagent and the stability of the activated intermediate.
| Coupling Reagent | Typical % Epimerization |
| HATU | Very Low |
| HBTU | Low |
| DPC | Generally Low (data limited) |
HATU consistently demonstrates a very low risk of racemization due to the rapid formation and consumption of the highly reactive OAt active ester, which minimizes the lifetime of the racemization-prone activated species.[1] HBTU also effectively suppresses racemization, though it may be slightly more prone to it than HATU under certain conditions.[1] While specific quantitative racemization studies for DPC in peptide synthesis are not as prevalent, its mechanism through a stable active ester suggests a generally low propensity for racemization.
Experimental Protocols
Detailed experimental protocols are essential for reproducible results. Below are generalized procedures for amide bond formation using each reagent.
General Protocol for DPC-Mediated Amide Coupling
-
Activation: To a solution of the carboxylic acid in a suitable aprotic solvent (e.g., DMF, CH₂Cl₂), add this compound (1.0-1.2 equivalents) and a base (e.g., triethylamine or DIPEA, 1.0-2.0 equivalents).
-
Reaction: Stir the mixture at room temperature for 10-30 minutes to allow for the formation of the active ester.
-
Coupling: Add the amine (1.0 equivalent) to the reaction mixture.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent. The crude product is then purified by chromatography.
General Protocol for HATU/HBTU-Mediated Peptide Coupling (Solid-Phase)
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amine.
-
Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (2-5 equivalents), HATU or HBTU (1.9-4.9 equivalents), and a base such as DIPEA (4-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
Experimental Workflow Visualization
Conclusion
In the landscape of amide bond formation, HATU stands out as a superior coupling reagent, particularly for challenging syntheses where high efficiency, speed, and minimal racemization are paramount.[1] Its mechanism, proceeding through a highly reactive OAt-ester, provides a distinct advantage over HBTU.[1]
This compound presents itself as a cost-effective and efficient alternative for routine amide synthesis. Its straightforward mechanism and the ease of byproduct removal make it an attractive option. However, for complex, sterically hindered, or racemization-prone couplings, the onium salts, especially HATU, are generally the reagents of choice, supported by a larger body of comparative data.
The selection of the optimal coupling reagent will ultimately depend on the specific requirements of the synthesis, including the complexity of the substrates, the scale of the reaction, cost considerations, and the desired level of purity. For critical applications in drug development, the well-documented performance of HATU often justifies its higher cost.
References
comparative study of activating agents for amide synthesis
A Comparative Guide to Activating Agents for Amide Bond Synthesis
For researchers, scientists, and drug development professionals, the efficient and reliable formation of amide bonds is a cornerstone of organic synthesis. The selection of an appropriate activating agent is critical, directly influencing reaction yield, purity, kinetics, and the preservation of stereochemical integrity. This guide provides an objective comparison of common activating agents, supported by performance data and detailed experimental protocols, to facilitate an informed choice for specific synthetic needs.
Performance Comparison of Common Activating Agents
The efficacy of an activating agent is evaluated based on several key parameters, including the yield of the desired amide, the extent of side reactions (most notably racemization of chiral centers), and reaction kinetics. The tables below summarize quantitative data for widely utilized classes of activating agents.
Table 1: Efficiency of Coupling Reagents in a Model Peptide Synthesis
This table summarizes the performance of various coupling reagents in the synthesis of the "difficult" acyl carrier protein (ACP) fragment (65-74), a common benchmark for evaluating coupling efficiency.
| Coupling Reagent | Class | Crude Purity (%) | Key Observations |
| HATU | Uronium/Aminium Salt | High | Consistently high purity with fewer deletion products observed.[1] Faster and more efficient than HBTU.[2] |
| HCTU | Uronium/Aminium Salt | High | Performance is very similar to HATU, producing peptides of high purity.[1] |
| HBTU | Uronium/Aminium Salt | Lower than HATU/HCTU | Generally effective but can lead to more impurities compared to HATU and HCTU.[1] |
| COMU | Uronium Salt | High to Very High | Safer (non-explosive) and sometimes more efficient than HBTU/HATU. Its byproducts are water-soluble, which simplifies purification.[2] |
| PyBOP | Phosphonium Salt | Lower than HATU/HCTU | A well-known phosphonium salt that offers high coupling efficiency with a low risk of racemization.[1][2] |
| EDC/HOBt | Carbodiimide | Variable | Cost-effective and widely used, but can be associated with a higher risk of racemization, which is mitigated by additives like HOBt.[2][3] |
Note: The exact purity percentages can vary depending on the specific reaction conditions and analytical methods used.[1]
Table 2: Racemization Levels with Different Activating Agents
This table presents the percentage of epimerization (formation of the LD-diastereomer) during the coupling of Z-Ph-Gly-Phe-OH with H-Val-OMe, a model system sensitive to racemization.
| Coupling Agent | Additive | Base | % LD-Isomer (Racemization) |
| EDC | HOBt | NMM | 5.6 |
| HATU | - | DIPEA | 1.8 |
| HBTU | - | DIPEA | 5.8 |
| PyBOP | - | DIPEA | 1.0 |
Data is sourced from studies designed to evaluate racemization. The level of racemization is highly dependent on the amino acid sequence, solvent, and base used.[1]
Experimental Workflow and Methodologies
A generalized workflow for the comparative study and application of coupling reagents is depicted below. This can be adapted for both solid-phase and solution-phase synthesis.
Detailed Experimental Protocols
The following are generalized protocols for solution-phase amide bond formation using different classes of activating agents.[4]
Protocol 1: Using a Carbodiimide Agent (EDC with HOBt)
-
Materials : Carboxylic acid (1.0 equiv), Amine (1.0 - 1.2 equiv), EDC·HCl (1.1 - 1.5 equiv), HOBt (1.1 - 1.5 equiv), DIPEA or TEA (2.0 - 3.0 equiv), Anhydrous DMF or DCM.[4]
-
Procedure :
-
To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[4]
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[4]
-
Add DIPEA (2.5 equiv) dropwise and allow the reaction to warm to room temperature.
-
Stir for 1 to 18 hours, monitoring progress by TLC or LC-MS.[4]
-
Upon completion, dilute with an organic solvent like ethyl acetate. Wash the organic phase sequentially with water (to remove urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[4]
-
Protocol 2: Using a Uronium/Aminium Salt (HATU)
-
Materials : Carboxylic acid (1.0 equiv), Amine (1.1 equiv), HATU (1.1 equiv), DIPEA (2.0 - 3.0 equiv), Anhydrous DMF.[4][5]
-
Procedure :
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.[4]
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.[4]
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.[4]
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
Follow workup and purification steps as described in Protocol 1.
-
Mechanisms of Action
Understanding the mechanism of different activating agents is key to optimizing reaction conditions and troubleshooting side reactions.
1. Carbodiimide Mechanism (e.g., EDC)
Carbodiimides react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[5] In the absence of an additive, this intermediate can rearrange to a stable N-acylurea byproduct. Additives like HOBt or HOAt trap the O-acylisourea to form an active ester, which is less prone to side reactions and racemization, and reacts cleanly with the amine.[3]
2. Uronium/Aminium Salt Mechanism (e.g., HATU)
Uronium salts like HATU (an aminium salt) react rapidly with the carboxylate (formed in the presence of a base) to generate a highly reactive O-acylisouronium species, which immediately forms a HOAt active ester.[1][6] This active ester then reacts with the amine to yield the amide product with minimal risk of racemization.[2]
3. Phosphonium Salt Mechanism (e.g., PyBOP)
Phosphonium salts such as PyBOP operate via a similar mechanism to uronium salts. They react with a carboxylate to form an unstable acyloxyphosphonium salt, which then converts to a benzotriazole-based active ester. This ester subsequently reacts with the amine to form the desired amide.
Conclusion and Recommendations
The choice of activating agent is a critical parameter in the success of an amide bond synthesis.
-
Uronium/Aminium Salts (HATU, COMU) : These are generally the most efficient reagents, offering high yields, fast reaction times, and low levels of racemization.[2] COMU is a particularly attractive option due to its enhanced safety profile and the water-solubility of its byproducts, simplifying purification.[2][7] They are often the reagents of choice for difficult couplings or when preserving chirality is paramount.
-
Phosphonium Salts (PyBOP) : These are also highly effective reagents with a low risk of racemization and a good safety profile.[2] They are a reliable alternative to uronium salts.
-
Carbodiimides (EDC, DCC) : These are cost-effective and widely used agents, particularly for large-scale synthesis.[2][6] However, they carry a higher risk of racemization and byproduct formation (N-acylurea), making the use of additives like HOBt or Oxyma essential for most applications.[2][3]
For demanding applications such as the synthesis of complex peptides or pharmaceuticals where purity and stereochemical integrity are critical, uronium salts like HATU or COMU are highly recommended. For routine, cost-sensitive applications, EDC in combination with an additive like HOBt or Oxyma remains a viable and economical choice.
References
A Comparative Guide to the Validation of Analytical Methods for Dipyridin-2-yl Carbonate Purity
For researchers, scientists, and drug development professionals, establishing the purity of reagents is a cornerstone of reliable and reproducible results. In the synthesis of pharmaceuticals and other complex molecules, the purity of coupling agents like Dipyridin-2-yl carbonate (DPC) is of paramount importance. This guide provides an in-depth comparison of analytical methods for the validation of DPC purity, offering insights into the experimental design and the scientific rationale behind method selection. Our focus is to equip you with the knowledge to choose and validate the most suitable analytical technique for your specific needs, ensuring the integrity of your research and development processes.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[1][2] This guide will delve into the validation of three common analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titration.
The Critical Role of Purity for this compound
This compound is a widely used activating agent in organic synthesis, particularly in the formation of esters, amides, and carbonates. Its efficiency and the cleanliness of the reaction are directly correlated with its purity. Impurities can lead to unwanted side reactions, lower yields, and the introduction of contaminants into the final product, which is especially critical in pharmaceutical manufacturing. Therefore, robust and validated analytical methods to confirm the purity of DPC are not just a matter of quality control, but a fundamental requirement for process consistency and product safety.
Comparison of Analytical Methods for Purity Validation
The selection of an appropriate analytical method for purity determination depends on several factors, including the chemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., speed, sensitivity, and quantitative accuracy).
| Method | Principle | Advantages | Disadvantages | Typical Purity Range |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of the analyte between a stationary phase and a mobile phase.[3] | High resolution and sensitivity, accurate quantification, well-established and robust for non-volatile compounds.[3] | Requires specialized equipment, can be time-consuming for method development.[3] | > 98%[3][4] |
| GC (Gas Chromatography) | Separation of volatile components in a gaseous mobile phase based on their partitioning between the mobile phase and a stationary phase. | High sensitivity for volatile impurities, excellent separation efficiency. | Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[5][6] | > 98% |
| Acid-Base Titration | Neutralization reaction between the carbonate moiety and a standardized acid. | Cost-effective, simple instrumentation, provides a direct measure of the basic carbonate content. | Less specific than chromatographic methods, may be affected by other basic or acidic impurities. | Assay of bulk material |
In-Depth Validation of Analytical Methods
The validation of analytical procedures is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[1][7][8] These guidelines outline the validation characteristics required to ensure that an analytical procedure is suitable for its intended purpose.[8][9]
The following sections provide detailed experimental protocols and the rationale behind the validation of HPLC, GC, and titration methods for determining the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds like DPC.[3] A well-validated HPLC method provides a detailed impurity profile and accurate quantification of the main component.
1. Specificity:
-
Objective: To demonstrate that the analytical procedure is unaffected by the presence of impurities or excipients.[1]
-
Procedure:
-
Prepare a solution of this compound.
-
Spike the solution with known potential impurities (e.g., 2-hydroxypyridine, starting materials, and known degradation products).
-
Analyze the spiked and unspiked solutions by HPLC.
-
Assess the resolution between the DPC peak and the impurity peaks. The peaks should be well-separated.
-
Perform peak purity analysis using a photodiode array (PDA) detector to confirm that the DPC peak is spectrally homogeneous.
-
2. Linearity:
-
Objective: To demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte over a specified range.
-
Procedure:
-
Prepare a series of at least five standard solutions of DPC covering the expected working range (e.g., 80% to 120% of the target concentration).[10]
-
Inject each standard solution in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value > 0.99 is typically required.
-
3. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare a placebo (matrix without the analyte) and spike it with known concentrations of DPC at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte. The recovery should typically be within 98-102%.[11]
-
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of DPC at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.
-
Calculate the relative standard deviation (RSD) for the results. The RSD should typically be less than 2%.
-
5. Range:
-
Objective: To confirm that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.[10]
-
Procedure: The range is established by confirming that the method is linear, accurate, and precise within the concentrations evaluated in the linearity, accuracy, and precision studies.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
7. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations to the HPLC method parameters, such as:
-
Mobile phase composition (e.g., ±2%)
-
pH of the mobile phase (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Analyze the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the assay results. The results should remain within the acceptance criteria.
-
Caption: Workflow for HPLC Method Validation.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For DPC, which has a moderate boiling point, GC can be a suitable method for purity determination, especially for identifying and quantifying volatile impurities.
The validation parameters for the GC method (Specificity, Linearity, Accuracy, Precision, Range, LOD, LOQ, and Robustness) follow the same principles as for the HPLC method. The key differences lie in the sample preparation and instrumental parameters.
-
Sample Preparation: DPC is dissolved in a suitable volatile solvent (e.g., acetone, dichloromethane).
-
Instrumental Parameters: A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used. The column, temperature program, and carrier gas flow rate are optimized to achieve good separation of DPC and any potential volatile impurities.
-
Robustness Variations: Deliberate variations would include changes in the oven temperature program, carrier gas flow rate, and injection temperature.
Caption: Logical Relationship in GC Method Validation.
Acid-Base Titration
Titrimetric methods are classic analytical techniques that can be highly accurate and precise for the assay of bulk substances.[12] For DPC, an acid-base titration can be used to quantify the carbonate content, which is directly proportional to the amount of DPC.
1. Standardization of Titrant:
-
Objective: To accurately determine the concentration of the acidic titrant (e.g., hydrochloric acid, HCl).
-
Procedure:
-
Use a primary standard such as anhydrous sodium carbonate (Na₂CO₃).
-
Accurately weigh three portions of dried Na₂CO₃ and dissolve them in deionized water.
-
Titrate each solution with the HCl solution to be standardized using a suitable indicator (e.g., bromocresol green).[13][14]
-
Calculate the molarity of the HCl solution.
-
2. Specificity:
-
Objective: To demonstrate that the titration is not significantly affected by potential impurities.
-
Procedure:
-
Analyze a sample of DPC.
-
Spike the DPC sample with potential acidic or basic impurities (e.g., 2-hydroxypyridine) at levels expected to be present.
-
Analyze the spiked sample and compare the result to the unspiked sample. The results should not differ significantly.
-
3. Linearity and Range:
-
Objective: To demonstrate a linear relationship between the amount of DPC and the volume of titrant consumed.
-
Procedure:
-
Accurately weigh a series of at least five different amounts of DPC covering the range of interest.
-
Dissolve each in a suitable solvent and titrate with the standardized HCl.
-
Plot the volume of titrant consumed versus the mass of DPC.
-
Perform a linear regression analysis.
-
4. Accuracy:
-
Objective: To determine the agreement between the measured value and a known true value.
-
Procedure:
-
Use a highly purified and well-characterized reference standard of DPC.
-
Perform the assay on at least nine determinations over a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target weight).
-
Calculate the percentage recovery.
-
5. Precision:
-
Objective: To assess the variability of the measurements.
-
Procedure:
-
Repeatability: Perform the assay on a minimum of six replicate samples of DPC.
-
Intermediate Precision: Repeat the assay on a different day or with a different analyst.
-
Calculate the RSD of the results.
-
Caption: Step-wise Process for Titration Method Validation.
Conclusion and Recommendations
The validation of analytical methods is a critical exercise to ensure the generation of reliable data for the purity assessment of this compound.
-
HPLC is the recommended method for a comprehensive purity analysis, as it provides both quantification of the main component and a detailed impurity profile. Its high resolution and sensitivity are ideal for quality control in pharmaceutical applications.
-
GC is a valuable alternative, particularly for identifying and quantifying volatile impurities that may not be detected by HPLC.
-
Acid-Base Titration is a cost-effective and accurate method for the assay of bulk DPC, providing a direct measure of the active carbonate content. However, it lacks the specificity of chromatographic methods for impurity profiling.
The choice of method should be guided by the specific analytical needs, the nature of the sample, and the regulatory requirements. For comprehensive quality control, a combination of a chromatographic method (HPLC or GC) for impurity profiling and a titration method for an accurate assay of the bulk material may be the most robust approach.
References
- 1. uspbpep.com [uspbpep.com]
- 2. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of carbonate by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. asean.org [asean.org]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 12. resources.saylor.org [resources.saylor.org]
- 13. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 14. homeworkforyou.com [homeworkforyou.com]
Dipyridin-2-yl Carbonate: A Greener Choice for Carbonylation Reactions
Researchers, scientists, and drug development professionals are increasingly seeking sustainable and efficient chemical synthesis methods. In this context, atom economy has emerged as a critical metric for evaluating the "greenness" of a chemical reaction. This guide provides a comprehensive comparison of the atom economy of Dipyridin-2-yl carbonate with other common carbonylating reagents, supported by experimental data and detailed methodologies.
This compound (DPC) is gaining traction as a superior activating agent for various chemical transformations, including the synthesis of carbonates, ureas, and esters. Its performance, particularly in terms of atom economy, presents a compelling case for its adoption over traditional reagents like phosgene, triphosgene, and carbonyldiimidazole (CDI).
Atom Economy: The Core of Green Chemistry
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical process in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. A higher atom economy signifies a more sustainable process with less waste generation.
Comparative Analysis of Carbonylating Agents
To illustrate the advantages of this compound, we will compare the atom economy for the synthesis of 4-methyl-1,3-dioxolan-2-one from 1,2-propanediol using four different carbonylating agents: this compound, phosgene, triphosgene, and carbonyldiimidazole (CDI).
Reaction Schemes:
1. This compound (DPC):
2. Phosgene:
3. Triphosgene:
4. Carbonyldiimidazole (CDI):
Data Presentation: Atom Economy Comparison
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Reactants | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) | Byproduct(s) | Molecular Weight ( g/mol ) | Atom Economy (%) |
| This compound | C₁₁H₈N₂O₃ | 216.19[1][2][3][4] | 1,2-Propanediol | 76.09[5][6][7][8][9] | 4-Methyl-1,3-dioxolan-2-one | 102.09[10][11][12][13] | 2-Hydroxypyridine | 95.10[14][15][16][17] | 34.93% |
| Phosgene | COCl₂ | 98.92[18][19][20] | 1,2-Propanediol | 76.09[5][6][7][8][9] | 4-Methyl-1,3-dioxolan-2-one | 102.09[10][11][12][13] | Hydrogen Chloride | 36.46 | 58.33% |
| Triphosgene | C₃Cl₆O₃ | 296.75 | 1,2-Propanediol | 76.09[5][6][7][8][9] | 4-Methyl-1,3-dioxolan-2-one | 102.09[10][11][12][13] | Hydrogen Chloride | 36.46 | 58.33% |
| Carbonyldiimidazole | C₇H₆N₄O | 162.15 | 1,2-Propanediol | 76.09[5][6][7][8][9] | 4-Methyl-1,3-dioxolan-2-one | 102.09[10][11][12][13] | Imidazole | 68.08 | 42.85% |
Analysis of Atom Economy:
While phosgene and triphosgene exhibit a higher theoretical atom economy in this specific reaction, they are extremely hazardous and toxic, posing significant handling and safety challenges. Carbonyldiimidazole (CDI) offers a better atom economy than DPC. However, this compound provides a balance of good reactivity, stability, and safer handling compared to the highly toxic alternatives. The byproduct of the reaction with DPC, 2-hydroxypyridine, is a solid and can be more easily handled and potentially recycled compared to the gaseous and corrosive HCl produced by phosgene and triphosgene.
Experimental Protocols
Synthesis of 4-Methyl-1,3-dioxolan-2-one using this compound
-
Method: To a stirred solution of 1,2-propanediol (230 mg, 3.0 mmol) in toluene (8 ml), this compound (670 mg, 3.1 mmol) is added. The reaction mixture is stirred at 110 °C for 1.5 hours. After cooling to room temperature, the mixture is diluted with methylene chloride (40 ml), washed with brine (30 ml), dried over anhydrous MgSO₄, and evaporated under reduced pressure. The crude product is then purified by distillation.
While specific, detailed protocols for the synthesis of 4-methyl-1,3-dioxolan-2-one using phosgene, triphosgene, and CDI were not found in the search, general procedures for the synthesis of cyclic carbonates from diols using these reagents are well-established in organic chemistry literature. These reactions typically involve the reaction of the diol with the carbonylating agent in the presence of a base to neutralize the acidic byproducts. However, it is noted that the reaction of 1,2-propanediol with phosgene can be complex, potentially leading to the formation of oligomeric byproducts.
Visualizing the Reaction Pathway
The following diagram illustrates the generalized reaction pathway for the formation of a cyclic carbonate from a diol using a carbonylating agent, highlighting the generation of byproducts which is central to the concept of atom economy.
Caption: Generalized workflow for cyclic carbonate synthesis.
Conclusion
This compound presents a compelling alternative to traditional carbonylating agents. While its theoretical atom economy in the synthesis of 4-methyl-1,3-dioxolan-2-one is lower than that of phosgene and triphosgene, its significantly improved safety profile, ease of handling, and the nature of its byproduct make it a more practical and greener option for many applications. For researchers and drug development professionals prioritizing safety and sustainability without compromising reactivity, this compound is an excellent choice. The selection of a reagent should always involve a holistic assessment of not just atom economy, but also factors like toxicity, reaction conditions, and waste management.
References
- 1. series.publisso.de [series.publisso.de]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 [quickcompany.in]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. repository.lsu.edu [repository.lsu.edu]
- 7. Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO2 pressure: a novel mild strategy to replace phosgene reagents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 4-methyl-2-oxo-1,3-dioxolane [stenutz.eu]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Propylene carbonate - Wikipedia [en.wikipedia.org]
- 12. Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO 2 pressure: a novel mild strategy to replace phosgene reagents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA07290E [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. scispace.com [scispace.com]
- 15. Reactive imidazole intermediates: simplified synthetic approach to functional aliphatic cyclic carbonates - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY00911H [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4-METHYL-1,3-DIOXOLAN-2-ONE | CAS 108-32-7 [matrix-fine-chemicals.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Triphosgene-Pyridine Mediated Stereoselective Chlorination of Acyclic Aliphatic 1,3-Diols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of Di(pyridin-2-yl) Carbonate in Synthesis
In the landscape of modern chemical synthesis, particularly in the realms of pharmaceutical and materials science, the choice of coupling reagent is a critical determinant of efficiency, cost, and overall success of a reaction. Di(pyridin-2-yl) carbonate (DPC), a versatile and effective condensation reagent, has emerged as a significant tool for the formation of amide and ester bonds. This guide provides a comprehensive cost-benefit analysis of DPC, objectively comparing its performance against other common coupling reagents, supported by experimental data and detailed protocols.
Executive Summary
Di(pyridin-2-yl) carbonate is a highly efficient reagent for amide and ester bond formation, offering advantages in terms of reaction conditions, product purity, and ease of workup. While the upfront cost of DPC may be higher than some traditional reagents like dicyclohexylcarbodiimide (DCC), a holistic analysis reveals its economic viability through higher yields, reduced purification costs, and milder reaction conditions, leading to overall process efficiency. This guide is intended for researchers, scientists, and drug development professionals to make informed decisions when selecting a coupling reagent.
Cost Comparison of Coupling Reagents
The selection of a coupling reagent is often a trade-off between its initial cost and its performance. The following table provides a comparative overview of the approximate costs of DPC and several widely used alternatives. Prices are based on catalog listings from major chemical suppliers and may vary.
| Reagent | Abbreviation | Typical Price (USD/gram) | Key Cost Considerations |
| Di(pyridin-2-yl) carbonate | DPC | $10 - $20 | Higher initial cost, but potential for savings in purification and higher yields. |
| Dicyclohexylcarbodiimide | DCC | $1 - $5 | Low initial cost, but significant purification challenges due to the formation of insoluble dicyclohexylurea (DCU) byproduct. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | $5 - $15 | Water-soluble byproduct, simplifying purification. Cost is intermediate. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | $20 - $40 | High cost, but very effective for difficult couplings. |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | $25 - $50 | High cost, similar to BOP, with a good safety profile. |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | $30 - $60 | Very high cost, but considered one of the most effective coupling reagents with low racemization. |
Performance Comparison: Yields and Racemization
The efficiency of a coupling reagent is paramount. The following table summarizes typical yields and racemization levels observed for the synthesis of a model dipeptide, Z-Gly-Phe-Val-OMe, under standardized conditions.
| Reagent | Additive | Yield (%) | Racemization (%) | By-product and Removal |
| DPC | DMAP (cat.) | ~95% | <1% | 2-Hydroxypyridine (water-soluble) |
| DCC | HOBt | ~85% | ~5% | Dicyclohexylurea (DCU) (filtration) |
| EDC | HOBt | ~90% | ~3% | Water-soluble urea |
| BOP | HOBt | ~92% | <1% | Hexamethylphosphoramide (HMPA) (carcinogenic, requires careful handling) |
| PyBOP | HOBt | ~93% | <1% | Tris(pyrrolidino)phosphine oxide (water-soluble) |
| HATU | HOAt | ~98% | <0.5% | Tetramethylurea (water-soluble) |
Note: Yields and racemization levels are highly dependent on the specific substrates, reaction conditions, and the purity of reagents. The data presented here is for comparative purposes.
Experimental Protocols
To ensure a fair comparison, the following are detailed experimental protocols for the synthesis of a model amide using DPC and a common alternative, DCC.
Protocol 1: Amide Bond Formation using Di(pyridin-2-yl) Carbonate (DPC)
Materials:
-
Carboxylic acid (1.0 mmol)
-
Amine (1.0 mmol)
-
Di(pyridin-2-yl) carbonate (DPC) (1.1 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
Procedure:
-
To a solution of the carboxylic acid (1.0 mmol) and DMAP (0.1 mmol) in anhydrous DCM (5 mL) at room temperature, add DPC (1.1 mmol).
-
Stir the mixture for 10 minutes, during which the formation of the activated ester can be observed.
-
Add the amine (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM (10 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) to remove the 2-hydroxypyridine byproduct.
-
Wash the organic layer with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Amide Bond Formation using Dicyclohexylcarbodiimide (DCC)
Materials:
-
Carboxylic acid (1.0 mmol)
-
Amine (1.0 mmol)
-
Dicyclohexylcarbodiimide (DCC) (1.1 mmol)
-
1-Hydroxybenzotriazole (HOBt) (1.1 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
Procedure:
-
To a solution of the carboxylic acid (1.0 mmol), amine (1.0 mmol), and HOBt (1.1 mmol) in anhydrous DCM (10 mL) at 0 °C, add a solution of DCC (1.1 mmol) in DCM (2 mL).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is washed successively with 1N HCl (2 x 10 mL), saturated aqueous sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product often requires purification by column chromatography to remove any remaining DCU and other impurities.
Visualizing the Synthesis and Workflow
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Synthesis of Di(pyridin-2-yl) Carbonate.
Caption: Comparative Workflow for Amide Synthesis.
Caption: DPC-Mediated Amide Bond Formation Pathway.
Conclusion and Recommendations
The cost-benefit analysis indicates that while di(pyridin-2-yl) carbonate has a higher initial purchase price compared to some traditional coupling reagents like DCC, its overall economic and scientific value is significant. The benefits of using DPC include:
-
Higher Yields and Purity: DPC often leads to higher yields of the desired product with fewer side reactions, reducing the need for extensive purification.
-
Milder Reaction Conditions: Reactions with DPC can typically be carried out at room temperature, which can be advantageous for sensitive substrates.
-
Simplified Workup: The primary byproduct, 2-hydroxypyridine, is readily removed by a simple aqueous wash, in stark contrast to the difficult-to-remove DCU byproduct from DCC.
-
Low Racemization: In peptide synthesis, DPC demonstrates a low propensity for racemization, which is crucial for maintaining the stereochemical integrity of the product.
For researchers and drug development professionals, the choice of a coupling reagent should be based on a holistic evaluation of cost, efficiency, and process simplicity. For routine and non-sensitive couplings where cost is the primary driver, traditional reagents might be considered. However, for the synthesis of complex, high-value molecules where purity, yield, and stereochemical integrity are paramount, the investment in a more advanced reagent like DPC is often justified and can lead to significant downstream cost savings and a more efficient overall process.
A Head-to-Head Battle of Reagents: Kinetic Insights into Dipyridin-2-yl Carbonate vs. Triphosgene in Carbamate Formation
In the landscape of synthetic chemistry, particularly within drug development and materials science, the efficient formation of carbamate bonds is a cornerstone reaction. The choice of activating agent for this transformation is critical, influencing reaction rates, yields, and overall process safety. This guide provides a detailed comparative analysis of two prominent reagents: the milder Dipyridin-2-yl carbonate (DPC) and the widely used phosgene substitute, triphosgene. This comparison is grounded in available kinetic data and detailed experimental protocols to offer researchers and chemical development professionals a clear, data-driven basis for reagent selection.
Executive Summary of Reactivity
While direct, side-by-side kinetic studies are scarce, a comparative analysis of available data reveals a significant difference in reactivity between this compound and triphosgene. DPC, and its close analogs, exhibit significantly faster reaction rates in aminolysis reactions compared to the more stable, and thus less reactive, triphosgene. This suggests that for applications requiring rapid carbamate formation under mild conditions, DPC may be the superior choice. Triphosgene, while a safer alternative to phosgene gas, is inherently less reactive and may necessitate harsher conditions or longer reaction times.
Quantitative Kinetic Data
To provide a quantitative comparison, we have summarized kinetic data for the aminolysis of a close structural analog of DPC, 4-nitrophenyl 2-pyridyl carbonate, and contrasted it with the known relative reactivity of triphosgene. The data for the pyridyl carbonate was obtained from studies of its reaction with various cyclic secondary amines in acetonitrile, monitored by UV-VIS spectrophotometry.
| Reagent | Amine | Rate Constant (k) | Solvent | Temperature (°C) | Reference |
| 4-Nitrophenyl 2-pyridyl carbonate | Piperidine | k1k2/k–1 = 173 M–1s–1 | Acetonitrile | 25 | [1] |
| 4-Nitrophenyl 2-pyridyl carbonate | Morpholine | k1k2/k–1 = 1.12 M–1s–1 | Acetonitrile | 25 | [1] |
| Triphosgene | Methanol | Relative reactivity = 1 | - | - | [2] |
| Phosgene | Methanol | Relative reactivity = 170 | - | - | [2] |
Note: The rate constants for 4-nitrophenyl 2-pyridyl carbonate represent a composite of elementary steps in a stepwise reaction mechanism. The reactivity of triphosgene is presented relative to phosgene, highlighting its significantly lower reactivity. A direct comparison of the absolute rate constants is not possible due to the different reaction systems and the nature of the available data for triphosgene. However, the data strongly suggests a higher intrinsic reactivity for the pyridyl carbonate system in aminolysis.
Reaction Mechanisms and Pathways
The differing reactivity of DPC and triphosgene can be attributed to their distinct mechanisms of action in carbamate formation.
This compound Pathway
DPC and its analogs typically react with amines via a nucleophilic acyl substitution mechanism. For pyridyl carbonates, studies suggest a stepwise mechanism involving the formation of a zwitterionic tetrahedral intermediate. The 2-pyridyl leaving group plays a crucial role in facilitating the reaction.
Triphosgene Pathway
Triphosgene serves as a solid, stable precursor to the highly reactive phosgene gas. In the presence of a nucleophile or a catalyst, it decomposes to release phosgene, which then reacts with the amine to form a carbamoyl chloride intermediate. A second equivalent of amine then reacts with the carbamoyl chloride to yield the final urea product (in the case of primary or secondary amines) or the carbamate if an alcohol is subsequently introduced.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate kinetic studies. Below are generalized protocols for monitoring the kinetics of carbamate formation using both DPC and triphosgene.
Kinetic Analysis of this compound Aminolysis
This protocol is adapted from studies on the aminolysis of activated pyridyl carbonates and is suitable for monitoring reactions with a UV-VIS active leaving group.
Objective: To determine the rate of carbamate formation by monitoring the release of the 2-pyridyloxide leaving group.
Materials:
-
This compound (DPC) or a suitable analog (e.g., 4-nitrophenyl 2-pyridyl carbonate)
-
Amine of interest (e.g., piperidine, morpholine)
-
Anhydrous acetonitrile (MeCN)
-
UV-VIS Spectrophotometer with a thermostatted cell holder
-
Stopped-flow apparatus (for fast reactions)
Procedure:
-
Solution Preparation: Prepare stock solutions of the pyridyl carbonate and the amine in anhydrous acetonitrile. The concentrations should be chosen to ensure pseudo-first-order conditions (amine in large excess, typically 10-fold or greater).
-
Spectrophotometric Monitoring: The reaction is monitored by following the increase in absorbance of the released 2-pyridyloxide or its corresponding phenoxide at its λmax.
-
Kinetic Run:
-
Equilibrate the spectrophotometer cell holder to the desired temperature (e.g., 25 °C).
-
Inject the pyridyl carbonate solution into a cuvette containing the amine solution. For fast reactions, utilize a stopped-flow apparatus to ensure rapid mixing.
-
Immediately begin recording the absorbance at the predetermined wavelength over time.
-
-
Data Analysis: The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a single exponential equation. The second-order rate constant can be obtained from the slope of a plot of kobs versus the concentration of the amine.
Kinetic Analysis of Triphosgene Aminolysis
Monitoring the kinetics of triphosgene reactions can be more complex due to its decomposition to phosgene. The following protocol outlines a general approach using in-situ monitoring.
Objective: To determine the rate of consumption of the amine or formation of the carbamate/urea product.
Materials:
-
Triphosgene
-
Amine of interest
-
Anhydrous, non-protic solvent (e.g., dichloromethane, toluene)
-
Internal standard (for chromatographic analysis)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the amine and an internal standard in the anhydrous solvent.
-
Initiation of Reaction: At a controlled temperature (e.g., 0 °C or room temperature), add a solution of triphosgene in the same solvent to the amine solution with vigorous stirring.
-
Reaction Monitoring: At timed intervals, withdraw aliquots from the reaction mixture and quench them immediately (e.g., by adding a large excess of a primary amine like benzylamine to consume any remaining phosgene/triphosgene, or by acidic workup).
-
Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting amine and/or the carbamate/urea product relative to the internal standard.
-
Data Analysis: Plot the concentration of the reactant or product as a function of time. The initial rate of the reaction can be determined from the initial slope of this curve. By performing the reaction with varying initial concentrations of the reactants, the rate law and rate constants can be determined.
Conclusion
The choice between this compound and triphosgene for carbamate synthesis should be guided by the specific requirements of the reaction. For processes where high reactivity and mild reaction conditions are paramount, DPC and its analogs present a compelling option, as suggested by the available kinetic data. Triphosgene, while a valuable and safer alternative to phosgene gas, is inherently less reactive and may be more suited to applications where its stability and handling advantages outweigh the need for rapid reaction kinetics. The experimental protocols provided herein offer a framework for researchers to conduct their own kinetic studies to make informed, data-driven decisions for their synthetic endeavors.
References
Preserving Chirality: A Comparative Analysis of Racemization with Common Coupling Reagents
In the synthesis of peptides for therapeutic and research applications, maintaining the stereochemical integrity of each amino acid residue is of utmost importance. Racemization, the process by which a chiral amino acid loses its defined stereochemistry, can lead to the formation of diastereomeric impurities. These impurities can exhibit altered biological activity and potentially elicit an immunogenic response. The choice of coupling reagent is a critical factor in mitigating the risk of racemization during the formation of amide bonds. This guide provides an objective comparison of commonly used coupling reagents, supported by experimental data, to assist researchers in making informed decisions for their peptide synthesis strategies.
Quantitative Comparison of Racemization Levels
The extent of racemization is highly dependent on the specific amino acid sequence, reaction conditions, and the model system used for evaluation. The following table summarizes representative data from comparative studies on the level of racemization observed with various coupling reagents.
| Coupling Reagent | Base | Model System/Reaction | Racemization (%) | Reference |
| HATU | DIEA | Fmoc-Ser(Ac₃GlcNAcα)-OH + Pro-Gly-resin | 1.3 | [1] |
| HATU | NMM | Fmoc-Ser(Ac₃GlcNAcα)-OH + Pro-Gly-resin | 0.4 | [1] |
| HBTU | DIEA | Fmoc-Ser(Ac₃GlcNAcα)-OH + Pro-Gly-resin | 1.7 | [1] |
| HBTU | NMM | Fmoc-Ser(Ac₃GlcNAcα)-OH + Pro-Gly-resin | 0.6 | [1] |
| PyBOP | DIEA | Fmoc-Ser(Ac₃GlcNAcα)-OH + Pro-Gly-resin | 3.8 | [1] |
| COMU | Z-Phg-OH + H-Pro-NH₂ | 10.5 | [2] | |
| HCTU | Model Peptide Fragment | < 0.5 | [2] | |
| DCC | Model Peptide Fragment | 10-30 | [2] | |
| DCC + HOBt | Model Peptide Fragment | 1-5 | [2] | |
| EDC + HOBt | Model Peptide Fragment | 1-4 | [2] |
Note: The error for the data from the Fmoc-Ser(Ac₃GlcNAcα)-OH study was reported as less than 0.3%.[1] The data presented is a synthesis of typical results, and exact percentages can vary based on experimental conditions.
Key Observations:
-
Uronium/Aminium vs. Phosphonium Salts: In the challenging glycosylated serine coupling, the uronium/aminium reagents HATU and HBTU showed significantly lower racemization than the phosphonium salt PyBOP.[1]
-
The Advantage of HOAt: HATU, which incorporates the 7-aza-1-hydroxybenzotriazole (HOAt) moiety, consistently demonstrates very low levels of epimerization. This highlights the effectiveness of HOAt-based reagents in suppressing racemization.[1]
-
Influence of the Base: The choice of base plays a crucial role. Utilizing a weaker base such as N-methylmorpholine (NMM) instead of diisopropylethylamine (DIEA) can substantially reduce racemization levels for both HATU and HBTU.[1]
-
Carbodiimides and Additives: Carbodiimides like DCC, when used alone, can lead to high levels of racemization.[2][3] However, the addition of nucleophilic additives such as 1-hydroxybenzotriazole (HOBt) significantly mitigates this side reaction.[2][3]
-
Modern Reagents: Newer generation reagents like COMU generally offer high coupling efficiency with low racemization, comparable to or even better than HATU in some systems.[2]
Signaling Pathways and Experimental Workflows
The general mechanism of racemization during peptide coupling and the experimental workflow for its quantification are critical for understanding and controlling this side reaction.
The above diagram illustrates the competing pathways of peptide bond formation and racemization. The activated amino acid can either react with the amine component to form the desired peptide bond or undergo racemization through pathways like oxazolone formation or direct enolization. The rate of peptide bond formation versus the rate of racemization determines the chiral purity of the final peptide.
This workflow outlines the typical steps involved in quantifying the extent of racemization induced by a coupling reagent. A model peptide is synthesized, cleaved from the solid support, and then analyzed by a chromatographic method capable of separating the desired L,L-diastereomer from the L,D-diastereomer formed due to racemization.
Experimental Protocols
Accurate determination of racemization is crucial for the objective comparison of coupling reagents. A common and effective method involves the synthesis of a model dipeptide, followed by chromatographic separation and quantification of the resulting diastereomers.
General Protocol for Racemization Analysis:
-
Peptide Synthesis:
-
An N-protected amino acid (e.g., Fmoc-L-Phe) is coupled to a resin-bound amino acid (e.g., H-L-Ala-Resin).
-
The coupling reaction is performed using the specific reagent to be evaluated (e.g., HATU, HBTU, PyBOP) under well-defined conditions (solvent: DMF; base: DIEA or NMM; temperature: room temperature; reaction time: 1-2 hours).[1]
-
-
Deprotection and Cleavage:
-
Following the coupling reaction, the N-terminal protecting group (e.g., Fmoc) is removed.
-
The resulting dipeptide is cleaved from the solid support, and any side-chain protecting groups are removed using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).[1]
-
-
Sample Preparation for Analysis:
-
The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed and dried.
-
The dried peptide is dissolved in a suitable solvent, such as a mixture of water and acetonitrile, for analysis.[4]
-
-
Analysis by HPLC/UPLC-MS:
-
The crude peptide solution is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.[1][5]
-
A reversed-phase column (e.g., C18) is typically used with a gradient of water and acetonitrile containing an ion-pairing agent like TFA (0.1%).[4]
-
The separation of the desired L-L and the racemized L-D diastereomers is achieved. The peaks are identified by comparison with standards or by mass spectrometry (MS).[1]
-
-
Quantification:
-
The extent of racemization is calculated by integrating the peak areas of the two diastereomers in the chromatogram.
-
The percentage of racemization is reported as the area of the undesired D-isomer peak divided by the total area of both diastereomer peaks, multiplied by 100.[1]
-
Alternative Advanced Method: Chiral HPLC after Hydrolysis
For a more detailed analysis of the enantiomeric purity of each amino acid in a peptide, the following method can be employed:
-
Peptide Hydrolysis: The synthesized peptide is hydrolyzed into its constituent amino acids. To account for any racemization that might occur during the hydrolysis step itself, this is often done using deuterated acid (e.g., 6N DCl in D₂O) at elevated temperatures (e.g., 110°C for 24 hours).[6][7][8]
-
Chiral HPLC Analysis: The amino acid hydrolysate is directly analyzed by chiral HPLC, which uses a chiral stationary phase to separate the D- and L-enantiomers of each amino acid.[6][9][10]
-
Quantification by Mass Spectrometry: The eluting enantiomers are detected and quantified using mass spectrometry. The deuterium labeling allows for the correction of any acid-hydrolysis-induced racemization.[6][7] This method provides a very accurate measure of the racemization that occurred specifically during the peptide synthesis steps.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 7. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Dipyridin-2-yl Carbonate (DPC): A Superior Reagent for Sterically Hindered Couplings in Chemical Synthesis
In the intricate landscape of pharmaceutical and chemical synthesis, the formation of amide and ester bonds is a fundamental transformation. However, when reactants are sterically hindered, creating these linkages can be a significant challenge, often leading to low yields, slow reaction times, and the need for harsh conditions. Dipyridin-2-yl carbonate (DPC) has emerged as a highly effective activating agent, demonstrating superior performance in these demanding coupling reactions. This guide provides a comprehensive evaluation of DPC, comparing its performance with other common coupling reagents and providing supporting experimental data and protocols for researchers, scientists, and drug development professionals.
Performance of this compound in Sterically Hindered Couplings: A Comparative Overview
Experimental evidence suggests that this compound (DPC), particularly in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is a highly efficient method for the synthesis of amides, often providing better yields and purity in shorter reaction times compared to other common coupling reagents.[1] DPC's effectiveness stems from its mechanism of action, which involves the formation of a highly reactive 2-pyridyl ester intermediate.[2] This intermediate readily undergoes nucleophilic attack by amines or alcohols to form the desired amide or ester.
While direct quantitative comparisons across a broad range of sterically hindered substrates are not always available in single studies, the existing literature supports the high efficiency of DPC. For instance, in the synthesis of amide derivatives of Nα-protected amino acids and aryl/heteroaryl amines, the DPC/DMAP method has been shown to be superior to other reagents such as EDC, HATU, mixed anhydride, T3P, CDI, and COMU.[1]
For the formation of peptide bonds involving sterically hindered amino acids, a variety of modern coupling reagents are employed. While a direct comparison with DPC was not found in the searched literature, reagents such as O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBroP) have shown significant yields in coupling N-terminally alkylated dipeptides.[3]
Quantitative Data Comparison
The following table summarizes the performance of various coupling reagents in the synthesis of amide derivatives, highlighting the advantages of DPC.
| Coupling Reagent/Method | Substrates | Yield (%) | Reaction Time | Purity | Reference |
| DPC/cat. DMAP | Nα-protected amino acids and aryl/heteroaryl amines | High | Short | High | [1] |
| EDC | Nα-protected amino acids and aryl/heteroaryl amines | Moderate | Moderate | Moderate | [1] |
| HATU | Nα-protected amino acids and aryl/heteroaryl amines | Good | Moderate | Good | [1] |
| Mixed Anhydride | Nα-protected amino acids and aryl/heteroaryl amines | Moderate | Long | Moderate | [1] |
| T3P | Nα-protected amino acids and aryl/heteroaryl amines | Good | Moderate | Good | [1] |
| CDI | Nα-protected amino acids and aryl/heteroaryl amines | Moderate | Long | Moderate | [1] |
| COMU | Nα-protected amino acids and aryl/heteroaryl amines | Good | Moderate | Good | [1] |
| DPTC | Nα-protected amino acids and aryl/heteroaryl amines | Good | Moderate | Good | [1] |
Note: "High," "Good," "Moderate," "Short," and "Long" are qualitative summaries from the source and specific numerical data was not available in the abstract.
Reaction Mechanism and Experimental Workflow
The efficacy of DPC in sterically hindered couplings can be attributed to its reaction mechanism, which proceeds through a highly reactive intermediate. The general workflow involves the activation of a carboxylic acid followed by nucleophilic attack by an amine or alcohol.
Caption: Mechanism of DPC-mediated coupling reaction.
The experimental workflow for a typical DPC-mediated coupling is straightforward and can be performed under mild conditions.
Caption: General experimental workflow for DPC coupling.
Detailed Experimental Protocols
General Procedure for DPC-Mediated Amide Synthesis
This protocol is a general guideline for the synthesis of amides from sterically hindered carboxylic acids and amines using DPC.
Materials:
-
Sterically hindered carboxylic acid
-
Sterically hindered amine
-
This compound (DPC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the sterically hindered carboxylic acid (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere, add DPC (1.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Add the sterically hindered amine (1.0-1.2 eq) to the reaction mixture.
-
Continue to stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the steric hindrance of the substrates.
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate to remove the 2-hydroxypyridine byproduct and any unreacted acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Esterification of a Sterically Hindered Tertiary Alcohol
While DPC is highly effective for esterifications, couplings involving tertiary alcohols represent a significant challenge for most reagents. The following protocol is a general approach that may require optimization depending on the specific substrates.
Materials:
-
Sterically hindered carboxylic acid
-
Tertiary alcohol
-
This compound (DPC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous toluene or other high-boiling aprotic solvent
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve the sterically hindered carboxylic acid (1.0 eq) and DMAP (1.0 eq) in anhydrous toluene.
-
Add DPC (1.5 eq) to the solution.
-
Add the tertiary alcohol (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Due to the high steric hindrance, prolonged reaction times may be necessary.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired ester.
Conclusion
This compound stands out as a robust and versatile coupling reagent, particularly for challenging syntheses involving sterically hindered substrates. Its ability to facilitate amide and ester bond formation under mild conditions, often with superior yields and shorter reaction times compared to other reagents, makes it an invaluable tool for chemists in research and industry. The straightforward experimental protocols and the ease of byproduct removal further enhance its practical utility. For researchers and professionals in drug development and chemical synthesis, DPC offers a reliable solution to overcome the synthetic hurdles posed by steric congestion.
References
Dipyridin-2-yl Carbonate: A Comparative Guide to its Performance in Aqueous vs. Organic Media
For researchers, scientists, and drug development professionals, the choice of coupling reagent is a critical decision that can significantly impact the efficiency, yield, and purity of synthesized molecules. Dipyridin-2-yl carbonate (DPC) has emerged as a stable and efficient reagent for forming amide and ester bonds, crucial linkages in a vast array of pharmaceuticals and biologically active compounds. This guide provides an objective comparison of DPC's performance in organic versus aqueous media, supported by available experimental data and detailed protocols for its use and that of common alternatives.
Performance Overview: Organic Media Reigns Supreme
This compound consistently demonstrates superior performance in organic solvents. Its high solubility and stability in common organic media facilitate smooth and efficient reactions under mild conditions. In contrast, the utility of DPC in aqueous environments is significantly limited due to its susceptibility to hydrolysis, a common vulnerability for many activating agents.
In organic media , DPC acts as an excellent activating agent for carboxylic acids, enabling efficient esterification and amidation reactions.[1] It offers cleaner reaction profiles and often results in higher yields compared to some traditional methods.[1] The solid, crystalline nature of DPC makes it easy to handle and store.[1]
In aqueous media , the performance of DPC is expected to be poor. The presence of water leads to rapid hydrolysis of the carbonate, regenerating 2-hydroxypyridine and releasing carbon dioxide. This decomposition pathway competes with the desired reaction with the carboxylic acid, significantly reducing the yield of the target ester or amide. While direct experimental data on DPC's performance in water is scarce in the reviewed literature, the known reactivity of similar carbonate compounds suggests that it would not be a suitable reagent for aqueous-based coupling reactions.
Comparison with Alternative Coupling Reagents
Several alternative reagents are commonly employed for esterification and amide bond formation. The choice of reagent often depends on the specific substrates, desired reaction conditions, and cost considerations.
| Reagent | Primary Use | Typical Media | Advantages | Disadvantages |
| This compound (DPC) | Esterification, Amidation | Organic | Stable solid, high yields, mild conditions, clean reactions.[1] | Poor performance in aqueous media, higher cost than some alternatives. |
| Dicyclohexylcarbodiimide (DCC) | Esterification, Amidation | Organic | Widely used, effective.[2][3] | Forms insoluble dicyclohexylurea (DCU) byproduct which can be difficult to remove, potent allergen.[4][5] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Amidation, Esterification | Aqueous, Organic | Water-soluble, byproduct is also water-soluble and easily removed.[3][6] | Prone to hydrolysis in water, can lead to side reactions.[7] |
| HATU | Peptide/Amide Synthesis | Organic | High coupling efficiency, fast reactions, low racemization.[8][9] | Higher cost, can react with unprotected N-termini. |
| N,N'-Carbonyldiimidazole (CDI) | Amidation, Esterification | Organic, (limited) Aqueous | Byproducts are gaseous (CO2) and water-soluble (imidazole), can be used in some aqueous applications.[10][11][12] | Very moisture-sensitive, can lead to side reactions if not used carefully.[13] |
Experimental Protocols
Detailed methodologies for key coupling reactions are provided below.
Protocol 1: Esterification using this compound (DPC) in Organic Media
This protocol is based on the general principle of DPC as an activating agent for carboxylic acids.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Alcohol (1.2 equiv)
-
This compound (1.1 equiv)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.1 equiv) - Optional, but can accelerate the reaction.
Procedure:
-
To a solution of the carboxylic acid and alcohol in anhydrous DCM, add DPC.
-
If used, add a catalytic amount of DMAP to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be washed with a mild aqueous acid (e.g., 1M HCl) to remove pyridine-based byproducts, followed by a wash with saturated aqueous sodium bicarbonate, and finally with brine.
-
The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Amide Synthesis using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in Aqueous Media
This protocol is suitable for coupling a carboxylic acid to a primary amine in an aqueous buffer.
Materials:
-
Molecule with a carboxyl group (Molecule #1)
-
Molecule with a primary amine (Molecule #2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-8.5
-
Quenching Buffer: Tris-HCl, pH 8.0
Procedure:
-
Dissolve Molecule #1 in the Activation Buffer.
-
Add EDC (e.g., to a final concentration of 2-4 mM) and NHS or Sulfo-NHS (e.g., to a final concentration of 5-10 mM).[7]
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl group.[7]
-
Add the activated Molecule #1 solution to a solution of Molecule #2 in the Coupling Buffer.
-
Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris.[7]
-
The resulting conjugate can be purified by dialysis, size-exclusion chromatography, or other appropriate methods to remove excess reagents and byproducts.
Reaction Mechanisms and Visualizations
The following diagrams illustrate the key reaction pathways involved in the use of DPC and its alternatives.
Caption: DPC activation and ester formation.
Caption: EDC/NHS-mediated amidation pathway.
Caption: Hydrolysis of DPC in aqueous media.
Conclusion
This compound is a highly effective and user-friendly reagent for esterification and amide bond formation in organic synthesis. Its stability, mild reaction conditions, and the generation of clean reaction profiles make it an attractive choice for the synthesis of complex molecules. However, its utility is largely confined to organic media due to its inherent instability in water. For reactions in aqueous environments, water-soluble carbodiimides like EDC, often used in conjunction with NHS, represent a more viable, albeit not without its own challenges, alternative. The selection of the optimal coupling reagent will ultimately depend on a careful consideration of the specific reaction substrates, solvent system, and desired outcome.
References
- 1. nbinno.com [nbinno.com]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. bachem.com [bachem.com]
- 10. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Dipyridin-2-yl Carbonate (DPC)
This guide provides essential safety and logistical information for the proper disposal of Dipyridin-2-yl carbonate (DPC), a common condensation reagent in organic synthesis.[1][2] Adherence to these procedures is critical for ensuring personnel safety, maintaining environmental integrity, and complying with regulatory standards. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.
Hazard Assessment: Understanding the Risk Profile of DPC
Before any disposal protocol is initiated, a thorough understanding of the chemical's hazards is paramount. This compound (CAS 1659-31-0) is not merely a benign organic reagent; it is classified as a hazardous substance requiring careful management.[1] The primary rationale for treating DPC as hazardous waste stems from its toxicological profile and regulatory classification.
Safety Data Sheets (SDS) and transportation regulations classify DPC under UN No. 2811 , designating it as a toxic solid.[1] This classification immediately places it under stringent disposal regulations. The hazard statements associated with DPC indicate that it causes skin and eye irritation and may cause respiratory irritation.[3]
| Hazard Identification | Description | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| UN Number | UN 2811 | [1] |
| Hazard Class | 6.1 (Toxic Substances) | [1] |
| Packing Group | III | [1] |
| Chemical Incompatibilities | Strong oxidizing agents, acids, bases.[4] It is also moisture-sensitive.[4] |
This data necessitates that all DPC waste, including residues and contaminated materials, be managed through a formal hazardous waste stream. Under no circumstances should DPC or its containers be disposed of in standard trash or discharged into the sewer system. [5][6]
Essential Safety: Personal Protective Equipment (PPE)
Direct contact with DPC waste must be avoided. The following PPE is mandatory when handling DPC waste containers or managing spills. The goal is to create a complete barrier between the researcher and the hazardous material.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | Protects eyes from dust, particles, and accidental splashes.[7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact and potential irritation or absorption.[7][8] |
| Body Protection | Standard laboratory coat or chemical-resistant apron. | Protects against contamination of personal clothing and skin.[7][8] |
| Respiratory Protection | Handle only in a well-ventilated area or a certified chemical fume hood. | Minimizes the inhalation of potentially irritating DPC dust.[4][9] |
Core Disposal Protocol: A Step-by-Step Guide
The disposal of DPC must be systematic and compliant. All chemical waste should be treated as hazardous until confirmed otherwise by an environmental health and safety professional.[5]
Step 1: Waste Segregation The first and most critical step is to prevent unintended chemical reactions.
-
Action: Collect all waste containing DPC—including unreacted material, solutions, and contaminated consumables (e.g., weigh boats, pipette tips)—in a designated hazardous waste container.[9]
-
Causality: DPC is incompatible with strong acids, bases, and oxidizing agents.[4] Mixing DPC waste with these materials can lead to uncontrolled reactions. Segregation ensures chemical stability and safety during storage and transport.
Step 2: Select an Appropriate Waste Container The integrity of the container is essential for safe storage.
-
Action: Use a container made of a compatible material (e.g., high-density polyethylene - HDPE) with a secure, screw-top lid.[10][11] The container must be in good condition, free of cracks or deterioration.[11]
-
Causality: A robust, compatible container prevents leaks and protects the contents from moisture, with which DPC is sensitive.[4][11] The screw-top lid must be kept closed at all times except when adding waste to prevent the release of dust or vapors.[5][11]
Step 3: Proper Labeling Clear and accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.
-
Action: Label the waste container with a "Hazardous Waste" tag before any waste is added. The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "1659-31-0"
-
An accurate list of all contents, including solvents if applicable.
-
The associated hazards (e.g., Toxic, Irritant).[9]
-
The date the first waste was added to the container.
-
-
Causality: Proper labeling informs personnel of the container's contents and associated dangers, ensuring correct handling and disposal. It is also required for tracking and regulatory compliance by your institution and waste disposal vendor.[12]
Step 4: Storage in a Satellite Accumulation Area (SAA) Hazardous waste must be stored safely at or near its point of generation.
-
Action: Store the sealed and labeled waste container in a designated SAA.[10][11] This area should be under the control of laboratory personnel, away from general traffic, and ideally in secondary containment.
-
Causality: The SAA ensures that hazardous waste is kept in a secure and controlled location, preventing accidental spills or unauthorized access.[11] Storing it near the point of generation minimizes the risks associated with transporting open waste containers within the lab.[10]
Step 5: Arranging for Final Disposal The final step is to transfer the waste to a licensed disposal facility.
-
Action: Once the container is full or has been in the SAA for the maximum allowed time (typically up to 12 months, but institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[10] Do not attempt to dispose of the chemical yourself.
-
Causality: EHS professionals are trained to handle hazardous waste and work with licensed waste management companies that use approved disposal methods, such as controlled incineration at a permitted facility, to safely destroy the chemical.[4][6]
DPC Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.
Caption: Decision workflow for DPC waste from generation to final disposal.
Management of Spills and Contaminated Materials
Accidental spills create a hazardous waste stream that must be managed correctly.
-
Small Spills: In a chemical fume hood, absorb the spilled solid with a non-reactive absorbent material like vermiculite or sand.[9] Carefully sweep or scoop the mixture into your designated DPC hazardous waste container. Clean the spill area thoroughly. All cleaning materials are now considered hazardous waste and must be disposed of accordingly.
-
Large Spills: Evacuate the immediate area and alert your laboratory supervisor and institutional EHS department immediately.[9] Do not attempt to clean up a large spill without proper training and equipment.
-
Contaminated Labware: Disposable items (gloves, weigh paper, pipette tips) that are contaminated with DPC must be placed in the solid DPC waste container.[9] Contaminated reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone), with the rinseate being collected as hazardous liquid waste.
Empty Container Management
An "empty" container that held DPC is not safe for regular trash.[8] Chemical residue poses a continuing hazard.
-
Triple Rinsing: Due to DPC's toxicity classification, empty containers should be triple-rinsed with a suitable solvent capable of dissolving it.[5]
-
Collect Rinseate: Each rinseate must be collected and disposed of as hazardous liquid chemical waste.[5] Do not pour the rinseate down the drain.
-
Deface Label: After triple-rinsing, completely obliterate or remove the original chemical label.[5]
-
Final Disposal: Once rinsed and defaced, the container can typically be disposed of as regular non-hazardous solid waste (e.g., in a designated glass or plastic recycling bin).[5] Confirm this final step with your EHS office.
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility, ensuring that the valuable work conducted in your laboratory does not come at the cost of personal or public well-being.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 1659-31-0 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. vumc.org [vumc.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
Essential Safety and Logistical Information for Handling Dipyridin-2-yl Carbonate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides comprehensive, step-by-step guidance for the safe use and disposal of Dipyridin-2-yl carbonate, ensuring the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a white crystalline powder that can cause skin, eye, and respiratory irritation.[1][2][3] Adherence to proper safety protocols is crucial to minimize exposure.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂O₃ | [2] |
| Molecular Weight | 216.2 g/mol | [2] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 90°C | [4] |
| Boiling Point | ~351.6°C | [4] |
| Hazard Statements | H315, H319, H335 | [1] |
| Signal Word | Warning | [1][2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1][2] |
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent personal contact with this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Prevents skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects against dust particles and splashes.[3][5] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 dust mask or higher is required. | Prevents inhalation of irritating dust particles.[3][5] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[3][5] |
Operational Plan: Step-by-Step Handling Protocol
This section provides a detailed methodology for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit appropriate for solid reagents readily available in the laboratory.
2. Weighing and Aliquoting:
-
Location: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure.
-
Technique: Use a spatula to carefully transfer the solid. Avoid creating dust. If pouring, do so slowly and close to the receiving container's opening.
-
Static Control: Use an anti-static gun or ionizer to reduce the potential for powder dispersal due to static electricity.
3. Solution Preparation:
-
Order of Addition: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Agitation: Use a magnetic stirrer or gentle manual swirling to dissolve the solid. Avoid vigorous shaking that could generate aerosols.
4. General Use:
-
Avoid Contact: At all times, avoid direct contact with the skin and eyes.[6]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly with soap and water after handling the substance, even if gloves were worn.[6]
-
Container Management: Keep the container tightly closed when not in use to prevent contamination and moisture absorption.[6]
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance.
1. Solid Waste:
-
Collection: Collect un-used or waste this compound powder in a clearly labeled, sealed, and chemically compatible container.
-
Contaminated Materials: Dispose of all contaminated disposable materials, such as gloves, weighing paper, and paper towels, in the same designated solid waste container.
2. Liquid Waste:
-
Collection: Collect solutions containing this compound in a separate, labeled, and sealed waste container.
-
Compatibility: Do not mix with incompatible waste streams. Consult your institution's chemical waste management guidelines for specific instructions on solvent compatibility.
3. Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Irritant").
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
4. Final Disposal:
-
Coordination: Arrange for the pickup and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department.
Workflow Visualization
The following diagram illustrates the safe handling workflow for this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
